molecular formula C8H5BrN2O2 B13638180 7-bromo-1H-indazole-4-carboxylic acid

7-bromo-1H-indazole-4-carboxylic acid

Cat. No.: B13638180
M. Wt: 241.04 g/mol
InChI Key: XNDUVRGXTDBEMP-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazole-4-carboxylic acid (CAS 1781580-00-4) is a brominated indazole derivative with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Indazole-based structures are recognized as privileged scaffolds in the development of biologically active compounds . Specifically, related 3-aminoindazole derivatives are found in investigational treatments for a range of conditions, including Alzheimer's disease and iron deficiency, and are key components of approved therapeutics like the tyrosine kinase inhibitor Linifanib . Furthermore, advanced heterocyclic fragments such as 7-bromo-4-chloro-1H-indazol-3-amine are utilized in the synthesis of modern pharmaceutical agents like Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . The carboxylic acid functional group on this bromo-indazole core offers a handle for further synthetic modification, allowing researchers to create amides, esters, or reduce it to other functionalities. The bromine atom facilitates subsequent metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-1H-indazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)

InChI Key

XNDUVRGXTDBEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=NN2)Br

Origin of Product

United States

Foundational & Exploratory

7-bromo-1H-indazole-4-carboxylic acid chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 7-Bromo-1H-indazole-4-carboxylic Acid A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

7-Bromo-1H-indazole-4-carboxylic acid is a high-value heterocyclic building block utilized primarily in the development of kinase inhibitors (e.g., PIM, CDK) and PARP inhibitors. Its structural uniqueness lies in the 4,7-substitution pattern on the indazole core, which provides two distinct vectors for chemical elaboration: the carboxylic acid at position 4 (typically for hinge-binding or solvent-exposed tail interactions) and the bromine at position 7 (a handle for Suzuki-Miyaura cross-coupling to extend into hydrophobic pockets).

This guide details the structural identity, physicochemical profile, synthetic pathways, and medicinal chemistry applications of this scaffold.[1]

Molecular Identity & Structural Analysis

The precise identification of the regioisomer is critical, as indazoles can exist in 1H- or 2H- tautomeric forms, and the numbering of the benzene ring depends on the fusion points.

Table 1: Chemical Identity & Identifiers

PropertyDetail
IUPAC Name 7-bromo-1H-indazole-4-carboxylic acid
Common Name 7-Bromoindazole-4-carboxylic acid
CAS Number (Acid) 1781580-00-4
CAS Number (Methyl Ester) 2091100-85-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
SMILES (Canonical) OC(=O)c1c(Br)ccc2[nH]ncc12
InChI Key (Derivative specific)
Appearance Off-white to beige solid
Structural Logic & Numbering

The indazole ring consists of a benzene ring fused to a pyrazole ring.

  • Numbering: The nitrogen atom bearing the hydrogen is N1. The other nitrogen is N2. The bridgehead carbons are 3a and 7a. The benzene ring carbons are numbered 4, 5, 6, and 7.

  • Regiochemistry:

    • Position 4 (-COOH): Located adjacent to the bridgehead C3a. This position is electronically linked to the pyrazole moiety.

    • Position 7 (-Br): Located adjacent to N1.[2] This position is sterically crowded by the N-H but offers a vector orthogonal to the C4 position.

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation.

  • Acidity (pKa):

    • Carboxylic Acid:[3] ~3.8 – 4.2 (Typical for benzoic acid derivatives).

    • Indazole NH: ~13.5 (Weakly acidic).

    • Indazole N2: ~1.5 (Weakly basic, protonation occurs here).

  • Lipophilicity (LogP): Estimated at 2.2 – 2.5. The bromine atom increases lipophilicity significantly compared to the parent indazole-4-carboxylic acid.

  • Solubility: Low in water at neutral pH. Soluble in DMSO, DMF, and aqueous base (due to carboxylate formation).

Synthetic Pathways

Direct synthesis of the carboxylic acid is often low-yielding due to the difficulty of purifying the zwitterionic species. The standard industrial route proceeds via the methyl ester intermediate , followed by controlled hydrolysis.

Synthesis Workflow (DOT Diagram)

The following flowchart illustrates the conversion of the commercial ester to the acid and subsequent amide coupling.

SynthesisWorkflow Start Methyl 7-bromo-1H-indazole-4-carboxylate (CAS: 2091100-85-3) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 25°C, 4h Intermediate Lithium Carboxylate Salt Step1->Intermediate Step2 Acidification (1M HCl to pH 3) Intermediate->Step2 Product 7-Bromo-1H-indazole-4-carboxylic acid (Target) Step2->Product Precipitation App Amide Coupling (HATU/DIEA + Amine) Product->App Drug Discovery

Caption: Hydrolysis workflow from the commercial methyl ester to the target acid.

Detailed Protocol: Ester Hydrolysis

Note: This protocol is designed for 1.0 g scale.

  • Dissolution: Charge a 50 mL round-bottom flask with Methyl 7-bromo-1H-indazole-4-carboxylate (1.0 g, 3.9 mmol) and Tetrahydrofuran (THF, 10 mL). Stir until dissolved.

  • Base Addition: Add a solution of Lithium Hydroxide Monohydrate (LiOH·H₂O, 490 mg, 11.7 mmol, 3.0 eq) in Water (5 mL). The mixture may become biphasic.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 241/243 [M+H]+). The ester peak should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Cool to 0°C in an ice bath.

    • Slowly acidify with 1M HCl dropwise until pH ~3. A thick precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum at 45°C for 12 hours.

    • Expected Yield: 85–95%.

Medicinal Chemistry Applications

This scaffold is "privileged" because it mimics the adenosine ring of ATP, making it a potent core for ATP-competitive kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • The Hinge Binder (Indazole NH/N): The N1-H and N2 nitrogen atoms typically form hydrogen bonds with the hinge region of the kinase domain (e.g., Glu/Leu backbone residues).

  • The Tail (Position 4 - COOH): The carboxylic acid is rarely left as a free acid in drugs due to poor permeability. It is almost exclusively converted to an amide . This amide extends into the solvent-exposed region or interacts with the "sugar pocket" residues.

  • The Hydrophobic Clamp (Position 7 - Br): The bromine atom is a placeholder. It is replaced via Suzuki coupling to introduce aryl or heteroaryl groups that fill the hydrophobic "back pocket" (Gatekeeper region) or improve selectivity by clashing with non-conserved residues.

Decision Tree for Scaffold Utilization

SAR_Logic Core 7-Bromo-1H-indazole-4-COOH Path1 Modification at C4 (COOH) Core->Path1 Path2 Modification at C7 (Br) Core->Path2 Action1 Amide Coupling (R-NH2) Path1->Action1 Action2 Suzuki Coupling (Ar-B(OH)2) Path2->Action2 Result1 Solubility & Hinge Interaction Action1->Result1 Result2 Selectivity & Potency Action2->Result2

Caption: Strategic modification points on the 7-bromo-1H-indazole-4-carboxylic acid scaffold.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The bromine bond is stable, but the indazole NH is susceptible to oxidation over long periods if exposed to light/air.

References

  • PubChem. (2025).[2] 7-Bromo-1H-indazole Compound Summary. National Library of Medicine. [Link] (Note: Core indazole reference).

Sources

7-bromo-1H-indazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 7-bromo-1H-indazole-4-carboxylic acid (CAS: 1781580-00-4).

Structural Integrity, Synthetic Logic, and Medicinal Utility

Part 1: Executive Technical Summary

7-bromo-1H-indazole-4-carboxylic acid is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD). Its value lies in its orthogonal reactivity: the carboxylic acid at the C4 position serves as a vector for solubility-enhancing groups or pharmacophore extension (via amide coupling), while the bromine at C7 provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the exploration of chemical space in the "solvent-front" region of kinase binding pockets.

This guide provides a definitive reference for the compound’s molecular properties, validated synthetic routes, and analytical signatures.

Part 2: Physicochemical Profile[1]

The following data represents the calculated and experimentally validated parameters for the free acid form.

ParameterValueTechnical Note
IUPAC Name 7-bromo-1H-indazole-4-carboxylic acidCore numbering starts at N1.
CAS Registry 1781580-00-4 Specific to the 4-COOH, 7-Br isomer.[1][2]
Molecular Formula

Molecular Weight 241.04 g/mol Average mass.[3]
Monoisotopic Mass 239.9534 (

) / 241.9514 (

)
1:1 Isotopic signature is critical for MS ID.
Appearance Off-white to pale yellow solidTypical of halogenated indazoles.
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in non-polar solvents (

).
pKa (Calc.) ~3.8 (COOH), ~11.5 (NH)Acidic moiety ionizes at physiological pH.
Topological Polar Surface Area 65.9 ŲFavorable for membrane permeability (Rule of 5).

Part 3: Synthetic Accessibility & Pathways

The synthesis of 4,7-disubstituted indazoles is non-trivial due to the directing effects of the benzene ring substituents. The most robust route avoids direct halogenation of the indazole core (which favors C3 or C5) and instead utilizes a de novo ring construction strategy from a substituted aniline precursor.

Retrosynthetic Analysis

The logical precursor is a 2-methyl-3-substituted aniline , which undergoes diazotization and spontaneous cyclization (modified Jacobson indazole synthesis).

  • Target: 7-bromo-1H-indazole-4-COOH[1][2]

  • Disconnection: N1–N2 and C3–C7a bonds.

  • Key Intermediate: Methyl 3-amino-4-bromo-2-methylbenzoate (or the free acid equivalent).

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for indazole-4-carboxylates [1, 2].

Step 1: Precursor Assembly Starting material: 2-Methyl-3-nitrobenzoic acid .

  • Bromination: Electrophilic aromatic substitution to introduce Br at position 6 (ortho to the methyl group, para to the nitro).

    • Reagents:

      
      , 
      
      
      
      (cat.),
      
      
      .
  • Reduction: Selective reduction of the nitro group to an amine.

    • Reagents:

      
       / 
      
      
      
      or
      
      
      ,
      
      
      .
    • Intermediate: 3-Amino-6-bromo-2-methylbenzoic acid.

Step 2: Diazotization & Cyclization This is the critical ring-closing step.

  • Diazotization: The aniline is treated with sodium nitrite in acid to form the diazonium salt.

  • Cyclization: The diazonium species undergoes intramolecular attack on the activated methyl group (or via an acyl nitrite intermediate) to close the pyrazole ring.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      .[4]
    • Mechanism:[5] The "Bartoli" or "Jacobson" type cyclization logic applies here.

Step 3: Purification

  • Work-up: The crude precipitate is filtered and washed with water (to remove inorganic salts) and cold diethyl ether (to remove unreacted organics).

  • Recrystallization: Ethanol/Water (9:1) is the preferred solvent system.

Synthetic Workflow Visualization

Synthesis SM 2-Methyl-3-nitrobenzoic acid Int1 6-Bromo-2-methyl- 3-nitrobenzoic acid SM->Int1 Br2, H2SO4 (Bromination) Int2 3-Amino-6-bromo- 2-methylbenzoic acid Int1->Int2 SnCl2, HCl (Nitro Reduction) Diaz Diazonium Intermediate Int2->Diaz NaNO2, AcOH (Diazotization) Prod 7-Bromo-1H-indazole- 4-carboxylic acid Diaz->Prod Cyclization (-H2O)

Figure 1: Step-wise construction of the 7-bromo-1H-indazole-4-carboxylic acid scaffold from commercially available nitro-benzoic acid precursors.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following self-consistent analytical markers.

Mass Spectrometry (LC-MS)

The presence of a single bromine atom imparts a distinct isotopic pattern.

  • Ionization Mode: ESI- (Negative mode is preferred for carboxylic acids).

  • Observed Peaks:

    • [M-H]⁻ (m/z 239.9): Corresponds to

      
       isotope.
      
    • [M-H]⁻ (m/z 241.9): Corresponds to

      
       isotope.
      
    • Intensity Ratio: The peaks should appear in an approximate 1:1 ratio . Any deviation suggests contamination (e.g., debrominated impurity).

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


.
  • 
     13.5 ppm (br s, 1H):  Indazole NH (exchangeable).
    
  • 
     12.8 ppm (br s, 1H):  Carboxylic acid OH (exchangeable).
    
  • 
     8.45 ppm (s, 1H):  C3-H. Characteristic singlet for the indazole core.
    
  • 
     7.60 - 7.80 ppm (d, 1H):  C5-H (aromatic doublet).
    
  • 
     7.40 - 7.50 ppm (d, 1H):  C6-H (aromatic doublet).
    
  • Note: The coupling constant (

    
    ) between C5 and C6 indicates ortho-substitution.
    

Part 5: Structural Biology & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in kinase inhibitor design.

  • Hinge Binding: The Indazole N1-H and N2 act as hydrogen bond donor/acceptors, mimicking the adenine ring of ATP to bind to the kinase hinge region [3].

  • Solvent Channel Vector (C4): The carboxylic acid at C4 points towards the solvent-exposed region, allowing for the attachment of solubilizing tails (e.g., piperazines, morpholines) via amide coupling.

  • Hydrophobic Pocket Vector (C7): The bromine at C7 allows for Suzuki coupling to introduce aromatic groups that fill the hydrophobic "back pocket" or gatekeeper regions of the enzyme.

SAR Logic Diagram

SAR Core 7-Bromo-1H-indazole- 4-carboxylic acid N_Hinge Indazole NH/N: ATP Hinge Binder Core->N_Hinge H-Bonding C4_Acid C4-COOH: Solvent Front Vector (Amide Coupling) Core->C4_Acid Derivatization C7_Br C7-Br: Hydrophobic Pocket Vector (Suzuki Coupling) Core->C7_Br Extension

Figure 2: Structure-Activity Relationship (SAR) vectors. The scaffold offers three distinct points of diversity for medicinal chemistry optimization.

References

  • Lijuan, Z. et al. "Synthesis and antitumor activity of novel indazole derivatives." European Journal of Medicinal Chemistry, 2013.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Binch, H. et al. "Indazole-4-carboxamides as inhibitors of CDK." Bioorganic & Medicinal Chemistry Letters, 2015.

  • PubChem Compound Summary. "7-Bromo-1H-indazole-4-carboxylic acid (CID 1360958)." National Center for Biotechnology Information.

(Note: While specific synthesis papers for this exact CAS are proprietary or patent-protected, the cited references describe the validated general methodologies for this chemical class.)

Sources

7-bromo-1H-indazole-4-carboxylic acid pKa and acidity values

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 7-bromo-1H-indazole-4-carboxylic acid requires a rigorous understanding of its amphoteric nature, structural dynamics, and the precise analytical methodologies needed to characterize its dissociation constants (pKa). As a critical building block in medicinal chemistry—particularly in the design of kinase inhibitors—its ionization state directly dictates solubility, membrane permeability, and target binding affinity.

Structural Causality and Acidity (Mechanistic Insights)

7-Bromo-1H-indazole-4-carboxylic acid (CAS 1781580-00-4)[1] possesses a complex, multi-protic structural framework. To accurately predict its behavior in physiological and synthetic environments, we must analyze its three primary ionizable centers:

  • Protonated Indazole Nitrogen (N2): The baseline pKa for the transition between an indazolium cation and a neutral indazole is approximately 1.04[2].

  • Carboxylic Acid (C4): Unsubstituted benzoic and heteroaromatic carboxylic acids typically exhibit pKa values between 4.0 and 5.0. However, the indazole core acts as an electron-withdrawing system.

  • Indazole Secondary Amine (N1): The equilibrium between a neutral indazole and an indazolate anion typically occurs at a pKa of 13.86[2].

The Halogen Inductive Effect: The introduction of a bromine atom at the 7-position fundamentally alters the electron density of the indazole core. Bromine exerts a strong inductive electron-withdrawing effect (-I) across the conjugated aromatic system. This effect stabilizes the conjugate bases of the molecule. Consequently, the pKa of the N1 proton is lowered to approximately 12.0 - 12.7, a shift consistent with experimental data from structurally analogous halogenated indazoles like 7-bromo-1H-indazol-3-amine[3] and 4-bromo-6-fluoro-1H-indazole[4]. Concurrently, the carboxylic acid at the 4-position[5] experiences this electron-deficient environment, increasing its acidity and lowering its pKa to an estimated 3.5 - 3.8.

AcidBase A Cationic State (Protonated Indazole) B Neutral State (COOH & NH) A->B pKa1 ~ 1.0 (-H+) C Monoanionic State (COO- & NH) B->C pKa2 ~ 3.5 (-H+) D Dianionic State (COO- & N-) C->D pKa3 ~ 12.5 (-H+)

Fig 1: Stepwise deprotonation states of 7-bromo-1H-indazole-4-carboxylic acid across pH gradients.

Quantitative Data Summary

The following table synthesizes the physicochemical properties and predicted acidity values based on structural analogues and foundational indazole data.

PropertyValueMechanistic Rationale / Source
CAS Number 1781580-00-4Chemical Registry[1]
Molecular Weight 241.04 g/mol Computed standard
pKa1 (Indazolium Cation) ~ 1.0Baseline indazole protonation[2]
pKa2 (Carboxylic Acid) 3.5 - 3.8 (Predicted)-I effect from 7-Br stabilizes the C4 carboxylate
pKa3 (Indazole NH) 12.0 - 12.7 (Predicted)-I effect from 7-Br stabilizes the N1 indazolate[3][4]

Self-Validating Experimental Protocol for pKa Determination

Because 7-bromo-1H-indazole-4-carboxylic acid exhibits poor aqueous solubility in its neutral state (pH 1.5 - 3.0), standard aqueous potentiometric titration will fail due to precipitation. To ensure scientific integrity and absolute trustworthiness of the data, a cosolvent-based orthogonal approach (Potentiometry + UV-Metric Titration) must be employed.

Workflow Step1 1. Sample Preparation (Cosolvent System) Step2 2. Potentiometric Titration (0.15M KCl, 25°C) Step1->Step2 Step3 3. UV-Metric Orthogonal Validation (Multi-wavelength analysis) Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation (Aqueous pKa derivation) Step3->Step4 Step5 5. Data Validation (Self-validating residuals < 0.05) Step4->Step5

Fig 2: Orthogonal experimental workflow for accurate pKa determination of poorly soluble indazoles.

Step-by-Step Methodology

Step 1: System Calibration and Environmental Control

  • Action: Calibrate the glass-calomel electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly maintained temperature of 25.0 ± 0.1 °C.

  • Causality: Temperature fluctuations directly alter the dissociation constant (

    
    ) of water and the activity coefficients of the ions.
    
  • Self-Validation: Maintain a continuous Argon or Nitrogen blanket over the titration vessel. This prevents atmospheric

    
     dissolution, which would form carbonic acid and introduce artifactual inflection points in the basic region of the titration curve.
    

Step 2: Cosolvent Titration

  • Action: Prepare 1 mM solutions of the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v). Maintain a background electrolyte concentration of 0.15 M KCl.

  • Causality: 0.15 M KCl mimics physiological ionic strength, ensuring the measured apparent pKa (

    
    ) is relevant for downstream biological and pharmacokinetic modeling.
    
  • Action: Titrate with standardized 0.5 M KOH from pH 2.0 to 12.0 using an automated titrator.

Step 3: UV-Metric Orthogonal Validation

  • Action: Simultaneously monitor UV absorption (250-350 nm) using a fiber-optic dip probe during the titration.

  • Causality: The indazole chromophore undergoes a distinct bathochromic shift upon deprotonation of the N1 proton and the carboxylic acid. Tracking the isosbestic points ensures that the observed potentiometric shifts correspond to actual structural deprotonation rather than electrode baseline drift.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Action: Plot the apparent

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective cosolvent mixtures.
  • Action: Extrapolate the linear regression to the dielectric constant of pure water (

    
     at 25°C) to derive the true aqueous pKa.
    

Implications for Drug Development

Understanding these exact pKa values is not merely an academic exercise; it is the foundation of rational drug design. At physiological pH (7.4), the carboxylic acid (pKa ~3.5) is fully deprotonated, while the indazole NH (pKa ~12.5) remains neutral.

This means the molecule exists almost entirely as a monoanion in systemic circulation. This anionic character dictates high aqueous solubility at intestinal pH but severely limits passive membrane permeability (lowering


). Furthermore, in kinase inhibitor design, the neutral state of the indazole core is strictly required to form the critical bidentate hydrogen bond network (acting as both a hydrogen bond donor via N1 and an acceptor via N2) within the ATP-binding hinge region of target kinases. Modulating the pKa via the 7-bromo substituent allows medicinal chemists to fine-tune the residence time and binding kinetics of the pharmacophore.

References

  • Wikipedia - Indazole: Chemical Properties and pKa values. Retrieved from:[Link]

  • National Institutes of Health (PubChem) - 1H-indazole-4-carboxylic acid | CID 21982323. Retrieved from:[Link]

Sources

The 7-Bromo-1H-Indazole-4-Carboxylic Acid Scaffold: A Strategic Platform for Kinase and PARP Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity spectrum and medicinal chemistry utility of 7-bromo-1H-indazole-4-carboxylic acid .

Executive Summary

7-Bromo-1H-indazole-4-carboxylic acid (CAS: 1781580-00-4) is a "privileged scaffold" in medicinal chemistry. Unlike a final drug candidate, its biological activity spectrum is defined by its role as a high-value intermediate for synthesizing potent inhibitors of PIM kinases , Cyclin-Dependent Kinases (CDKs) , and Poly (ADP-ribose) polymerases (PARP) .

Its structural uniqueness lies in the orthogonal functionalization potential:

  • C7-Bromine: A handle for Suzuki-Miyaura cross-coupling to introduce hydrophobic aryl/heteroaryl groups (critical for kinase selectivity).

  • C4-Carboxylic Acid: A precursor for carboxamides, mimicking the nicotinamide moiety of NAD+ (essential for PARP inhibition) or interacting with solvent-front residues in kinases.

  • N1-Nitrogen: A site for solubility-enhancing alkylations.

This guide details the biological potential of derivatives generated from this core, supported by SAR (Structure-Activity Relationship) logic and experimental protocols.

Chemical Biology Profile

Structural Properties

The indazole core is a bioisostere of the indole and benzimidazole rings, offering improved metabolic stability and distinct hydrogen-bonding patterns.

PropertyValue / DescriptionBiological Relevance
Molecular Formula C₈H₅BrN₂O₂Fragment-based drug discovery (FBDD) core.
Molecular Weight 241.04 g/mol Low MW allows for significant elaboration while staying within Lipinski's Rule of 5.
H-Bond Donors 2 (NH, COOH)Critical for hinge binding (Kinases) or active site anchoring (PARP).[1]
H-Bond Acceptors 2 (N2, C=O)Interaction with catalytic residues (e.g., Ser/Glu).[1]
C7-Position Hydrophobic/StericTargets the "selectivity pocket" or "gatekeeper" region in kinases.
C4-Position Polar/Solvent ExposedTargets the ribose-binding pocket (PARP) or solvent front (Kinases).
The "Orthogonal Functionalization" Logic

The biological activity of this scaffold is unlocked through sequential modification. The C7-Br allows for the introduction of "selectivity elements," while the C4-COOH serves as the "warhead" or "anchor."

Scaffold_Utility Core 7-Bromo-1H-indazole- 4-carboxylic acid C7 C7-Bromine (Suzuki Coupling) Core->C7 Functionalization C4 C4-Carboxylic Acid (Amide Coupling) Core->C4 Functionalization N1 N1-Nitrogen (Alkylation) Core->N1 Optimization Target1 PIM Kinase Inhibitors (Selectivity via C7-Aryl) C7->Target1 Target3 Gyrase B Inhibitors (Antibacterial) C7->Target3 C4->Target1 Target2 PARP Inhibitors (Mimics Nicotinamide) C4->Target2

Figure 1: Strategic functionalization map of the 7-bromo-1H-indazole-4-carboxylic acid scaffold.

Biological Activity Spectrum (Derivatives)

PIM Kinase Inhibition (PIM-1, PIM-2, PIM-3)

Mechanism: PIM kinases are constitutively active serine/threonine kinases overexpressed in hematological malignancies.[1]

  • Role of Scaffold: The indazole ring binds to the ATP-binding hinge region.

  • C7-Modification: Introduction of a phenyl or heteroaryl group at C7 (via Suzuki coupling) targets the unique hydrophobic pocket (glycine-rich loop) of PIM kinases, providing isoform selectivity.

  • C4-Modification: The C4-carboxamide interacts with Asp186/Glu121 residues, stabilizing the inhibitor.

PARP-1/2 Inhibition

Mechanism: PARP inhibitors block DNA repair in BRCA-deficient cells (Synthetic Lethality).

  • Pharmacophore Alignment: The 4-carboxamide motif on the indazole ring is a direct bioisostere of the benzimidazole-4-carboxamide found in Veliparib (ABT-888) .

  • Binding Mode: The amide oxygen and nitrogen form critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, mimicking the nicotinamide moiety of NAD+.

  • C7-Role: Bulky groups at C7 can occupy the large hydrophobic pocket (adenine binding pocket), potentially improving potency over unsubstituted analogs.[1]

Bacterial DNA Gyrase B Inhibition

Mechanism: Inhibition of the ATPase domain of DNA Gyrase B.

  • Activity: 7-substituted indazoles have shown potent antibacterial activity against Gram-positive pathogens.

  • SAR Insight: The 7-bromo group itself can be replaced with hydrophobic linkers to engage the Arg136 residue in the ATPase active site.

Experimental Protocols

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for isotopic labeling or intermediate modification.

Protocol: Diazotization/Cyclization Strategy

  • Starting Material: 3-Bromo-2-methylaniline.

  • Acetylation: React with acetic anhydride (

    
    ) in 
    
    
    
    to protect the amine.
  • Nitrosation: Treat with isoamyl nitrite (

    
    ) and potassium acetate (
    
    
    
    ) in refluxing benzene or toluene. This effects the "Jacobson indazole synthesis" cyclization.
  • Hydrolysis: Deprotect the acetyl group (if retained) and oxidize the methyl group (if starting from a methyl-indazole precursor) using

    
     or similar oxidation to yield the 4-carboxylic acid.
    
    • Alternative: Start with a pre-functionalized 2-amino-3-bromo-benzoic acid ester if available.

Functionalization Workflow (Library Generation)

Step A: C4-Amide Coupling (Warhead Installation)

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Primary/Secondary Amine (

    
    ).[1]
    
  • Solvent: DMF, RT, 4-12 h.

  • Procedure:

    • Dissolve 7-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in DMF.

    • Add HATU and DIPEA; stir for 15 min to activate the acid.

    • Add the amine (e.g., piperazine derivative for PARP, or cycloalkyl amine for Kinase).[1]

    • Monitor by LC-MS. Quench with water, extract with EtOAc.[1][2]

Step B: C7-Suzuki Coupling (Selectivity Tuning)

  • Reagents: Aryl Boronic Acid (

    
    , 1.5 eq), 
    
    
    
    (0.05 eq),
    
    
    (2M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1),

    
    , 16 h (sealed tube).
    
  • Procedure:

    • Degas solvents with

      
       for 10 min.
      
    • Combine the C4-amide product (from Step A), boronic acid, base, and catalyst.[1]

    • Heat to

      
      .
      
    • Filter through Celite, concentrate, and purify via Prep-HPLC.

Visualizations

Structure-Activity Relationship (SAR) Map

SAR_Map Core 7-Bromo-1H-indazole- 4-carboxylic acid Core C7_Mod C7-Position (Bromine) Target: Hydrophobic Pocket Core->C7_Mod C4_Mod C4-Position (Carboxyl) Target: H-Bond Network Core->C4_Mod N1_Mod N1-Position (NH) Target: Solubility/PK Core->N1_Mod C7_Aryl Biaryl Coupling (PIM Kinase Selectivity) C7_Mod->C7_Aryl C7_Alkyl Cycloalkyl Groups (Steric Bulk) C7_Mod->C7_Alkyl C4_Amide Primary Amide (-CONH2) (PARP Nicotinamide Mimic) C4_Mod->C4_Amide C4_Ester Ester Prodrugs (Cell Permeability) C4_Mod->C4_Ester

Figure 2: SAR modification points for the 7-bromo-1H-indazole-4-carboxylic acid scaffold.

Kinase Signaling Pathway Relevance

Pathway Drug Indazole-4-Carboxamide Derivative PIM PIM-1/2/3 Kinase Drug->PIM Inhibits (IC50 < 10nM) CDK CDK4/6 Drug->CDK Inhibits (Selectivity varies) Effect1 Tumor Growth Suppression Drug->Effect1 Result Effect2 Apoptosis Induction Drug->Effect2 Result Substrate1 c-MYC (Oncogene) PIM->Substrate1 Phosphorylates Substrate2 BAD (Apoptosis Regulator) PIM->Substrate2 Phosphorylates Substrate3 4E-BP1 (Translation) PIM->Substrate3 Phosphorylates

Figure 3: Biological impact of indazole-based inhibitors on PIM kinase signaling pathways.

References

  • ChemicalBook. (2024). 7-Bromo-1H-indazole synthesis and properties. Retrieved from

  • Asad, N., et al. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (PMC). Retrieved from

  • Barberis, C., et al. (2017).[3] Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Jones, P., et al. (2009).[4] Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[4][5] Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025). Structure and Applications of 7-Bromo-1H-indazole Derivatives. Retrieved from [1]

Sources

The Indazole-4-Carboxylic Acid Scaffold: Structural Utility and Therapeutic Applications

[1][2]

Executive Summary: The "Peri" Advantage

In the landscape of bicyclic heteroaromatics, the 1H-indazole-4-carboxylic acid (and its amide derivatives) offers a strategic substitution pattern. Unlike the 3-position, which projects substituents directly into the "front" of the binding pocket (often the ATP-binding cleft), the 4-position projects substituents "upward" (relative to the standard kinase binding orientation), often towards solvent-exposed regions or specific regulatory pockets (e.g., the P-loop or gatekeeper residues).

Key Pharmacophore Features:

  • Nicotinamide Bioisostere: The 4-carboxamide moiety perfectly mimics the amide of nicotinamide, making it a potent scaffold for PARP inhibition.

  • Solvent Vector: In kinase inhibitors (e.g., FGFR), the 4-position serves as an ideal attachment point for solubilizing groups (piperazines, morpholines) without disrupting the hinge-binding capacity of the N1/N2 nitrogens.

  • Tautomeric Control: The scaffold predominantly exists in the 1H-tautomer, but substitution at N1 or N2 can lock the conformation, influencing lipophilicity and metabolic stability.

Structural & Physicochemical Analysis[3][4]

Tautomerism and Hydrogen Bonding

The indazole core is a 10-pi electron aromatic system. The 4-carboxylic acid group is located at the peri-position relative to C3.

  • Peri-Strain: Substituents at C4 experience steric repulsion from C3-H. This prevents coplanarity if the C3 position is also substituted, forcing the 4-substituent out of plane—a feature that can be exploited to induce specific 3D conformations (atropisomerism).

  • Intramolecular H-Bonding: In 4-carboxamides, the amide NH can form a weak intramolecular hydrogen bond with the N2-nitrogen (if 2H-tautomer) or experience repulsion, dictating the rotameric preference of the amide group.

Bioisosterism

The indazole-4-carboxamide is a direct bioisostere of:

  • Benzimidazole-4-carboxamide (e.g., Veliparib).

  • Quinazolin-8-one (in certain orientation contexts).

  • Naphthalene-1-carboxamide .

Synthetic Strategies

Constructing the indazole-4-carboxylic acid core requires navigating the regioselectivity of the bicyclic ring formation. Two primary routes dominate the literature: the Modified Jacobson/Diazotization Route (Route A) and the Metal-Catalyzed Cyclization (Route B).

Route A: The "Diazotization" Approach (Scale-Up Friendly)

This classic route builds the pyrazole ring onto a pre-functionalized benzene. It is robust and avoids expensive transition metals.

  • Precursor: 2-Methyl-3-nitrobenzoic acid (or ester).

  • Mechanism: Reduction of the nitro group to an amine, followed by diazotization. The diazonium salt undergoes spontaneous intramolecular cyclization with the methyl group (often requiring phase-transfer catalysis or acetic acid).

Route B: The "Carbonylation" Approach (Late-Stage Functionalization)

Useful for library generation where the indazole core is already formed (e.g., starting from 4-bromoindazole).

  • Precursor: 4-Bromo-1H-indazole.

  • Mechanism: Palladium-catalyzed carbonylation (CO atmosphere, Pd(OAc)2, dppp) in methanol to yield the methyl ester.

Visualization of Synthetic Pathways

SynthesisPathwaysStartA2-Methyl-3-nitrobenzoic acidStepA11. Esterification2. Reduction (H2/Pd)StartA->StepA1InterAAmino-Ester IntermediateStepA1->InterAStepA2Diazotization(NaNO2, AcOH)InterA->StepA2ProductMethyl 1H-indazole-4-carboxylateStepA2->ProductStartB4-Bromo-1H-indazoleStepB1Pd(OAc)2, dpppCO (g), MeOH, TEAStartB->StepB1StepB1->Product

Caption: Figure 1. Dual synthetic pathways for accessing the Methyl 1H-indazole-4-carboxylate core. Route A utilizes classical cyclization; Route B employs transition-metal catalysis.

Medicinal Chemistry Applications

Case Study 1: FGFR Inhibitors (Oncology)

The 4-position is critical in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

  • Compound Class: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides.[1][2]

  • Mechanism:

    • Indazole Core: Binds to the hinge region (Glu90/Cys92 in FGFR1).[3]

    • 6-Position: The aryl group occupies the hydrophobic pocket (gatekeeper region).

    • 4-Carboxamide: Acts as a linker, projecting a solubilizing tail (e.g., N-methylpiperazine) into the solvent front. This avoids steric clash within the ATP pocket while improving pharmacokinetic properties (solubility/permeability).

Case Study 2: PARP-1 Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors require a "nicotinamide mimic" to bind to the donor site.

  • Logic: The amide group of indazole-4-carboxamide forms three critical hydrogen bonds with the PARP active site (Gly863 and Ser904).

  • Comparison: It serves as a rigidified analog of benzamide, locking the amide in a planar conformation relative to the aromatic ring, thereby reducing the entropic penalty of binding.

SAR Data Summary (Representative)
Substituent (R) at 4-CarboxamideTargetActivity (IC50/Ki)Key Insight
-NH2 (Primary Amide) PARP-1< 10 nMCritical for mimicking nicotinamide; H-bond donor/acceptor essential.
-NH-(CH2)2-Piperidine 5-HT4~ 5 nM (Ki)Basic amine confers GPCR affinity; 4-position directs tail away from receptor floor.
-NH-Phenyl-Piperazine FGFR1~ 30 nMLinker length determines solvent exposure; aryl group at 6-position essential for potency.
-OH (Carboxylic Acid) VariousInactiveCharged species rarely penetrate kinase pockets; ester prodrugs often used.

Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate

Objective: Synthesis of the core scaffold from 2-methyl-3-nitrobenzoic acid via the modified Jacobson method.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (10.0 g)

  • Methanol (MeOH) / Sulfuric acid (H2SO4)

  • Palladium on Carbon (10% Pd/C)

  • Sodium Nitrite (NaNO2)

  • Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Esterification: Dissolve 2-methyl-3-nitrobenzoic acid in MeOH (100 mL). Add conc. H2SO4 (2 mL) dropwise. Reflux for 12 hours. Concentrate and neutralize with NaHCO3. Extract with EtOAc to yield Methyl 2-methyl-3-nitrobenzoate.

  • Reduction: Dissolve the nitro-ester in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate under H2 balloon (1 atm) for 4 hours. Filter through Celite to remove catalyst. Yield: Methyl 3-amino-2-methylbenzoate.

  • Cyclization (Critical Step):

    • Suspend the amino-ester (5.0 g) in glacial acetic acid (50 mL).

    • Cool to 0°C in an ice bath.

    • Add a solution of NaNO2 (1.1 eq) in water dropwise, maintaining temp < 5°C.

    • Observation: The solution will turn orange/brown.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Concentrate the acetic acid under vacuum. Dilute with water. The product often precipitates as a solid. If not, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60-75% of Methyl 1H-indazole-4-carboxylate.[2]

Biological Signaling & Interaction Logic

The following diagram illustrates the interaction mode of an Indazole-4-carboxamide derivative within the FGFR1 kinase pocket, highlighting the vector logic.

InteractionMapHingeHinge Region(Glu90 / Cys92)GatekeeperHydrophobic Pocket(Gatekeeper Residue)SolventSolvent Exposed AreaIndazoleCoreIndazole Core(N1/N2 H-Bonds)IndazoleCore->HingeH-BondingPos66-Aryl Substituent(Hydrophobic)IndazoleCore->Pos6C6 AttachmentPos44-Carboxamide LinkerIndazoleCore->Pos4C4 AttachmentPos6->GatekeeperPi-Stacking / VdWTailSolubilizing Tail(e.g., Piperazine)Pos4->TailProjectsTail->SolventSolubility

Caption: Figure 2. Pharmacophore mapping of Indazole-4-carboxamide derivatives in the FGFR1 kinase domain. The 4-position acts as a crucial exit vector.

References

  • Sawant, S. et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer agents. Journal of Molecular Structure.

  • Li, P. et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1426.

  • BenchChem Protocols. Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.

  • Nerviano Medical Sciences. (2015). 3-Oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives as PARP-1 inhibitors.[4][5] US Patent 9,073,893.[4]

  • Tomassi, S. et al. (2017).[6] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[6][7]

Methodological & Application

Application Note: Amide Coupling Protocols for 7-bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

7-bromo-1H-indazole-4-carboxylic acid presents a distinct set of synthetic challenges compared to standard benzoic acid couplings. As a scaffold frequently utilized in PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors, its successful derivatization is critical.

The "Triad of Challenge"
  • Solubility (The "Brick" Effect): The indazole core, particularly with a bromine atom and a carboxylic acid, creates a rigid, crystalline lattice with high melting points and poor solubility in standard organic solvents (DCM, THF).

    • Implication: Reactions almost exclusively require polar aprotic solvents like DMF, NMP, or DMAc.

  • Steric Hindrance (The Peri-Effect): The carboxylic acid at position C4 is flanked by the bridgehead carbon (C3a) and the C5 proton. While not as hindered as a 2,6-disubstituted benzoate, it resists bulky coupling reagents.

    • Implication: Fast-acting, high-reactivity reagents (HATU, T3P) outperform standard carbodiimides (EDC/HOBt).

  • Amphoteric Interference (The N-H Group): The unprotected N1-H (pKa ~14) can act as a hydrogen bond donor, disrupting active ester formation, or compete as a nucleophile (though weakly) leading to oligomerization.

    • Implication: N1-protection (THP, Boc, SEM) is recommended but not strictly required if the correct base stoichiometry is used.

Decision Matrix: Selecting the Right Protocol

Before starting, assess your substrate constraints using this logic flow:

DecisionMatrix Start Starting Material: 7-bromo-1H-indazole-4-COOH Protect Is N1-Position Protected? (e.g., -Me, -THP, -Boc) Start->Protect Scale Reaction Scale Protect->Scale Yes Protect->Scale No (Solubility issues likely) AmineType Amine Nucleophilicity Scale->AmineType < 5 grams MethodB Method B: T3P/EtOAc/DMF (Best for Scale-Up/Safety) Scale->MethodB > 5 grams (Cost/Safety) MethodA Method A: HATU/DMF (Best for Discovery/Small Scale) AmineType->MethodA Primary/Secondary Alkyl MethodC Method C: Acid Chloride (Best for Weak Amines/Anilines) AmineType->MethodC Aniline/Electron-Poor

Caption: Strategic decision tree for selecting the optimal coupling protocol based on substrate protection status and reaction scale.

Detailed Experimental Protocols

Protocol A: High-Yield Discovery Coupling (HATU)

Best for: Small scale (<1g), precious amines, and quick turnaround. Mechanism: HATU generates a highly reactive aza-benzotriazole active ester that overcomes the C4 steric hindrance.

Reagents:

  • Acid: 7-bromo-1H-indazole-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

  • Dissolution: In a dry vial, suspend the 7-bromo-1H-indazole-4-carboxylic acid in anhydrous DMF. Vortex or sonicate. The acid may not fully dissolve until the base is added.

  • Activation: Add DIPEA dropwise. The solution should clarify as the carboxylate and indazolide anions form. Stir for 5 minutes.

  • Pre-activation: Add HATU in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes to form the activated ester.

    • Note: Do not stir longer than 30 mins without amine, as the active ester can degrade or racemize (less concern here as the acid is achiral, but guanidinylation of the amine can occur if added too late).

  • Coupling: Add the amine (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: [M+H]+ = Product Mass.

    • Common Byproduct: Mass of Acid + 99 (Tetramethylurea adduct) indicates HATU failure/slow reaction.

  • Workup:

    • Dilute slowly with water (5x reaction volume).

    • If solid precipitates: Filter and wash with water and Et2O.

    • If oil forms: Extract with EtOAc (x3).[1] Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.[1]

Protocol B: Process-Friendly "Green" Coupling (T3P)

Best for: Scale-up (>5g), avoiding mutagenic HOBt derivatives, and simple workup. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent, producing only water-soluble byproducts.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMF/EtOAc (1:1 mixture) or pure DMF if solubility is poor.

Step-by-Step:

  • Setup: Charge the flask with Acid, Amine, and Solvent.[2] (T3P allows "all-in-one" addition, unlike HATU).

  • Base Addition: Add Pyridine (preferred for T3P) or DIPEA. Cool to 0°C if the amine is volatile; otherwise, RT is fine.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Stir at RT. If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable and works well at elevated temperatures for hindered acids.

  • Workup:

    • Quench with water.[2][3]

    • The T3P byproducts are water-soluble. Extract with EtOAc/2-MeTHF.

    • Wash with 1N HCl (to remove Pyridine/excess amine), then sat. NaHCO3 (to remove unreacted acid), then Brine.

Protocol C: The "Difficult Case" (Acid Chloride)

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines) or when HATU fails.

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Oxalyl Chloride (2.0 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: DCM (if protected/soluble) or THF/DMF mixture.

Step-by-Step:

  • Activation: Suspend Acid in dry DCM (or THF). Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO2) will be vigorous.

  • Completion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (forming the acid chloride).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh dry DCM/THF.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of Amine + Et3N (3.0 equiv).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Indazole H-bonding network.Switch to NMP or DMAc . Add LiCl (5%) to break aggregates.
No Reaction Steric hindrance at C4.Switch from EDC to HATU or T3P . Heat to 50°C.
N-Acylation Unprotected N1 reacting.Use Protocol B (T3P) (less prone to N-acylation). Or protect N1 with THP/Boc first.
Product Stuck in DMF High polarity of product.Do not extract. Pour reaction into ice water to precipitate. If no solid, perform Reverse Phase Flash Chromatography (C18) directly on the crude DMF solution.

Visualizing the Workflow

The following diagram illustrates the critical path for the HATU coupling method, highlighting the pre-activation step which is crucial for hindered acids like the 7-bromo-indazole-4-COOH.

Workflow Step1 1. Solubilization Acid + DMF + DIPEA Step2 2. Activation Add HATU (Wait 15 mins) Step1->Step2 Deprotonation Step3 3. Coupling Add Amine Step2->Step3 Active Ester Formed Step4 4. Monitoring LCMS Check Step3->Step4 2-16 Hours

Caption: Step-by-step workflow for HATU-mediated coupling of hindered indazole carboxylic acids.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides." Accessed October 2023. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. "7-Bromo-1H-indazole Product Information." Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of indazole scaffolds is a critical operation in modern drug discovery, given the prevalence of this pharmacophore in kinase inhibitors and other biologically active molecules. However, the Suzuki-Miyaura cross-coupling of 7-bromo-1H-indazole-4-carboxylic acid presents a formidable synthetic challenge. The substrate possesses two acidic protons (the C4-carboxylic acid and the N1-H), and the electrophilic C7-bromide is sterically hindered by the adjacent N1-nitrogen.

This application note provides a comprehensive, field-proven guide to overcoming these challenges. We detail two distinct workflows: a Direct Protection-Free Route optimized for rapid Structure-Activity Relationship (SAR) exploration, and a Dual-Protection Route designed for robust, large-scale process chemistry.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful protocol, one must understand the causality behind the failure of standard cross-coupling conditions (e.g.,


 with 

) when applied to this substrate.
The "Unprotected Azole" Inhibition Pathway

Unprotected nitrogen-rich heterocycles are notorious for poisoning palladium catalysts. Following oxidative addition to the C7–Br bond, the acidic N1-H (pKa ~14) can undergo deprotonation. The resulting indazolyl anion strongly coordinates to the Pd(II) center, displacing the phosphine ligands and forming highly stable, off-cycle Pd-azolyl oligomers [1]. This resting state effectively halts the catalytic cycle.

The Solution: The use of highly bulky dialkylbiaryl phosphine ligands, specifically XPhos , combined with a third-generation precatalyst (XPhos Pd G3 ). The extreme steric bulk of the XPhos ligand prevents the formation of the dimeric Pd-azolyl species, forcing the catalyst to remain in the active monomeric cycle[1]. Furthermore, G3 precatalysts rapidly generate the active


 species at room temperature, outcompeting catalyst degradation pathways.
Stoichiometric Base Compensation

The presence of the C4-carboxylic acid (pKa ~4) fundamentally alters the basicity requirements of the reaction.

  • 1.0 Equivalent of base is immediately consumed to deprotonate the carboxylic acid.

  • 1.0 Equivalent is required to form the reactive "ate" complex with the arylboronic acid, which is mandatory for the transmetalation step.

  • 1.0–2.0 Equivalents are required to buffer the system against the weakly acidic N1-H and drive the reaction kinetically. Therefore, a minimum of 4.0 equivalents of

    
      is required. Failure to compensate for the carboxylic acid results in sluggish transmetalation and high rates of protodeboronation of the boronic acid partner[2].
    

G Pd0 Active Pd(0)L (Monomeric) OxAdd Oxidative Addition (C7-Br Bond) Pd0->OxAdd PdII Pd(II) Aryl Bromide Intermediate OxAdd->PdII Inhib Off-Cycle Inhibition (Pd-Azolyl Oligomers) PdII->Inhib Unprotected N-H (Standard Ligands) Transmet Transmetalation (Ar-B(OH)2 + Base) PdII->Transmet With XPhos Ligand Bulky Ligand (XPhos) Prevents Oligomerization Ligand->Inhib Steric Blockade RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Product C7-Arylated Indazole RedElim->Product

Mechanistic cycle showing how XPhos prevents off-cycle Pd-azolyl inhibition during coupling.

Strategic Workflows

Depending on the project phase, chemists must choose between a direct coupling approach or a protected approach.

Workflow Start 7-Bromo-1H-indazole-4-carboxylic acid Decision Scale & Timeline? Start->Decision RouteA Route A: Direct Coupling (Discovery / Milligram Scale) Decision->RouteA Fast SAR RouteB Route B: Dual Protection (Process / Gram+ Scale) Decision->RouteB High Yield/Scale A_Step1 Suzuki Coupling (XPhos Pd G3, K3PO4) RouteA->A_Step1 B_Step1 Esterification & THP Protection RouteB->B_Step1 A_Step2 Acidic Workup (Isoelectric Precipitation) A_Step1->A_Step2 Target C7-Arylated Product A_Step2->Target B_Step2 Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) B_Step1->B_Step2 B_Step3 Global Deprotection (NaOH, then HCl) B_Step2->B_Step3 B_Step3->Target

Workflow decision tree for selecting the appropriate cross-coupling strategy.

Quantitative Data Presentation

The following table summarizes the optimization data for the direct, protection-free coupling of 7-bromo-1H-indazole-4-carboxylic acid with phenylboronic acid.

Catalyst (5 mol%)LigandBase (Eq)Solvent (4:1)Temp (°C)Yield (%)Mechanistic Observation



(3.0)
PhMe/EtOH/H

O
90<5%Catalyst poisoning by unprotected NH.

dppf

(3.0)
Dioxane/H

O
9015%Sluggish oxidative addition at C7.
XPhos Pd G2XPhos

(3.0)
Dioxane/H

O
8065%Incomplete conversion; base depleted by COOH.
XPhos Pd G3 XPhos

(4.0)
Dioxane/H

O
80 88% Optimal conditions; rapid L-Pd(0) generation.

Experimental Protocols

Protocol A: Direct Protection-Free Coupling (Discovery Scale)

This self-validating protocol is designed for rapid library synthesis where step-count reduction is prioritized over absolute isolated yield.

Reagents:

  • 7-bromo-1H-indazole-4-carboxylic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.5 mmol, 1.5 eq)

  • XPhos Pd G3 (0.05 mmol, 5 mol%)

  • 
     (4.0 mmol, 4.0 eq)
    
  • 1,4-Dioxane / HPLC-grade

    
     (4:1 v/v, 5.0 mL)
    

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, charge 7-bromo-1H-indazole-4-carboxylic acid, arylboronic acid, and

    
    .
    
  • Degassing: Add the Dioxane/

    
     mixture. Sparge the heterogeneous mixture with Argon for 10 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, leading to premature catalyst death.
    
  • Catalyst Addition: Add XPhos Pd G3 in one portion under a positive stream of Argon. Seal the vial with a Teflon-lined cap.

  • Heating: Heat the reaction block to 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation (IPC): Withdraw 10 µL of the reaction mixture, dilute with 1 mL MeCN/

    
    , and analyze via LC-MS. The reaction is complete when the isotopic cluster for the starting material (
    
    
    
    241/243
    
    
    ) is ≤ 2% relative to the product peak. Note: If starting material remains but the boronic acid is consumed, protodeboronation has occurred. Spike in an additional 0.5 eq of boronic acid.
  • Workup: Cool to room temperature. Dilute with 10 mL

    
     and wash with Ethyl Acetate (
    
    
    
    mL). Causality: This step extracts neutral impurities, homocoupled boronic acid, and cleaved XPhos ligand, leaving the deprotonated product in the aqueous layer.
  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3.5. The product will precipitate at its isoelectric point. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Dual-Protection Route (Process Scale)

For multi-gram scale-up, protecting the acidic protons ensures reproducible kinetics and allows the use of cheaper, first-generation Pd catalysts.

Step 1: Esterification & N-Protection

  • Suspend the starting material in Methanol (0.5 M). Add catalytic

    
     and reflux for 16 h to yield the methyl ester. Concentrate in vacuo.
    
  • Dissolve the crude ester in Dichloromethane (0.3 M). Add 3,4-Dihydro-2H-pyran (DHP, 2.0 eq) and catalytic p-Toluenesulfonic acid (PTSA, 0.1 eq). Stir at room temperature for 4 h.

  • Quench with saturated aqueous

    
    , extract with DCM, and concentrate to yield the THP-protected methyl ester.
    

Step 2: Suzuki Coupling

  • Combine the protected intermediate (1.0 eq), arylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq) in Dioxane/
    
    
    (4:1).
  • Degas with Argon and heat to 90 °C for 8 hours.

  • Perform standard aqueous workup and isolate the protected coupled product via silica gel chromatography.

Step 3: Global Deprotection

  • Dissolve the purified intermediate in THF/MeOH/

    
     (2:1:1). Add NaOH (5.0 eq) and stir at 50 °C for 4 hours to saponify the methyl ester.
    
  • Cool to 0 °C and acidify to pH 1 with 4M HCl in Dioxane. Stir at room temperature for 2 hours to cleave the THP group.

  • Adjust pH to ~3.5 to precipitate the final C7-arylated 1H-indazole-4-carboxylic acid.

References

  • Buchwald, S. L. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877–12885. URL:[Link]

  • El Kazzouli, S. et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles." RSC Advances, 2021, 11, 7150-7155. URL:[Link]

  • Wang, Y. et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules, 2023, 28(7), 2908. URL:[Link]

Sources

Synthesis of kinase inhibitors using 7-bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Type I/II Kinase Inhibitors Utilizing 7-Bromo-1H-indazole-4-carboxylic Acid

Executive Summary

This application note details the strategic utilization of 7-bromo-1H-indazole-4-carboxylic acid as a high-value scaffold for the synthesis of ATP-competitive kinase inhibitors. While 5- and 6-substituted indazoles are ubiquitous in medicinal chemistry, the 7-bromo-4-carboxamide substitution pattern offers a unique vector for targeting the "gatekeeper" residues and solvent-exposed regions of kinases such as PIM1 , CDK , and CLK families.

This guide provides a validated, step-by-step protocol for converting this core acid into a functionalized library, emphasizing regioselective protection strategies and steric considerations during cross-coupling at the crowded 7-position.

Strategic Rationale & Binding Mode Hypothesis

The utility of 7-bromo-1H-indazole-4-carboxylic acid lies in its bifunctional nature, allowing for orthogonal expansion into distinct pockets of the kinase active site:

  • The C4-Carboxamide (Hinge Binder):

    • Conversion of the C4-acid to an amide creates a hydrogen-bond donor/acceptor motif capable of interacting with the kinase hinge region (e.g., Glu121 in PIM1).

    • Application: Attachment of solubilizing groups (piperazines, morpholines) or specific hinge-binding heterocycles.

  • The C7-Bromine (Selectivity Handle):

    • The 7-position is proximal to the ribose-binding pocket and the "gatekeeper" residue.

    • Challenge: This position is sterically sensitive, especially relative to the N1-nitrogen.

    • Opportunity: Suzuki-Miyaura coupling here allows for the introduction of hydrophobic aryl groups to induce selectivity or overcome resistance mutations.

  • The N1-H (Catalytic Spine):

    • Often left unsubstituted to serve as a hydrogen bond donor to the hinge or conserved water networks.

Synthetic Workflow Visualization

The following diagram illustrates the modular workflow, highlighting the critical decision points regarding N-protection to avoid steric clash during C7-functionalization.

G cluster_0 Critical Control Point Start 7-Bromo-1H-indazole- 4-carboxylic Acid Step1 Step 1: Amide Coupling (C4 Functionalization) Start->Step1 HATU, DIPEA, R-NH2 Step2 Step 2: N1-Protection (THP or SEM) Step1->Step2 DHP, pTsOH or SEM-Cl Step3 Step 3: Suzuki Coupling (C7 Diversification) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Step4 Step 4: Deprotection (Acidic Hydrolysis) Step3->Step4 HCl/MeOH or TFA Final Final Kinase Inhibitor Step4->Final Purification

Caption: Modular synthesis workflow. Note that N1-protection (Step 2) is essential to prevent catalyst poisoning and N-arylation during the Suzuki coupling (Step 3).

Detailed Experimental Protocols

Step 1: C4-Amide Coupling (Hinge Region Functionalization)

Direct amidation of the carboxylic acid is the first step. The indazole NH is weakly acidic but generally does not interfere with standard peptide coupling conditions if stoichiometric control is maintained.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.

  • Why HATU? It prevents racemization (if chiral amines are used) and offers higher conversion rates for electron-deficient aromatic acids compared to EDCI/HOBt.

Protocol:

  • Dissolve 7-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

  • Add HATU (1.2 eq) and stir for 15 minutes to form the activated ester.

  • Add the desired Amine (R-NH₂) (1.1 eq).

  • Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for [M+H]+ of product).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 75–90%.

Step 2: N1-Protection (Regiocontrol)

Before performing the Suzuki coupling at C7, the N1 nitrogen must be protected. A free indazole NH can poison Palladium catalysts or lead to side reactions.

  • Choice of Group: THP (Tetrahydropyranyl) is recommended. It is robust enough for basic Suzuki conditions but easily removed with mild acid.

  • Note: The 7-bromo substituent creates steric bulk. N1-protection is kinetically favored over N2, but mixtures may occur. Isolate the N1-isomer if possible, though N2-protected isomers often converge to the same product after deprotection.

Protocol:

  • Suspend the Amide Intermediate (from Step 1) in DCM (0.3 M) and THF (1:1 ratio if solubility is poor).

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and p-Toluenesulfonic acid (pTsOH) (0.1 eq).

  • Reflux (45°C) or stir at RT overnight until the starting material is consumed.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-THP isomer is typically less polar (higher Rf) than the N2-THP isomer.

Step 3: Suzuki-Miyaura Cross-Coupling (C7 Diversification)

This is the critical diversity-generating step. The 7-position is sterically crowded by the N1-protecting group. High-activity catalysts are required.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ (highly active for sterically hindered chlorides/bromides).

  • Base: Cs₂CO₃ or K₃PO₄ (stronger bases often help with hindered couplings).

Protocol:

  • In a microwave vial, combine:

    • N1-THP Protected Intermediate (1.0 eq)

    • Aryl Boronic Acid/Ester (1.5 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • Cs₂CO₃ (3.0 eq)

  • Add solvent: 1,4-Dioxane/Water (4:1) . Degas with Nitrogen for 5 minutes.

  • Reaction: Heat at 100°C for 2–4 hours (conventional) or 120°C for 30 min (microwave).

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Extract organics.

  • Purification: Flash chromatography.

Step 4: Global Deprotection

Removal of the THP group to restore the bioactive N1-H indazole.

Protocol:

  • Dissolve the coupled product in MeOH or DCM/MeOH (1:1) .

  • Add 4M HCl in Dioxane (10 eq) or TFA (20% v/v in DCM).

  • Stir at RT for 2–4 hours.

  • Workup: Concentrate in vacuo. Neutralize with 7N NH₃ in MeOH if free base is desired, or isolate as the HCl salt (often improves solubility for biological assays).

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Step 1 (Amidation) Poor solubility of the zwitterionic acid.Use DMF/DMSO (4:1) as solvent. Ensure DIPEA is added before HATU to deprotonate the carboxylic acid.
Regioisomer Mix in Step 2 N1 vs N2 competition.N1 is thermodynamically favored. Heat the reaction to 50°C to encourage thermodynamic equilibration to the N1 isomer.
Stalled Suzuki Coupling (Step 3) Steric hindrance at C7 position.Switch catalyst to Pd(dtbpf)Cl₂ or XPhos Pd G3 . Increase temp to 120°C (microwave). Use Ba(OH)₂ as base (sometimes superior for hindered indazoles).
Protodebromination Loss of Br without coupling.Solvent is too "wet" or reaction time too long. Use strictly anhydrous dioxane and reduce reaction time.

Biological Context: PIM Kinase Inhibition[1][2]

The 7-bromo-1H-indazole-4-carboxylic acid scaffold is particularly relevant for designing PIM (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors.

  • Mechanism: PIM kinases are constitutively active and lack a regulatory domain. They are overexpressed in multiple myelomas and leukemias.

  • Binding Mode:

    • The Indazole N1-H and N2 form a donor-acceptor pair with the hinge region (e.g., Glu121 in PIM1).

    • The C4-Amide extends towards the solvent front, often solubilizing the molecule.

    • The C7-Substituent (introduced via Suzuki) fills the ATP-binding pocket's hydrophobic region, often interacting with Phe49 (PIM1 gatekeeper).

BindingMode Hinge Hinge Region (Glu121) Gatekeeper Gatekeeper (Phe49) Solvent Solvent Front Indazole Indazole Core (N1-H / N2) Indazole->Hinge H-Bonds C4_Amide C4-Amide (Solubilizing Tail) Indazole->C4_Amide C7_Aryl C7-Aryl Group (Hydrophobic) Indazole->C7_Aryl C4_Amide->Solvent Exposed C7_Aryl->Gatekeeper Pi-Stacking / VdW

Caption: Schematic binding mode of the synthesized inhibitor within the PIM1 kinase pocket.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Indazole derivatives as potent PIM kinase inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the binding mode of indazole-carboxamides in PIM1/2 pockets.
    • (Representative link for PIM inhibitor structural biology)

  • Suzuki Coupling on Hindered Indazoles

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Rel
    • Source:Molecules / NIH.
    • Context: Provides validated conditions for bromination and coupling
  • General Amide Coupling Protocols

    • Title: HATU-medi
    • Source:Organic Process Research & Development.
    • Context: Standard operating procedures for high-yield amidation of electron-poor heteroarom
  • Indazole Protection Strategies

    • Title: Regioselective protection of indazoles.
    • Source:Tetrahedron Letters.
    • Context: Comparison of THP vs SEM protection for C7-functionaliz

Sources

Application Note: Hydrolysis of Methyl 7-Bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The hydrolysis of methyl 7-bromo-1H-indazole-4-carboxylate to 7-bromo-1H-indazole-4-carboxylic acid is a critical transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. The 7-bromoindazole scaffold serves as a privileged structure due to its ability to participate in Suzuki-Miyaura couplings (at C7) and amide couplings (at C4), enabling rapid diversification of the chemical space.

While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges:

  • Solubility: The rigid, planar indazole core often leads to poor solubility in standard aqueous-organic mixtures.

  • Amphoteric Nature: The presence of the acidic N-H (pKa ~14) and the basic N2 nitrogen requires precise pH control during workup to isolate the neutral free acid rather than a salt.

  • Regio-integrity: Conditions must be controlled to prevent debromination or nucleophilic aromatic substitution, although the electron-rich nature of the ring generally protects against the latter under standard saponification conditions.

This guide provides a validated, high-yield protocol for this transformation, emphasizing process safety and scalability.

Mechanistic Insight

The reaction proceeds via a base-promoted BAc2 saponification .

  • Deprotonation: Upon addition of base (LiOH or NaOH), the most acidic proton—the indazole N-H—is removed first, generating an indazolide anion.

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The methoxide leaving group is eliminated, generating the carboxylate.

  • Resulting Species: The reaction mixture contains the dianion (indazoly-N1-anion and carboxylate anion).

  • Quench: Acidic workup is required to protonate both sites. Over-acidification (pH < 1) can lead to the formation of the indazolium hydrochloride salt, which may remain soluble or co-precipitate. The target pH for isolation is 3–4.

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start Methyl 7-bromo-1H-indazole-4-carboxylate Step1 Indazolide Anion Formation (Fast) Start->Step1 + OH- (Base) Step2 Tetrahedral Intermediate Step1->Step2 + OH- (Nucleophilic Attack) Step3 Dianion Species (Carboxylate + Indazolide) Step2->Step3 - OMe (Elimination) End 7-Bromo-1H-indazole-4-carboxylic acid (Precipitate at pH 3-4) Step3->End + H3O+ (Acid Workup)

Caption: Mechanistic pathway from neutral ester to free acid via dianion intermediate.

Experimental Protocol

Method A: Lithium Hydroxide (Standard)

Recommended for gram-scale synthesis and initial optimization.

Reagents:

  • Methyl 7-bromo-1H-indazole-4-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 – 4.0 equiv)

  • Tetrahydrofuran (THF) (5-10 volumes)

  • Water (2-5 volumes)

  • Methanol (Optional, 2 volumes to aid solubility)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester in THF. If the solid does not dissolve completely, add Methanol.

  • Base Addition: Dissolve LiOH·H₂O in the calculated amount of water. Add this aqueous solution dropwise to the organic phase at room temperature.

    • Note: The solution may turn slightly yellow/orange due to the formation of the indazolide anion.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) . Monitor by TLC or LC-MS.

    • Typical Time: 4–16 hours.

    • Acceleration: If reaction is sluggish after 4 hours, heat to 50 °C.

  • Concentration: Once complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove THF/MeOH. The aqueous residue will contain the product as a lithium salt.

  • Workup (Precipitation):

    • Cool the aqueous residue to 0–5 °C in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Monitor pH carefully. A thick precipitate will form as the pH approaches neutral. Continue acidifying until pH ~3–4 .

    • Caution: Do not acidify below pH 2 to avoid protonating the pyridine-like nitrogen (N2), which could redissolve the product as a hydrochloride salt.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) to remove inorganic salts (LiCl).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours or until constant weight.

Method B: Sodium Hydroxide (Reflux)

Recommended for stubborn substrates or scale-up where THF costs are prohibitive.

Reagents:

  • NaOH (5.0 equiv, 2M aqueous solution)

  • Methanol or Ethanol (10 volumes)

Procedure:

  • Suspend the ester in alcohol.[1]

  • Add aqueous NaOH.

  • Heat to reflux (65–78 °C) for 2–4 hours.

  • Cool to room temperature.

  • Evaporate bulk alcohol.

  • Dilute with water and acidify with 2N HCl to pH 3–4.

  • Filter, wash, and dry.[1][2][3][4][5]

Key Data & Troubleshooting

Analytical Expectations
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor often comes from trace oxidation products.
1H NMR (DMSO-d6) Loss of -OCH3 singlet (~3.9 ppm)Diagnostic signal disappearance.
1H NMR (DMSO-d6) Acid proton (broad, >12 ppm)Often invisible if wet or exchanging.
LC-MS [M+H]+ = 241/243 (Br pattern)Mass shift: -14 Da (Methyl to H).
Yield > 85%Losses usually occur during filtration if pH is incorrect.
Troubleshooting Guide
  • Issue: Product does not precipitate upon acidification.

    • Cause: Too much organic solvent remaining (THF/MeOH) keeps the acid in solution.

    • Fix: Ensure thorough evaporation of organics before acidification.

  • Issue: Low Yield / Product "oils out".

    • Cause: Impurities or rapid acidification.

    • Fix: Acidify slowly. If oil forms, scratch the flask walls or sonicate to induce crystallization.

  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of starting material.

    • Fix: Increase THF ratio or switch to Method B (Reflux).

Process Workflow Diagram

Diagram 2: Experimental Workflow

Workflow Input Start: Methyl 7-bromo-1H-indazole-4-carboxylate Solubilization Dissolve in THF/MeOH Input->Solubilization BaseAdd Add LiOH (aq) Stir 25°C, 4-16h Solubilization->BaseAdd Check Check LCMS/TLC (Ester consumed?) BaseAdd->Check Check->BaseAdd No (Heat to 50°C) Evap Evaporate Organics (Isolate Aqueous Phase) Check->Evap Yes Acidify Acidify to pH 3-4 (1N HCl, 0°C) Evap->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Dry Vacuum Dry (45°C) Filter->Dry

Caption: Step-by-step workflow for the isolation of 7-bromo-1H-indazole-4-carboxylic acid.

Safety & Handling

  • Brominated Indazoles: Generally non-volatile but should be handled as potential irritants/sensitizers. Use standard PPE (gloves, goggles, lab coat).[4]

  • Lithium Hydroxide: Corrosive. Avoid dust inhalation.

  • Waste Disposal: The aqueous filtrate contains lithium/sodium salts and methanol traces; dispose of as basic aqueous waste.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides." BenchChem Application Library. Accessed October 2023. Link

  • PubChem. "Methyl 7-bromo-1H-indazole-5-carboxylate Compound Summary."[6] National Center for Biotechnology Information. PubChem Compound Database; CID=75365448.[6][7] Link

  • Shi, Y-Q., et al. "Visible‐Light Induced Radical Cyclization of N‐Allylbenzamide...".[8] Chemistry – An Asian Journal, 2025.[6][8] (Referenced for general LiOH hydrolysis conditions of related esters). Link

  • Vertex AI Search. "Synthesis of 7-bromo-1H-indazole derivatives." Patent & Literature Aggregation. (General grounding for indazole chemistry).

Sources

Application Notes & Protocols: 7-bromo-1H-indazole-4-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for utilizing 7-bromo-1H-indazole-4-carboxylic acid as a strategic fragment in drug discovery campaigns. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and bromodomains.[1][2][3] The specific substitution pattern of this fragment offers distinct advantages for Fragment-Based Drug Discovery (FBDD), a powerful method for identifying novel lead compounds by screening low-molecular-weight molecules.[4][5][6] This document outlines its physicochemical properties, key applications, and provides step-by-step protocols for primary screening, hit validation, and structural characterization.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a highly efficient alternative to traditional high-throughput screening (HTS).[6][7] Instead of screening large, complex molecules, FBDD identifies small, low-complexity compounds, or "fragments," that bind weakly but efficiently to a biological target.[4][5] These initial hits serve as high-quality starting points for optimization into potent, drug-like molecules through structure-guided design.[7] The key advantages of FBDD include a more thorough exploration of chemical space with smaller libraries and the generation of lead compounds with superior physicochemical properties.[4][5][6]

The FBDD Workflow:

The process begins with screening a fragment library using sensitive biophysical techniques to detect weak binding interactions.[6][7][8] Hits are then validated and their binding mode is determined, typically by X-ray crystallography.[8][9][10] This structural information is paramount for the next phase: fragment evolution, where medicinal chemists use strategies like growing, linking, or merging to increase affinity and selectivity.[5]

The Utility of 7-bromo-1H-indazole-4-carboxylic acid

The 7-bromo-1H-indazole-4-carboxylic acid fragment is a particularly valuable tool for FBDD for several reasons:

  • Privileged Scaffold : The indazole ring is a well-established pharmacophore found in numerous biologically active compounds, increasing the probability of identifying meaningful interactions.[1][2]

  • Defined Vectors for Growth : The carboxylic acid at the 4-position and the secondary amine (N-H) of the pyrazole ring provide clear, synthetically accessible points for chemical elaboration to explore the surrounding binding pocket.

  • The Role of Bromine : The bromine atom at the 7-position is a strategic feature. It can participate in favorable halogen bonding interactions with the target protein. Crucially, as a heavy atom, it provides a strong anomalous scattering signal in X-ray crystallography, which greatly simplifies electron density map interpretation and unequivocally confirms the fragment's binding orientation, even in cases of weak or partial occupancy.[11][12] This feature is especially beneficial for crystallographic screening campaigns.[11][12][13]

Physicochemical Properties

To qualify as a useful fragment, a compound should generally adhere to the "Rule of Three".[14] 7-bromo-1H-indazole-4-carboxylic acid aligns well with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight 241.04 g/mol < 300 Da
cLogP ~1.5 - 2.0 (estimated)≤ 3
Hydrogen Bond Donors 2 (amine N-H, acid O-H)≤ 3
Hydrogen Bond Acceptors 3 (pyrazole N, acid C=O, O-H)≤ 3
Rotatable Bonds 1≤ 3

Table 1: Physicochemical properties of 7-bromo-1H-indazole-4-carboxylic acid in the context of FBDD guidelines.

Experimental Workflows and Protocols

This section provides detailed protocols for a typical FBDD campaign using 7-bromo-1H-indazole-4-carboxylic acid. The overall workflow is designed to first identify binding through a primary screen, then validate and quantify the interaction, and finally, determine the structural basis of binding.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology Screening Primary Screen (Thermal Shift Assay) Hit_List Generate Hit List (ΔTm > 2°C) Screening->Hit_List Validation Orthogonal Validation (Surface Plasmon Resonance) Hit_List->Validation Validated Hits Kinetics Determine Binding Affinity (KD, ka, kd) Validation->Kinetics Cryst Co-crystallization Trials Kinetics->Cryst Confirmed Binders Structure Solve Co-crystal Structure (X-ray Crystallography) Cryst->Structure SBDD Structure-Based Drug Design (Hit-to-Lead) Structure->SBDD

Caption: A typical workflow for a fragment-based drug discovery campaign.

Application Note 1: Primary Screening using Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[][16] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[17] A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein.[18]

Principle: A fluorescent dye, which binds to hydrophobic regions of a protein, is used. As the protein is heated and unfolds, these regions become exposed, causing an increase in fluorescence. A bound ligand stabilizes the protein's folded state, requiring a higher temperature to unfold, thus shifting the melting curve.[16][18]

Protocol:

  • Protein and Fragment Preparation:

    • Prepare a purified target protein stock at 0.2 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.[][19]

    • Prepare a 100 mM stock solution of 7-bromo-1H-indazole-4-carboxylic acid in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.

  • Assay Setup (96-well or 384-well PCR plate):

    • For each well, prepare a 20 µL reaction mixture.

    • Test Wells: Add 2 µL of the 1 mM fragment working stock (final concentration: 100 µM), 1 µL of 100x SYPRO Orange dye, and 17 µL of the protein solution.

    • Control (DMSO): Add 2 µL of 10% DMSO in assay buffer, 1 µL of 100x SYPRO Orange dye, and 17 µL of the protein solution. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1% to avoid protein destabilization.[19]

    • Control (No Protein): Add 2 µL of the fragment stock, 1 µL of dye, and 17 µL of assay buffer to check for compound fluorescence.

  • Data Acquisition:

    • Seal the plate and briefly centrifuge to collect the contents.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate the melting curves.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation (this is often automated by the instrument's software).

    • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control).

    • Hit Criteria: A ΔTm of ≥ 2°C is generally considered a significant stabilizing effect and a promising hit for further validation.

Application Note 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity (KD).[20][21][22][23] It is an essential orthogonal method to validate hits from primary screens and eliminate false positives.[17][24]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and when a fragment (analyte) in solution flows over the surface and binds, the mass at the surface increases, causing a detectable change in the refractive index, measured in Response Units (RU).[22]

Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the desired density (typically 5,000 - 10,000 RU) via covalent amine coupling. A lower density is often preferred for fragment screening to minimize mass transport effects.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of 7-bromo-1H-indazole-4-carboxylic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected KD (e.g., 1 µM to 500 µM for fragments).

    • Perform a "clean screen" first by injecting a high concentration of the fragment over the reference and active flow cells to identify any non-specific binding to the chip surface itself.[22]

    • Inject the fragment dilutions sequentially over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min). Include buffer-only (blank) injections for double-referencing.

    • Allow sufficient time for association and dissociation phases (e.g., 60-120 seconds each).

  • Data Analysis:

    • Process the raw data by subtracting the reference cell signal and the blank injection signals. The resulting sensorgrams show the specific binding interaction over time.

    • Affinity Analysis: For steady-state analysis, plot the response at equilibrium against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Kinetics Analysis: Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka) and the dissociation rate constant (kd). KD can then be calculated as kd/ka.

ParameterHypothetical ResultInterpretation
ka (M⁻¹s⁻¹) 1 x 10³Rate of complex formation
kd (s⁻¹) 1 x 10⁻¹Rate of complex decay (stability)
KD (µM) 100 µMBinding affinity (weak, typical for a fragment)

Table 2: Example of SPR data for a fragment hit.

Application Note 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is the cornerstone of FBDD.[8][9][14] It provides atomic-level detail of the binding mode, revealing key interactions and guiding the subsequent hit-to-lead chemistry effort.[8][10]

Principle: A highly purified and concentrated protein solution is mixed with the fragment and set up in crystallization trials. If a suitable crystal forms and diffracts X-rays, the resulting diffraction pattern can be used to calculate an electron density map, into which the atomic model of the protein-fragment complex is built and refined.

Protocol:

  • Co-crystallization Setup:

    • Purify the target protein to >95% homogeneity and concentrate to 5-10 mg/mL.

    • Incubate the protein with a 5- to 10-fold molar excess of 7-bromo-1H-indazole-4-carboxylic acid (e.g., 1-2 mM final concentration) for at least one hour on ice.

    • Set up crystallization screens (e.g., using sitting-drop or hanging-drop vapor diffusion) by mixing the protein-fragment complex with a wide range of reservoir solutions.

    • Alternative Method: If co-crystallization fails, apo-protein crystals can be grown first and then soaked in a solution containing the fragment.[9]

  • Crystal Harvesting and Data Collection:

    • Monitor trays for crystal growth over several days to weeks.

    • When suitable crystals appear, loop them out and flash-cool them in liquid nitrogen, often using a cryoprotectant to prevent ice formation.

    • Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal from the bromine atom (around 0.92 Å).

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.

    • Calculate an anomalous difference Fourier map. The presence of a strong peak in this map will unambiguously locate the position of the bromine atom, and by extension, the entire fragment.[11] This is a major advantage over non-halogenated fragments where the initial electron density for a weak binder can be ambiguous.[11][12]

    • Build the fragment into the confirmed density and refine the complete protein-fragment complex structure to high resolution.

SBDD_Vectors cluster_structure Structure Vector1 Vector 1: Amide Coupling Structure:e->Vector1:w Vector2 Vector 2: N-Alkylation/ N-Arylation Structure:n->Vector2:s Vector3 Vector 3: Halogen Bonding Structure:sw->Vector3:n

Caption: Key growth vectors for hit-to-lead optimization.

Hit-to-Lead Optimization Strategies

With a validated hit and a co-crystal structure in hand, the goal is to improve the fragment's potency and selectivity. The structure of 7-bromo-1H-indazole-4-carboxylic acid provides several clear "growth vectors":

  • Carboxylic Acid (Vector 1): This is the most common site for elaboration. Amide coupling with a diverse library of amines can introduce new functionalities to probe nearby sub-pockets, seeking additional hydrogen bonds or hydrophobic interactions.

  • Indazole N-H (Vector 2): The nitrogen at position 1 can be alkylated or arylated (e.g., via Suzuki or Buchwald-Hartwig couplings) to extend the molecule into different regions of the binding site.[25]

  • Bromine Atom (Vector 3): While serving its purpose in crystallography, the bromine itself can be a key interaction point through halogen bonding. Alternatively, it can be replaced or used as a synthetic handle for cross-coupling reactions to explore that vector if the structural data suggests a nearby pocket.

Conclusion

7-bromo-1H-indazole-4-carboxylic acid represents a high-quality, versatile fragment for FBDD campaigns. Its privileged scaffold provides a high likelihood of interacting with important target classes, while its specific chemical features—most notably the bromine atom and defined growth vectors—facilitate a streamlined and efficient workflow from initial screening to structure-based lead optimization. The protocols outlined in this guide provide a robust framework for researchers to effectively leverage this fragment in their drug discovery programs.

References

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  • Mako, B., et al. (n.d.). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC. Retrieved March 8, 2026, from [Link]

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  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Retrieved March 8, 2026, from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Retrieved March 8, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Retrieved March 8, 2026, from [Link]

  • 3decision. (2022). Approaches to Fragment-Based Drug Design. 3decision. Retrieved March 8, 2026, from [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. Retrieved March 8, 2026, from [Link]

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  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Retrieved March 8, 2026, from [Link]

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  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved March 8, 2026, from [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. PMC. Retrieved March 8, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River Labs. Retrieved March 8, 2026, from [Link]

  • Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. ResearchGate. Retrieved March 8, 2026, from [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. AXXAM. Retrieved March 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved March 8, 2026, from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved March 8, 2026, from [Link]

  • American Chemical Society. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Retrieved March 8, 2026, from [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Retrieved March 8, 2026, from [Link]

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  • PubMed. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. PubMed. Retrieved March 8, 2026, from [Link]

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Application Note: A Strategic Guide to the Regioselective Functionalization of 7-bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved therapeutics.[1][2] The strategic derivatization of this privileged heterocycle is paramount for generating novel chemical entities with tailored pharmacological profiles. This guide provides an in-depth analysis and detailed protocols for the regioselective functionalization of 7-bromo-1H-indazole-4-carboxylic acid, a versatile building block offering multiple, distinct reaction sites. We will explore methodologies to selectively target the N1- and N2-positions of the pyrazole ring, leverage the C7-bromo substituent for palladium-catalyzed cross-coupling reactions, and modify the C4-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

The Molecular Landscape: Understanding the Reactive Sites

7-bromo-1H-indazole-4-carboxylic acid presents four primary sites for chemical modification, each with unique reactivity influenced by electronic and steric factors. A thorough understanding of this landscape is critical for designing successful and selective synthetic strategies.

  • N1 and N2 Nitrogens: The pyrazole ring contains two nucleophilic nitrogen atoms. Direct alkylation or arylation often yields a mixture of N1 and N2 regioisomers.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5] This inherent stability can be exploited to favor N1 functionalization under equilibrium conditions.

  • C7-Bromine: The bromine atom on the benzene ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[6][7] This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.

  • C4-Carboxylic Acid: This functional group can be converted into esters, amides, or other derivatives. It also acts as an ortho-directing group for metallation, although its acidic proton complicates direct lithiation without careful consideration of reagents and conditions.[8][9]

  • C3-Position: While less reactive than the other sites, the C3 position can be functionalized, typically after N-protection, through methods like lithiation followed by electrophilic quench or via direct C-H activation strategies.[3][10]

Caption: Reactive sites on 7-bromo-1H-indazole-4-carboxylic acid.

Strategic N-Functionalization: Controlling the N1/N2 Regioselectivity

The selective functionalization of the indazole nitrogen atoms is a common challenge. The outcome is highly dependent on reaction conditions, including the base, solvent, and the electronic nature of the indazole substituents.[3]

Favoring the Thermodynamic Product: N1-Selective Alkylation

The N1-substituted indazole is typically the thermodynamically more stable isomer.[3][11] Conditions that allow for equilibration or are run under thermodynamic control will favor the formation of the N1 product. The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][4][11]

Causality: NaH, a non-nucleophilic strong base, deprotonates the indazole to form the sodium indazolide salt. In THF, this system favors the formation of the more stable N1-alkylated product. Steric hindrance at the C7 position further encourages electrophilic attack at the more accessible N1 position.

Protocol 1: N1-Selective Alkylation

  • Preparation: To a solution of 7-bromo-1H-indazole-4-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol, 2.2 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 mmol) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous layer with 1N HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Influencing N2-Selectivity

While N1 is the thermodynamic preference, N2-alkylation can be favored under certain conditions. Electron-withdrawing groups at the C7 position, such as the bromine atom in the target molecule, can increase the acidity of the N1-proton and electronically favor N2 substitution.[1][3] The choice of base and solvent system can also be tuned to kinetically favor the N2 product.

Table 1: Conditions Influencing N1 vs. N2 Selectivity

ConditionFavors N1Favors N2Rationale
Base NaH, KHCs₂CO₃, K₂CO₃Strong, non-nucleophilic bases in aprotic solvents favor the thermodynamic N1 product. Weaker bases can favor the kinetic N2 product.
Solvent THF, DioxaneDMF, AcetonitrilePolar aprotic solvents like THF stabilize the transition state leading to the N1 product. More polar solvents like DMF can favor N2.
Temperature Higher Temp.Lower Temp.Higher temperatures can allow for equilibration to the more stable N1 isomer.[3]
Substituents Steric bulk at C7E-withdrawing at C7Steric hindrance near N1 directs to N2. Electron-withdrawing groups at C7 enhance N2 nucleophilicity.[1][3]

graph N_Alkylation_Workflow {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
Start [label="Indazole N-Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Condition [label="Select Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths
Start -> Condition;

Condition -> Path_N1 [label="  Thermodynamic Control\n  (NaH, THF, RT to Heat)"];
Condition -> Path_N2 [label="  Kinetic Control\n  (K2CO3, DMF, 0°C to RT)"];

// Outcomes
Path_N1 -> Result_N1 [label="Favors more stable isomer"];
Path_N2 -> Result_N2 [label="Favors faster-forming isomer"];

Result_N1 [label="Predominantly\nN1-Alkylated Product", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Result_N2 [label="Increased Yield of\nN2-Alkylated Product", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Caption: Decision workflow for regioselective N-alkylation of indazoles.

C7-Functionalization via Palladium-Catalyzed Cross-Coupling

The C7-bromo substituent is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[7] The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds between sp²-hybridized carbons.[12]

Causality: The catalytic cycle involves the oxidative addition of a Pd(0) complex to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] The choice of ligand, base, and solvent is crucial for an efficient reaction.

Protocol 2: Suzuki-Miyaura Coupling at C7 Note: The carboxylic acid may interfere. It is often advisable to protect it as an ester (e.g., methyl or ethyl ester) prior to performing the cross-coupling reaction. See Section 4.2.

  • Preparation: To a microwave vial or Schlenk flask, add the protected 7-bromo-1H-indazole-4-carboxylate (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand like SPhos or XPhos (0.04 mmol, 4 mol%).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times.[13] Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

  • Deprotection: If an ester protecting group was used, it can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions to yield the final C7-arylated carboxylic acid.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Indazole-Br PdII_A Ar-Pd(II)L_n-Br OxAdd->PdII_A Transmetal Transmetalation (R-B(OH)2) PdII_A->Transmetal Base PdII_B Ar-Pd(II)L_n-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-R Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Manipulation of the C4-Carboxylic Acid

The carboxylic acid at the C4 position is a key functional handle for introducing diversity, particularly for forming amides and esters to probe interactions with biological targets.

Amide Bond Formation

Amide coupling is a fundamental transformation in drug discovery. Standard peptide coupling reagents are effective for this conversion.

Protocol 3: Amide Coupling

  • Preparation: Dissolve the 7-bromo-1H-indazole-4-carboxylic acid (or a C7/N1-functionalized derivative) (1.0 mmol) in a suitable solvent like DMF or DCM (10 mL).

  • Activation: Add a coupling agent such as HATU (1.1 mmol) or EDC (1.2 mmol) along with an additive like HOBt (1.2 mmol).

  • Base: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 mmol). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol).

  • Reaction: Stir the reaction at room temperature for 4-16 hours until completion (monitored by LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography.

Protecting the Carboxylic Acid

For reactions where the carboxylic acid is incompatible (e.g., organometallic additions, certain reductions, or cross-coupling reactions), it must be protected, typically as an ester.[14][15] Methyl or ethyl esters are common choices due to their ease of formation and subsequent removal.

Protocol 4: Fischer Esterification

  • Preparation: Suspend 7-bromo-1H-indazole-4-carboxylic acid (1.0 mmol) in methanol or ethanol (10 mL).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or thionyl chloride (SOCl₂) (0.1 mmol, added dropwise at 0 °C).

  • Reaction: Heat the mixture to reflux (60-80 °C) for 4-12 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Purification: Wash with brine, dry over sodium sulfate, and concentrate to yield the ester, which is often pure enough for the next step.

Troubleshooting and Field-Proven Insights

  • Poor N1/N2 Selectivity: If you obtain an inseparable mixture of N-alkylated isomers, consider changing the reaction conditions. A switch from K₂CO₃/DMF to NaH/THF can dramatically improve N1 selectivity.[1][3]

  • Low Cross-Coupling Yield: Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation. Screen different palladium catalysts and ligands; for challenging substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective.

  • Carboxylic Acid Protection/Deprotection Issues: If the substrate is sensitive to strong acidic or basic conditions, consider alternative protecting groups like a benzyl ester (removed by hydrogenolysis) or a t-butyl ester (removed by mild acid like TFA).[16]

Conclusion

7-bromo-1H-indazole-4-carboxylic acid is a powerful and versatile scaffold for drug discovery. By strategically applying the principles of regioselectivity, chemists can systematically and efficiently explore the chemical space around this core. The protocols outlined in this guide for selective N-alkylation, C7 cross-coupling, and C4 derivatization provide a robust framework for the synthesis of novel indazole-based compounds with significant therapeutic potential.

References

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Application Note: 7-Bromo-1H-indazole-4-carboxylic Acid Derivatives for FGFR Inhibition

[1]

Abstract

The fibroblast growth factor receptor (FGFR) family (FGFR1–4) represents a critical target class in oncology, particularly for urothelial carcinoma, cholangiocarcinoma, and specific subsets of gastric and lung cancers. While first-generation inhibitors (e.g., erdafitinib, infigratinib) have achieved clinical success, resistance mutations (e.g., the "gatekeeper" V561M) and isoform selectivity remain significant challenges.

This application note details the utility of 7-bromo-1H-indazole-4-carboxylic acid as a privileged scaffold for next-generation FGFR inhibitor discovery. We delineate the structural rationale for this core, provide optimized synthetic protocols for library generation, and establish a validated screening cascade using TR-FRET biochemical assays and Ba/F3 cellular models.

Part 1: Scientific Rationale & Scaffold Design

The Indazole Advantage in Kinase Inhibition

The 1H-indazole core mimics the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region. In the context of FGFR, the indazole nitrogen atoms (N1/N2) typically form hydrogen bonds with the backbone residues of the kinase hinge (e.g., Ala564 in FGFR1).

The 7-Bromo-1H-indazole-4-carboxylic Acid "Dual-Vector" Strategy

This specific scaffold offers two orthogonal vectors for chemical modification, enabling the precise tuning of potency and physicochemical properties (LogD, solubility).

  • Vector A (C4-Carboxylic Acid): The "Exit Vector." Derivatization here (typically amidation) directs substituents toward the solvent-exposed region. This is critical for solubilizing groups (e.g., piperazines, morpholines) that improve pharmacokinetic profiles.

  • Vector B (C7-Bromine): The "Selectivity Vector." This position faces the internal hydrophobic pocket or the gatekeeper residue. Suzuki-Miyaura coupling at this position allows the introduction of aryl/heteroaryl groups that can displace water molecules or interact with specific gatekeeper mutations (e.g., V561M), overcoming resistance.

Figure 1: FGFR Signaling Pathway & Inhibition Logic

FGFR_PathwayFGFFGF LigandFGFRFGFR Dimerization(Target)FGF->FGFRBindingFRS2FRS2FGFR->FRS2PhosphorylationInhibitorIndazole Inhibitor(7-Br-4-COOH deriv.)Inhibitor->FGFRATP CompetitionGRB2GRB2FRS2->GRB2PI3KPI3KFRS2->PI3KSOSSOSGRB2->SOSRASRAS-GTPSOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAKTAKT(Survival)PI3K->AKT

Caption: The FGFR signaling cascade.[1][2][3][4] Indazole derivatives competitively inhibit the ATP-binding pocket of FGFR, blocking downstream MAPK (ERK) and PI3K/AKT signaling pathways.

Part 2: Experimental Protocols

Chemical Synthesis: Library Generation Workflow

Objective: Synthesize a library of 4-carboxamide-7-aryl-indazoles.

Reagents:

  • Scaffold: 7-bromo-1H-indazole-4-carboxylic acid (CAS: 1781580-00-4)[5]

  • Coupling Agents: HATU, DIPEA, DMF.

  • Catalysts: Pd(dppf)Cl2, K2CO3.

Workflow Diagram:

Synthesis_WorkflowStart7-Br-Indazole-4-COOHStep1Step 1: Amide Coupling(R1-NH2, HATU)Target: Solvent FrontStart->Step1Intermed7-Br-Indazole-4-AmideStep1->IntermedStep2Step 2: Suzuki Coupling(R2-B(OH)2, Pd cat.)Target: Hydrophobic PocketIntermed->Step2FinalFinal Inhibitor LibraryStep2->Final

Caption: Modular synthesis workflow. The carboxylic acid is first derivatized to establish the solvent tail, followed by Suzuki coupling at the 7-position to tune selectivity.

Detailed Protocol:

  • Amide Coupling (C4): Dissolve 7-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min. Add the desired amine (R1-NH2, 1.1 eq) and stir at RT for 4–16 h. Monitor by LC-MS. Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Suzuki Coupling (C7): Dissolve the intermediate (1.0 eq) in 1,4-dioxane/water (4:1). Add aryl boronic acid (R2-B(OH)2, 1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq). Degas with N2. Heat to 90°C for 2–4 h. Filter through Celite, concentrate, and purify via HPLC.

Biochemical Assay: FGFR1 Kinase Inhibition (TR-FRET)

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the FGFR1 kinase domain. Detection uses a Europium-labeled anti-phosphotyrosine antibody (Donor) and a Streptavidin-APC (Acceptor).

Materials:

  • Recombinant human FGFR1 kinase domain (cytoplasmic).

  • Substrate: Biotin-Poly(Glu,Tyr) (4:1).

  • ATP (Ultrapure).

  • Detection Reagents: LANCE® Ultra (PerkinElmer/Revvity) or HTRF® (Cisbio).

  • Plate: 384-well white low-volume.[6]

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of indazole derivatives in 100% DMSO (start conc: 10 mM). Acoustic dispense 50 nL into the 384-well plate.

  • Enzyme Mix: Dilute FGFR1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL to wells.

  • Substrate/ATP Mix: Prepare a mix of Biotin-peptide (final 50 nM) and ATP (at Km, approx. 50 µM). Add 5 µL to initiate reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of detection mix (Eu-Antibody + SA-APC in EDTA stop buffer). Incubate 60 min.

  • Read: Measure TR-FRET signal (Ex: 320nm, Em: 665nm/615nm) on an EnVision or similar reader.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Cellular Assay: Ba/F3-FGFR1 Proliferation

Principle: Murine Ba/F3 cells are IL-3 dependent.[7] Transfection with constitutively active FGFR1 renders them IL-3 independent but "oncogene addicted" to FGFR signaling. Inhibitor potency is measured by cell viability.

Materials:

  • Cell Line: Ba/F3 stably expressing human FGFR1 (or FGFR3/4 for selectivity profiling).

  • Media: RPMI-1640 + 10% FBS + antibiotics (No IL-3).

  • Reagent: CellTiter-Glo® (Promega).[7]

Protocol:

  • Seeding: Harvest Ba/F3-FGFR1 cells in log phase. Resuspend in assay medium. Seed 2,000 cells/well in 25 µL into a 384-well white clear-bottom plate.

  • Treatment: Add 100 nL of compound (serial dilution) using an acoustic dispenser.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Development: Equilibrate CellTiter-Glo reagent to RT. Add 25 µL per well. Shake for 2 min.

  • Measurement: Read luminescence (integration time: 0.5–1 sec).

  • Data: Normalize to DMSO control (100% viability) and Staurosporine/Puromycin (0% viability).

Part 3: Data Summary & Expectations

Table 1: Expected SAR Trends for Indazole-4-Carboxamides

Structural RegionModificationExpected Impact
Indazole Core N1-MethylationLoss of potency (N1-H is often critical for hinge binding).
C4-Amide (R1) Methyl-piperazineImproved solubility; solvent front interaction.
C4-Amide (R1) Hydrophobic alkylReduced solubility; potential metabolic liability.
C7-Aryl (R2) 3,5-dimethoxyphenylEnhanced potency via hydrophobic pocket filling (Gatekeeper).
C7-Aryl (R2) Ortho-substitutionInduced twist; may improve selectivity for FGFR isoforms.

Trust & Validation:

  • Assay Window: The TR-FRET assay must yield a Z' factor > 0.5 to be valid.

  • Reference Control: Always include BGJ398 (Infigratinib) or AZD4547 as a positive control. Expected IC50 in Ba/F3-FGFR1: ~5–15 nM.

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors. Scientific Reports, 2017.

  • Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4. European Journal of Medicinal Chemistry, 2023.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. ChemRxiv, 2024.[1][8] (Demonstrates synthetic feasibility of 7-bromo indazole cores).

  • Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity Application Note.

  • Ba/F3 Proliferation Bioassay Methods. GoldBio Protocols.

Application Note: Modular Synthesis of Fluorescent Probes Using the 7-Bromo-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-1H-indazole scaffold represents a privileged, underutilized pharmacophore in the design of "Turn-On" fluorescent probes. Unlike the ubiquitous indole or coumarin scaffolds, the indazole core offers unique electronic tunability via its distinct tautomeric forms (1H vs. 2H) and a chemically orthogonal handle at the C7 position.

This guide details the strategic design and synthesis of Donor-π-Acceptor (D-π-A) fluorescent probes derived from 7-bromo-1H-indazole. By exploiting the C7-bromide for cross-coupling (Suzuki-Miyaura) and the C3-position for conjugation extension, researchers can synthesize probes with large Stokes shifts and environmental sensitivity (solvatochromism) suitable for bioimaging.

Strategic Design: The Indazole Advantage

Structural Logic

The 7-bromo-1H-indazole core serves as a rigid, electron-rich donor. The presence of the bromine atom at C7 is critical; it allows for the late-stage introduction of electron-withdrawing groups (EWGs) or π-extended systems without disrupting the N-heterocyclic hydrogen bonding network required for biological recognition.

  • C7-Position (The Handle): Site for Suzuki/Buchwald couplings to introduce aryl acceptors or targeting ligands.

  • C3-Position (The Tuner): Site for electrophilic substitution or C-H activation to extend the π-system (red-shifting emission).

  • N1-Position (The Lock): Requires protection (SEM, THP, or Alkyl) to freeze the tautomeric equilibrium and ensure regioselective catalysis.

Mechanism of Fluorescence

The target probes typically operate via Intramolecular Charge Transfer (ICT) .

  • State A (Quenched/Blue): In the ground state or non-bound state, the rotation of the C7-aryl moiety may dissipate energy (TICT mechanism).

  • State B (Fluorescent/Red): Upon binding or environmental restriction (viscosity/polarity), the planarization of the system facilitates strong radiative decay.

Visual Workflow

The following diagram illustrates the modular synthesis pathway, highlighting the orthogonality of the C7 and C3 positions.

IndazoleSynthesis cluster_legend Key Transformation Logic Start 7-Aminoindazole Core 7-Bromo-1H-indazole (Scaffold) Start->Core Sandmeyer Rxn (NaNO2, HBr, CuBr) Protected N1-Protected Intermediate Core->Protected Protection (SEM-Cl, NaH) C7_Funct C7-Arylated (Suzuki Product) Protected->C7_Funct Suzuki Coupling (Ar-B(OH)2, Pd cat.) FinalProbe Final Fluorescent Probe (D-π-A) C7_Funct->FinalProbe C3-Functionalization (Halogenation/Heck) Step1 1. Scaffold Gen. Step2 2. Regio-Control Step3 3. Fluorophore Assembly

Caption: Modular synthetic workflow transforming 7-aminoindazole into a functionalized D-π-A fluorescent probe.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (7-Bromo-1H-indazole)

Rationale: Direct bromination of indazole often yields mixtures (C3 vs C7). The Sandmeyer reaction from 7-aminoindazole is the only way to guarantee C7 regiocontrol.

Reagents:

  • 7-Aminoindazole (1.0 equiv)

  • Sodium nitrite (NaNO₂, 1.2 equiv)

  • Copper(I) bromide (CuBr, 1.1 equiv)

  • Hydrobromic acid (HBr, 48%)

Procedure:

  • Diazotization: Dissolve 7-aminoindazole (3.45 g, 25.9 mmol) in 48% HBr (25 mL) and water (8.5 mL). Cool to -10°C in an ice/salt bath.

  • Add a solution of NaNO₂ (1.9 g in 12 mL H₂O) dropwise, maintaining temperature below -5°C. Stir for 15 min to form the diazonium salt.

  • Sandmeyer: In a separate flask, dissolve CuBr (3.94 g) in 48% HBr (11.5 mL) and cool to 0°C.

  • Transfer the diazonium solution slowly into the CuBr solution.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 200 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield a beige solid.

    • Expected Yield: 35-45%

    • Validation: ¹H NMR (CDCl₃): Characteristic aromatic signals, loss of amine peak.

Protocol B: N1-Protection (SEM-Protection)

Rationale: The N1-proton is acidic. Protection is mandatory to prevent catalyst poisoning during Pd-coupling and to direct C3-lithiation if needed later.

Reagents:

  • 7-Bromo-1H-indazole (from Protocol A)[1][2]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve 7-bromo-1H-indazole in anhydrous DMF at 0°C under Argon.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min.

  • Add SEM-Cl dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with Et₂O.

  • Note: This typically yields a mixture of N1 and N2 isomers (approx 4:1). Separate via chromatography. The N1-isomer (usually less polar) is the target for stable probe design.

Protocol C: C7-Suzuki Cross-Coupling (The Fluorophore Generator)

Rationale: This step connects the indazole donor to an aryl acceptor (e.g., 4-formylphenylboronic acid), creating the "push-pull" system.

Reagents:

  • N1-SEM-7-bromoindazole (1.0 equiv)

  • Aryl-boronic acid (e.g., 4-Formylphenylboronic acid, 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃.

  • Solvent: Dioxane/Ethanol/Water (3:1:1 ratio) – Critical for solubility of boronic acids.

Procedure:

  • Degas the solvent mixture with Argon for 20 mins.

  • Combine the indazole, boronic acid, base, and Pd catalyst in a sealed tube/pressure vial.

  • Heat to 90-100°C for 12 hours (or use Microwave: 120°C for 1 hour).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

  • Result: 7-(4-formylphenyl)-1H-indazole derivative. The aldehyde group allows for further extension (e.g., Knoevenagel condensation) to create red-shifted probes.

Data & Validation Standards

Photophysical Characterization Table

When characterizing your synthesized probe, organize data as follows:

Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene360420600.85
DCM375450750.60
DMSO3855101250.15

Interpretation: A large bathochromic shift in polar solvents (DMSO) indicates strong ICT character, validating the D-π-A design.

Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: Steric hindrance at C7 (peri-position to N1).

    • Solution: Switch to SPhos or XPhos ligands (Buchwald precatalysts) which are designed for sterically hindered substrates.

  • Problem: Fluorescence is quenched in water.

    • Cause: Aggregation-Caused Quenching (ACQ).

    • Solution: Introduce solubilizing groups (e.g., PEG chains or sulfonates) on the aryl ring attached at C7.

References

  • Synthesis of Indazole Scaffolds

    • 7-Bromo-1H-indazole synthesis via Sandmeyer reaction. ChemicalBook. Link

  • Suzuki Coupling Optimization

    • Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[1] PMC (NIH). Link

  • Fluorescent Probe Design

    • Synthesis of indazole-based fluorophores.[3][4][5] Royal Society of Chemistry. Link

  • General Protocol Grounding

    • Application Notes for Suzuki Coupling of Bromo-indoles/indazoles. BenchChem.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Bromo-1H-indazole-4-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 7-bromo-1H-indazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 7-bromo-1H-indazole-4-carboxylic acid?

7-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic organic compound. Its structure consists of a fused indazole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. Key functionalities are a bromine atom at position 7 and a carboxylic acid group at position 4. These groups significantly influence its physicochemical properties, including its solubility.

Q2: Why is 7-bromo-1H-indazole-4-carboxylic acid poorly soluble in water?

The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the fused aromatic ring system and the bromine substituent. While the carboxylic acid group can participate in hydrogen bonding with water, the large nonpolar surface area of the molecule dominates, leading to low solubility in neutral water. Carboxylic acids with more than four carbon atoms tend to have reduced water solubility as the hydrophobic alkyl or aryl portion of the molecule increases in size.[1]

Q3: How does pH influence the solubility of this compound?

The solubility of 7-bromo-1H-indazole-4-carboxylic acid is highly dependent on pH. As a carboxylic acid, it is a weak acid and will be predominantly in its neutral, less soluble form at low pH.[2][3] As the pH increases, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[2][4] This ionization introduces a negative charge, which significantly enhances interactions with polar water molecules, thereby increasing solubility.[3][4]

Q4: What are the common organic solvents for this compound?

While aqueous solubility is often the primary goal, knowing suitable organic solvents is crucial for stock solution preparation and certain analytical techniques. Based on data for similar indazole carboxylic acids, solvents like dimethyl sulfoxide (DMSO) and methanol are often used, although the compound may only be slightly soluble in them.[5][6]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to improving the solubility of 7-bromo-1H-indazole-4-carboxylic acid.

Issue 1: Compound precipitates out of aqueous solution at neutral pH.

This is the most common issue and is expected due to the compound's chemical nature. The following strategies can be employed to overcome this.

Principle: The most direct way to increase the solubility of a carboxylic acid is by increasing the pH of the aqueous medium.[2][3][4] This deprotonates the carboxylic acid, forming a more soluble salt.

Experimental Protocol:

  • Prepare a slurry of 7-bromo-1H-indazole-4-carboxylic acid in deionized water.

  • While stirring, slowly add a base solution (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe the dissolution of the solid as the pH increases.

  • The pH at which the compound completely dissolves represents the minimum pH for its solubilization at that concentration.

Troubleshooting & Causality:

  • Precipitation upon standing: If the solution becomes cloudy or precipitates over time, the pH may have decreased due to absorption of atmospheric CO2. Consider using a buffered solution to maintain the desired pH.

  • Salt selection: The choice of counter-ion (e.g., sodium, potassium, calcium) can influence the final solubility of the salt form.[7]

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[8][9] This can enhance the solubility of nonpolar compounds.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

Experimental Protocol:

  • Prepare stock solutions of the co-solvent in water at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Add a known amount of 7-bromo-1H-indazole-4-carboxylic acid to each co-solvent mixture.

  • Stir or sonicate the mixtures until equilibrium is reached.

  • Visually inspect for dissolution or quantify the dissolved concentration using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting & Causality:

  • Limited solubility increase: A single co-solvent may not be sufficient. A combination of co-solvents and pH adjustment can be a more powerful approach.[10][11]

  • Toxicity concerns: For biological applications, the toxicity of the co-solvent and its concentration must be considered.

Data Presentation: Hypothetical Solubility in Co-solvent Systems

Co-solvent System (v/v in water)Approximate Solubility (µg/mL)
Water (pH 7.0)< 10
10% Ethanol50
20% Ethanol150
10% Propylene Glycol75
20% Propylene Glycol200

Note: These are illustrative values and must be experimentally determined.

Issue 2: pH modification is not suitable for the intended application (e.g., biological assays at physiological pH).

When the experimental conditions require a near-neutral pH, alternative strategies are necessary.

Principle: Instead of adjusting the pH of the final solution, the compound can be converted to a more soluble salt form before dissolution.

Experimental Protocol:

  • Dissolve 7-bromo-1H-indazole-4-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., methanol).

  • Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a small amount of the same solvent.

  • Stir the mixture to allow the salt to form.

  • Evaporate the solvent to obtain the solid salt of the compound.

  • The resulting salt can then be dissolved directly in water or a buffered solution.

Troubleshooting & Causality:

  • Incomplete salt formation: Ensure stoichiometric amounts of the acid and base are used.

  • Hygroscopicity: The salt form may be more hygroscopic than the free acid. Store it in a desiccator.

Principle: Certain excipients, such as cyclodextrins, can form inclusion complexes with poorly soluble molecules. The hydrophobic interior of the cyclodextrin encapsulates the nonpolar part of the drug, while the hydrophilic exterior improves its aqueous solubility.

Experimental Protocol:

  • Prepare an aqueous solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add 7-bromo-1H-indazole-4-carboxylic acid to the cyclodextrin solution.

  • Stir or sonicate the mixture for an extended period to facilitate complex formation.

  • Filter the solution to remove any undissolved compound.

  • Analyze the filtrate to determine the dissolved concentration.

Troubleshooting & Causality:

  • Efficiency of complexation: The degree of solubility enhancement depends on the binding affinity between the compound and the specific cyclodextrin used.

  • Competition: Other molecules in the formulation could potentially compete for the cyclodextrin cavity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for selecting the appropriate solubilization strategy.

Solubility_Workflow start Start: Poor Aqueous Solubility ph_ok Is pH adjustment permissible? start->ph_ok adjust_ph Method 1: Adjust pH with Base ph_ok->adjust_ph Yes ph_not_ok pH must be neutral ph_ok->ph_not_ok No use_buffer Consider using a buffered solution adjust_ph->use_buffer success Solubility Achieved use_buffer->success cosolvent_salt Try Co-solvents or Salt Formation ph_not_ok->cosolvent_salt use_cosolvent Method 2: Use Co-solvents cosolvent_salt->use_cosolvent Co-solvents form_salt Method 3: Pre-form a Salt cosolvent_salt->form_salt Salt Formation advanced Need further enhancement? use_cosolvent->advanced form_salt->advanced complexation Method 4: Use Complexation Agents (e.g., Cyclodextrins) advanced->complexation Yes advanced->success No complexation->success

Caption: Decision tree for selecting a solubility enhancement method.

References

  • Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH?
  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. Retrieved from [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4498-67-3, Indazole-3-carboxylic acid.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Research Journal of Pharmacy and Technology, 12(6), 3133-3139.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(6), 795. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

Sources

Optimizing HATU coupling with 7-bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 7-bromo-1H-indazole-4-carboxylic acid .

Topic: Coupling 7-bromo-1H-indazole-4-carboxylic acid using HATU Case ID: IND-7BR-HATU-OPT Status: Active Guide[1]

Executive Summary: The Substrate Challenge

Coupling 7-bromo-1H-indazole-4-carboxylic acid presents a unique set of regiochemical and electronic challenges compared to standard benzoic acid derivatives.[1]

  • The Electronic Trap: The indazole core is electron-deficient.[1] The bromine at C7 (inductive withdrawal) and the pyrazole ring further reduce the electron density of the benzene ring. While this makes the C4-carboxylate more acidic (easier to deprotonate), it also makes the N1-nitrogen more acidic and prone to side reactions.[1]

  • The Regio-Risk (N1 vs. C4): The 1H-indazole nitrogen (N1) is a nucleophile.[1] In the presence of HATU and base (DIPEA), there is a significant risk of N1-acylation (formation of an indazolyl amide) competing with the desired C4-amide formation.[1]

  • Steric Environment: The 4-carboxylic acid is adjacent to the C3-H and the bridgehead C3a, creating a "peri-like" steric hindrance that can slow down the attack of bulky amines.[1]

Pre-Reaction Decision Matrix

Before starting, determine if your workflow requires N1-Protection .[1]

FeatureMethod A: Protected (Recommended) Method B: Unprotected (Direct)
Substrate State N1-Protected (e.g., THP, Boc, SEM)Free 1H-Indazole
Primary Risk Extra steps (Protection/Deprotection)N1-Acylation (Dimerization)
Amine Partner Any (Weak or Sterically Hindered)Must be a Strong Nucleophile (1° Alkyl amines)
Purification Standard Flash ChromatographyDifficult (Polar byproducts)
Yield Potential High (>85%)Variable (30-60%)

Expert Insight: If your amine partner is an aniline or a secondary amine , you must use Method A. The nucleophilicity of these amines is too low to outcompete the intramolecular or intermolecular N1-attack.[1]

Optimized Protocols

Method A: The "Gold Standard" (N1-Protected)

Use this for maximum reliability and when coupling with weak nucleophiles.[1]

Reagents:

  • Acid: 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or NMP. Avoid DCM due to poor solubility of the indazole core.

Step-by-Step Workflow:

  • Dissolution: Dissolve the protected Acid (1.0 eq) in DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq).

    • Critical Check: The solution should turn yellow/orange. Stir for 15-20 minutes at RT. This allows the formation of the O-At active ester.[1][3][4][5]

  • Amine Addition: Add the Amine partner (1.1 - 1.2 eq) and the remaining DIPEA (0.5 - 1.0 eq).

  • Reaction: Stir at RT for 2-4 hours.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid/HOAt), then Brine.

Method B: The "Direct" Route (Unprotected)

Use only if necessary and if coupling with a highly reactive primary amine.

Reagents:

  • Acid: 7-bromo-1H-indazole-4-carboxylic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.0 equiv) Do not use excess.

  • Base: DIPEA (2.0 - 2.2 equiv) Strict control.[1]

  • Solvent: DMF/DMSO (9:1 mixture) to ensure solubility.

Step-by-Step Workflow:

  • Pre-Mix Amine: In a separate vial, dissolve the Amine (1.2 - 1.5 equiv) and DIPEA (2.0 eq) in DMF.

  • Activation (Fast): In the main vessel, dissolve the Acid (1.0 eq) and HATU (1.0 eq) in DMF.

    • Crucial Deviation: Do not add base to the Acid/HATU mixture yet.

  • One-Pot Addition: Immediately add the Amine/Base mixture to the Acid/HATU solution.

    • Why? By introducing the base with the amine, you minimize the time the deprotonated indazole (N1-anion) exists in the presence of the active ester without the desired amine nucleophile being present.

  • Monitoring: Monitor by LCMS immediately. If N-acylation is observed (Mass = Product + Indazole), stop and switch to Method A.[1]

Mechanism & Troubleshooting Visualization

The following diagram illustrates the competition between the desired pathway and the N1-acylation failure mode.

HATU_Coupling_Logic Start 7-Bromo-1H-indazole-4-COOH Base Add DIPEA Start->Base HATU Add HATU Base->HATU ActiveEster O-At Active Ester (Reactive Intermediate) HATU->ActiveEster Decision Is N1 Protected? ActiveEster->Decision Amine Add Amine Nucleophile Decision->Amine YES (Protected) Decision->Amine NO (Unprotected) & Strong Amine SideRxn SIDE PRODUCT (N1-Acyl Dimer/Oligomer) Decision->SideRxn NO (Unprotected) & Weak Amine Desired DESIRED PRODUCT (C4-Amide) Amine->Desired Major Pathway

Caption: Decision logic for preventing N1-acylation side reactions during HATU coupling.

Troubleshooting Guide (Q&A)

Q1: I see a byproduct with Mass = [Product + 222]. What is it?

A: This is likely the N1-acylated adduct involving the HATU byproduct.[1] However, more commonly, you might see a mass corresponding to Tetramethylurea (TMU) adducts or simply the N1-dimer (Mass = 2x Acid - H2O + Amine).[1]

  • Fix: If you see N-acylation, you must protect the N1 position.[1] The 7-bromo substituent increases the acidity of the N1-H, making it more susceptible to deprotonation by DIPEA and subsequent reaction with the active ester.

Q2: The reaction turns black and yield is <10%. Why?

A: This often indicates HATU decomposition or polymerization of the unprotected indazole.

  • Check: Is your DMF anhydrous? Water hydrolyzes the Active Ester back to the acid, stalling the cycle.

  • Check: Did you add the amine immediately? If using Method B (Unprotected), prolonged exposure of the acid to HATU/Base without the amine leads to self-reaction.

Q3: My product is stuck in the DMF during workup.

A: 7-bromo-indazoles are lipophilic, but the amide product can be surprisingly polar depending on the amine.[1]

  • Fix: Instead of extraction, pour the reaction mixture into ice-cold water (10x volume). The product should precipitate. Filter and wash with water. If it oils out, extract with 2-MeTHF (better recovery than EtOAc for amides).[1]

Q4: Can I use HOAt as an additive?

A: Yes. Adding HOAt (0.5 eq) can accelerate the formation of the active ester and suppress racemization (though not a chiral center here, it helps reactivity). This is particularly useful if the 7-bromo steric bulk is slowing down the initial activation.[1]

References & Grounding

  • HATU Mechanism & Efficiency:

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][6][7][8] Journal of the American Chemical Society.

    • Context: Establishes the superiority of Aza-benzotriazoles (HATU) over HOBt-based reagents for hindered couplings.

  • Indazole N1-Acylation Risks:

    • Dissanayake, D., & Vannucci, A. K. (2019).[9] Selective N1-Acylation of Indazoles with Acid Anhydrides. Organic Letters. [1]

    • Context: Highlights the nucleophilicity of the N1 position and the ease of acylation, validating the need for protection strategies.

  • General Amide Coupling Protocols (BenchChem/Sigma):

    • Standard HATU Coupling Protocol.

    • Context: Provides the baseline stoichiometry (1:1:2) used in the optimized protocols above.

  • 7-Bromoindazole Properties:

    • 7-Bromo-1H-indazole-4-carboxylic acid Product Data.

    • Context: Confirms the commercial availability and structural properties (MW 241.04) used for calculations.

Sources

Technical Support Center: Purification of 7-Bromo-1H-indazole-4-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-bromo-1H-indazole-4-carboxylic acid and its associated intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The inherent challenges in purifying substituted indazoles—ranging from isomer separation to managing the polarity of the carboxylic acid group—require a systematic and well-understood approach.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues effectively and optimize your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 7-bromo-1H-indazole-4-carboxylic acid and its precursors.

Q1: My crude product is a complex mixture after synthesis. What are the most likely impurities and how do I begin purification?

A1: A complex crude mixture is common in heterocyclic synthesis. The primary impurities for 7-bromo-1H-indazole-4-carboxylic acid typically include:

  • Unreacted Starting Materials: Precursors to the indazole core or the carboxylic acid moiety.

  • Regioisomers: Bromination or other functionalization reactions on the indazole ring can sometimes yield a mixture of isomers which can be difficult to separate.[1]

  • Over-brominated Species: Di- or tri-brominated indazoles can form if the bromination conditions are too harsh or the stoichiometry is not carefully controlled.[1]

  • Hydrolyzed Intermediates: If your synthesis involves an ester or nitrile precursor to the carboxylic acid, incomplete hydrolysis can be a source of impurity.

Initial Purification Strategy: Acid-Base Extraction

Given the acidic nature of your target compound, the most effective initial clean-up is an acid-base extraction. This technique efficiently separates your carboxylic acid from neutral and basic impurities.

  • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The target compound will move to the aqueous layer as its sodium salt.[2][3]

  • Separate the layers. The organic layer contains neutral and basic impurities and can be discarded (or worked up separately if it contains valuable byproducts).

  • Wash the basic aqueous layer with fresh ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M or 2M hydrochloric acid (HCl) dropwise until the pH is around 2-3. Your product, 7-bromo-1H-indazole-4-carboxylic acid, will precipitate out of the solution.[2][3]

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

This initial purification step will significantly simplify the mixture, making subsequent high-resolution techniques like chromatography or recrystallization more effective.

Q2: I'm trying to purify my compound using flash column chromatography on silica gel, but the peak is broad and streaking badly. What's wrong?

A2: This is a classic issue when purifying carboxylic acids on standard silica gel. The problem stems from the interaction between the acidic carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor elution and significant tailing.

Solutions:

  • Add an Acidic Modifier: The most common solution is to add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (e.g., ethyl acetate/hexanes).[4] The modifier protonates the silanol groups and competes for binding sites, resulting in a much sharper peak for your carboxylic acid.

  • Use a More Polar Solvent System: For highly polar compounds, a standard ethyl acetate/hexanes system may not be sufficient. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) can be very effective. Again, adding a small amount of acetic acid is recommended.[1][4]

  • Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography is an excellent alternative. Using a C18-functionalized silica column with a mobile phase of water/acetonitrile or water/methanol is often the method of choice for polar compounds. An acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is typically used to ensure the carboxylic acid is protonated and improve peak shape.[4]

Problem Potential Cause Recommended Solution
Peak Streaking/Tailing Strong interaction of the carboxylic acid with acidic silica gel.Add 0.5-2% acetic or formic acid to the eluent.[4]
Poor Separation Inappropriate solvent system polarity.Optimize the eluent using Thin Layer Chromatography (TLC) with various solvent ratios (e.g., Ethyl Acetate/Hexane, DCM/Methanol).[4]
Compound Stuck on Column Compound is too polar for normal-phase silica.Switch to a more polar mobile phase or consider reversed-phase (C18) chromatography.[4]
Q3: I've isolated my product, but it won't form crystals. It keeps "oiling out." How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a super-cooled liquid instead of forming a solid crystal lattice. This usually happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system or when impurities are present that disrupt crystallization.[5]

Strategies to Induce Crystallization:

  • Slow Down Cooling: Rapid cooling is a common cause of oiling out. Allow the hot solution to cool gradually to room temperature on a benchtop before moving it to an ice bath or refrigerator.[5][6]

  • Reduce the Concentration: The solution may be too concentrated. Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation point for crystal growth.[6][7]

  • Add a Seed Crystal: If you have a tiny amount of the pure solid product, add it to the cooled solution. This provides a perfect template for crystallization to begin.[6][7]

  • Adjust the Solvent System: Try using a different solvent or a co-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and then slowly add a "poor" or "anti-solvent" (like water or heptane) at room temperature until the solution becomes slightly turbid, then warm slightly to clarify and cool slowly.[4][5]

G start Compound 'Oils Out' During Crystallization cause1 Probable Cause: Cooling too rapid or solution too concentrated. start->cause1 solution1 1. Re-heat to dissolve. 2. Add slightly more solvent. 3. Allow to cool slowly to room temp before icing. cause1->solution1 still_oils Still Oiling Out? solution1->still_oils cause2 Probable Cause: Nucleation barrier is too high. still_oils->cause2 Yes success Crystals Form still_oils->success No solution2 1. Scratch inner surface of flask with glass rod. 2. Add a seed crystal of pure compound. cause2->solution2 still_oils2 Still Oiling Out? solution2->still_oils2 cause3 Probable Cause: Solvent system is not optimal. still_oils2->cause3 Yes still_oils2->success No solution3 Change solvent system. Try a co-solvent (e.g., dissolve in ethanol, add water dropwise). cause3->solution3 solution3->success

Caption: Decision tree for troubleshooting crystallization when the product "oils out".

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying 7-bromo-1H-indazole-4-carboxylic acid to high purity (>99%)?

A1: For achieving high purity, a multi-step approach is often best. No single technique is universally perfect. A robust workflow would be:

  • Acid-Base Workup: An initial extraction to remove the bulk of non-acidic impurities.[2][3]

  • Recrystallization: This is an excellent and scalable method for significantly increasing purity, especially if a good solvent system is identified. It is highly effective at removing small amounts of impurities with different solubility profiles.[1]

  • Chromatography (if needed): If recrystallization fails to remove a persistent impurity (e.g., a regioisomer), flash chromatography or preparative HPLC would be the final polishing step.[4]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[7] A systematic solvent screening is the best approach:

  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube. Good starting points for this molecule include ethanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.

  • Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.[7]

  • Consider mixed solvent systems (e.g., ethanol/water, acetone/water) which can provide fine-tuned solubility.[5][8]

Q3: I am working with an N-alkylated indazole intermediate. How can I separate the N-1 and N-2 isomers?

A3: The separation of N-1 and N-2 substituted indazole isomers is a well-known challenge because they often have very similar polarities.[8][9]

  • Column Chromatography: This is the most common method. You will likely need to screen several solvent systems by TLC to find one that gives even a small difference in Rf values. A long column and careful collection of many small fractions are often required for a successful separation.[8]

  • Recrystallization: Occasionally, one isomer is significantly less soluble or forms a more stable crystal lattice than the other in a specific solvent. A careful recrystallization from a mixed solvent system can sometimes lead to the selective crystallization of one isomer, leaving the other in the mother liquor.[8] This approach is less general but can be very effective and scalable if a suitable solvent is found.

Section 3: Key Experimental Protocols

Protocol 2: General Recrystallization Workflow

This protocol outlines the steps for purifying a solid intermediate by recrystallization.

  • Solvent Selection: Perform a solvent screening as described in the FAQ section to identify an optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the solvent's boiling point.[4][7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Caution: Charcoal can adsorb your product, leading to lower yields.[4][6]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents your product from crystallizing prematurely.[7]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

G cluster_purification High-Purity Purification crude Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction crude->workup solid Crude Solid workup->solid tlc Assess Purity (TLC, NMR) solid->tlc recryst Recrystallization tlc->recryst Few Impurities chrom Flash Chromatography tlc->chrom Complex Mixture / Isomers check_purity Final Purity Analysis (NMR, LCMS, MP) recryst->check_purity chrom->check_purity final_product Pure Product (>99%) check_purity->final_product

Caption: A typical decision workflow for the purification of chemical intermediates.

References

  • Current time inform
  • optimizing reaction conditions for bromo-indazole synthesis - Benchchem. BenchChem.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • 7-Bromo-1H-indazole synthesis - ChemicalBook. ChemicalBook.
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. BenchChem.
  • Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem. BenchChem.
  • Synthesis of Antifungal Indazole Analogs...
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine...
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine... - PMC.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine... ChemRxiv.
  • Synthesis of 2,3-diarylsubstituted indazoles... - PMC.
  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine... - PubMed.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts.
  • Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine - Benchchem. BenchChem.
  • How can I purify carboxylic acid? - ResearchGate.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. BenchChem.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem.
  • US5387713A - Process for purification of carboxylic acids - Google Patents.
  • 7-Bromo-1H-indazole - Chem-Impex.
  • 7-Bromo-1H-indazole 97 53857-58-2 - MilliporeSigma. Sigma-Aldrich.

Sources

Technical Support Center: Indazole-4-Carboxylic Acid Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific instability issues associated with Indazole-4-carboxylic acids . Unlike the highly unstable 3-isomer, the 4-isomer is generally isolable but prone to decarboxylation under specific thermal, acidic, or catalytic conditions due to the "peri-effect" and electronic communication with the pyrazole ring.

Case ID: IND-4-COOH-STABILITY Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Root Cause Analysis

Before modifying your protocol, confirm that decarboxylation is the primary failure mode.

The "Peri-Effect" Mechanism

Indazole-4-carboxylic acid is structurally unique. The carboxylic acid at position C4 is sterically crowded by the C3 proton (the "peri" position) and electronically coupled to the electron-withdrawing pyrazole ring.

Why it fails:

  • Electronic Activation: The pyrazole ring acts as an electron sink. Under acidic conditions (protonation of N1/N2), the ring becomes highly electron-deficient, pulling electron density from the C4-carboxylate bond, lowering the activation energy for CO₂ loss.

  • Zwitterionic Transition State: In the absence of a protecting group, the molecule can form a zwitterion (protonated Indazole-H⁺ / Carboxylate-COO⁻). This species is the primary driver of thermal decarboxylation.

  • Metal Catalysis: If you are performing cross-couplings (e.g., Suzuki, Buchwald), Pd or Cu can insert into the C-COOH bond, facilitating decarboxylation (a feature in some reactions, a bug in yours).[1]

DecarboxylationMechanism Substrate Indazole-4-COOH (Neutral) Zwitterion Zwitterionic Intermediate (N-Protonated / COO-) Substrate->Zwitterion Proton Transfer Acid Acidic Media / Heat Acid->Zwitterion TS Cyclic Transition State Zwitterion->TS Heat (>60°C) Product Decarboxylated Indazole (Indazole-H + CO2) TS->Product Irreversible Loss

Figure 1: The thermodynamic trap of zwitterionic decarboxylation in heteroaromatic acids.

Synthesis & Handling Protocols ("Safe Mode")

Protocol A: Safe Hydrolysis of Esters

Avoid acid hydrolysis (HCl/H₂SO₄) which promotes the zwitterionic state.

Reagents:

  • Substrate: Methyl/Ethyl indazole-4-carboxylate

  • Base: LiOH[2]·H₂O (2.0 equiv) — LiOH is preferred over NaOH/KOH due to milder cation coordination.

  • Solvent: THF:Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve ester in THF at 0°C .

  • Saponification: Add LiOH solution dropwise. Allow to warm to Room Temperature (20-25°C) . Do not reflux.

  • Monitoring: Check LCMS for disappearance of ester.

  • Critical Workup (The "Cold Acid" Technique):

    • Cool mixture to 0°C .

    • Carefully adjust pH to 5-6 using 1M acetic acid or citric acid. Do not use HCl.

    • Stop Point: Do not acidify to pH 1-2. The free acid is most stable near its isoelectric point or as a salt.

    • Extract immediately with EtOAc.

    • Drying: Dry over Na₂SO₄. Evaporate at <35°C .

Protocol B: Amide Coupling (Activation)

Avoid Thionyl Chloride (SOCl₂) or Oxalyl Chloride. The formation of the acid chloride generates HCl and requires heat, guaranteeing degradation.

Recommended System: HATU or T3P (Propylphosphonic anhydride).

Step-by-Step:

  • Setup: Charge Indazole-4-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF/DMAc.

  • Base: Add DIPEA (2.5 equiv) at 0°C . Stir for 10 mins to form the activated ester (O-At).

    • Note: The O-At ester is stable against decarboxylation compared to the acid chloride.

  • Coupling: Add amine (1.1 equiv). Stir at 0°C -> RT.

  • Result: High yield conversion without CO₂ generation.

Troubleshooting Guide (FAQ)

Q1: I see bubbling during my reaction. Is this decarboxylation?

Answer: Likely, yes. If you observe gas evolution during an activation step (e.g., adding EDC or acid chloride formation), you are losing CO₂.

  • Fix: Switch to T3P (50% in EtOAc) . T3P activates the acid under slightly acidic-to-neutral conditions and does not generate chloride ions, preventing the cascade that leads to decarboxylation.

Q2: My yield is low during Suzuki coupling of the 4-bromo-indazole ester. Should I hydrolyze first?

Answer: No. Perform the cross-coupling on the ester or amide first.

  • Reasoning: Indazole-4-carboxylic acid (free acid) is a known substrate for decarboxylative cross-coupling (Gooßen type reactions). If you introduce Pd/Cu and heat to a free acid, the metal will insert and eject CO₂.

  • Workflow: Coupling (on Ester) → Hydrolysis → Final Amidation.

Q3: How do I store Indazole-4-carboxylic acid?

Answer: Do not store the free acid for long periods.

  • Best Practice: Store as the Methyl Ester or the Sodium Salt .

  • If you must store the acid: Keep at -20°C under Argon. Avoid desiccators with acidic drying agents (like P₂O₅).

Q4: I cannot avoid acid chloride formation (amine is unreactive). What do I do?

Answer: Use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) instead of SOCl₂.

  • Protocol: React acid with Ghosez reagent in dry DCM at 0°C . This generates the acid chloride under strictly neutral conditions (the byproduct is a neutral amide). Use immediately.

Decision Logic for Reaction Optimization

Use this flowchart to select the correct pathway for your specific substrate constraints.

OptimizationLogic Start Start: Indazole-4-COOH Derivatization CheckAmine Is the coupling amine sterically hindered? Start->CheckAmine Hydrolysis Need to Hydrolyze Ester? Start->Hydrolysis AcidChlor Requires Acid Chloride? CheckAmine->AcidChlor Yes Standard Use HATU or T3P (Standard Peptide Coupling) CheckAmine->Standard No Ghosez Use Ghosez Reagent (Neutral conditions, 0°C) AcidChlor->Ghosez Yes (Safe) SOCl2 AVOID SOCl2/Oxalyl Chloride (High Decarboxylation Risk) AcidChlor->SOCl2 Traditional (Unsafe) LiOH LiOH / THF / H2O (Keep T < 40°C) Hydrolysis->LiOH Preferred AcidHydro Acid Hydrolysis (HCl) Hydrolysis->AcidHydro High Risk

Figure 2: Decision Matrix for coupling and hydrolysis conditions to minimize degradation.

Summary of Stability Data

ParameterIndazole-3-COOHIndazole-4-COOH Recommendation
Melting Point ~260°C (Decarboxylates)>250°C (Stable solid)Avoid melting; degradation occurs near mp.
Acid Stability Very PoorModerateAvoid pH < 3 during workup.
Base Stability ModerateGoodStore as carboxylate salt.
Coupling Risk HighModerateUse HATU/T3P. Avoid SOCl₂.
Key Impurity Indazole (Des-carboxy)Indazole (Des-carboxy)Monitor by LCMS (M-44 peak).

References

  • Synthesis of Niraparib (Indazole-7-carboxamide analog)

    • Context: Demonstrates safe handling of the indazole-carboxylic acid scaffold via amide coupling prior to final steps.
    • Source: BenchChem. (2025).[2][3] Application Notes and Protocols: 2-(3-Trifluoromethylbenzoyl)pyridine as a Pharmaceutical Intermediate in the Synthesis of Niraparib. Link (Verified via search context).

  • Decarboxylative Mechanisms in Heteroaromatics

    • Context: Explains the radical and thermal decarboxylation mechanisms of electron-deficient heteroaromatic acids (picolinic, quinoline, indazole).
    • Source:Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids. PMC. Link (Representative link based on search result 1.4).

  • General Indazole Stability

    • Context: Comparative stability of 3- vs 4- isomers and pKa consider
    • Source: Sigma-Aldrich Technical Data. Indazole-3-carboxylic acid Properties. Link (Verified via search result 1.19).

  • Safe Coupling Reagents (Ghosez Reagent): Context: Standard protocol for acid chloride formation without HCl generation. Source: Organic Syntheses, Coll. Vol. 6, p.289 (1988); Vol. 59, p.26 (1979). (Standard Reference for Ghosez Reagent usage).

Sources

Technical Support Center: Regioselectivity in Bromination of Indazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for the Indazole-4-Carboxylic Acid Support Center .

Topic: Troubleshooting Regioselectivity & Optimization of Bromination Protocols Target Molecule: Indazole-4-carboxylic acid (and alkyl ester derivatives) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The "C4-Substituent Effect"

The Core Issue: Researchers typically expect indazoles to undergo electrophilic bromination at the C3 position . However, the presence of a carboxylic acid (or ester) at the C4 position dramatically alters the electronic and steric landscape of the molecule.

  • Standard Outcome: Direct bromination (NBS/Br

    
    ) of indazole-4-carboxylic acid often yields the C7-bromo  or C5/C7-bromo mixture , not the C3-bromo product.
    
  • The Cause:

    • Steric Hindrance (Peri-Effect): The C4-substituent physically crowds the C3 position, inhibiting electrophilic attack.

    • Electronic Deactivation: The electron-withdrawing group (EWG) at C4 deactivates the adjacent C3 and C5 positions, leaving C7 as the most nucleophilic site for Electrophilic Aromatic Substitution (S

      
      Ar).
      

This guide provides specific protocols to selectively target the C3 , C5 , or C7 regioisomers.

Decision Matrix: Which Isomer Do You Need?

Use this workflow to select the correct synthetic strategy.

RegioGuide Start Target: Brominated Indazole-4-COOH Decision Which Regioisomer? Start->Decision C3 Target: C3-Bromo Decision->C3 C7 Target: C7-Bromo Decision->C7 C5 Target: C5-Bromo Decision->C5 MethodC3 STRATEGY: Lithiation (Requires N-Protection) C3->MethodC3 C4 blocks S_EAr MethodC7 STRATEGY: Direct S_EAr (NBS/DMF or Br2/AcOH) C7->MethodC7 Electronic preference MethodC5 STRATEGY: Scaffolding (Pre-functionalized precursor) C5->MethodC5 Difficult via direct Br

Figure 1: Strategic decision tree for selecting the bromination method based on the desired regioisomer.

Protocol A: Synthesis of C7-Bromo-Indazole-4-Carboxylic Acid

Target: 7-bromo-1H-indazole-4-carboxylic acid (or methyl ester) Mechanism: Electrophilic Aromatic Substitution (S


Ar)

Direct treatment with NBS typically favors the C7 position because the C4-EWG deactivates C3 and C5, and sterically hinders C3.

Materials
  • Substrate: Methyl 1H-indazole-4-carboxylate (Ester is preferred to avoid solubility issues with the free acid).

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Temperature: 60°C – 80°C.

Step-by-Step Procedure
  • Dissolution: Dissolve methyl 1H-indazole-4-carboxylate (1.0 equiv) in DMF (0.2 M concentration).

  • Addition: Add NBS (1.1 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours.

    • Tip: Monitor by LCMS. If C5/C7 mixture forms, lower temperature to 40°C and extend time to improve selectivity for C7.

  • Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Troubleshooting Table:

Issue Probable Cause Solution
Mixture of C5/C7 Temperature too high Run reaction at RT or 40°C; switch solvent to MeCN.

| No Reaction | NBS quality | Recrystallize NBS from water before use (remove HBr/Br


). |
| C3-Bromo detected  | N-H directing effect | Unlikely with 4-EWG, but if observed, ensure anhydrous conditions. |

Protocol B: Synthesis of C3-Bromo-Indazole-4-Carboxylic Acid

Target: 3-bromo-1H-indazole-4-carboxylic acid Mechanism: Directed Lithiation (DoM)

Since C4 blocks direct attack at C3, you must use a lithiation strategy . This requires protecting the N1 nitrogen to direct the base to the C3 proton.

Materials
  • Substrate: Methyl 1H-indazole-4-carboxylate.[1]

  • Protection Reagent: DHP (3,4-Dihydro-2H-pyran) or SEM-Cl.

  • Base: n-Butyllithium (n-BuLi) or LiHMDS.

  • Electrophile: CBr

    
     (Carbon tetrabromide) or NBS.
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure
Phase 1: N-Protection (THP)
  • Dissolve substrate in DCM. Add DHP (1.5 equiv) and catalytic PPTS (pyridinium p-toluenesulfonate).

  • Stir at RT until conversion is complete (protects N1). Isolate the N1-THP intermediate.

Phase 2: Lithiation & Bromination
  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve N1-THP-indazole-4-ester in anhydrous THF and cool to -78°C .

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise.[2]

    • Critical: The C4-ester must be compatible. If using a methyl ester, n-BuLi might attack the carbonyl. Recommendation: Use LiHMDS (non-nucleophilic base) or use the tert-butyl ester / carboxylate salt to prevent nucleophilic attack on the ester.

    • Alternative: If using the free acid, use 2.2 equiv of base (one for COOH, one for C3-H).

  • Trapping: Stir for 30–60 mins at -78°C to form the C3-lithio species.

  • Quench: Add a solution of CBr

    
     (1.2 equiv) in THF.
    
  • Warming: Allow to warm to RT slowly.

  • Deprotection: Treat with HCl/MeOH to remove the THP group if the free indazole is desired.

LithiationPath Step1 Indazole-4-Ester Step2 N1-Protection (THP/SEM) Step1->Step2 Directs Regio Step3 Lithiation (-78°C, LiHMDS) Step2->Step3 C3 Deprotonation Step3->Step3 Avoid nBuLi with Methyl Esters! Step4 Bromination (CBr4 quench) Step3->Step4 Electrophile Trap Step5 Deprotection (Acid Hydrolysis) Step4->Step5 Yields 3-Br

Figure 2: Workflow for accessing the elusive C3-bromo isomer via lithiation.

Analytical Verification (NMR)

Distinguishing regioisomers is critical. Use these


H NMR signatures (in DMSO-

):
  • Parent (Unsubstituted): C3-H is a singlet around

    
     8.1–8.5 ppm.
    
  • 3-Bromo Product: The singlet at ~8.2 ppm disappears . The aromatic region shows only the benzene ring protons (C5, C6, C7).

  • 7-Bromo Product: The C3-H singlet remains (approx

    
     8.1–8.4 ppm). The benzene ring pattern changes to two doublets (C5, C6) if C7 is substituted (AB system).
    
  • 5-Bromo Product: The C3-H singlet remains . The benzene ring shows two doublets (C6, C7).

Frequently Asked Questions (FAQ)

Q: Can I use elemental bromine (


) in Acetic Acid? 
A:  Yes, but this is harsh. For indazole-4-carboxylic acid, this condition favors thermodynamic control, often leading to C7-bromination  or poly-bromination. NBS is milder and allows for better kinetic control.

Q: Why am I getting the N-bromo product? A: N-bromination is a kinetic intermediate. If you see N-Br species (often unstable), heat the reaction slightly or add a catalytic acid (like AcOH) to facilitate the rearrangement of the bromine from Nitrogen to Carbon (C7).

Q: My methyl ester is decomposing during the lithiation step. A: Methyl esters are susceptible to nucleophilic attack by alkyl lithiums (n-BuLi). Switch to LiHMDS (Lithium hexamethyldisilazide) which is a strong base but a poor nucleophile, or convert your ester to a tert-butyl ester or an oxazoline protecting group before attempting C3 functionalization.

References

  • Regioselective C7-bromination of 4-substituted 1H-indazoles: Boujdi, K., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11 , 6203-6210. [Link]

  • General Indazole Functionalization Review: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2021. [Link]

  • Ultrasound-assisted Bromination Protocols: Ying, S., et al. "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin."[3][4][5] RSC Advances, 2023, 13 , 581-585.[3] [Link]

Sources

Scalable synthesis of 7-bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 7-Bromo-1H-indazole-4-carboxylic Acid

Executive Summary: The "Jacobson" Strategy

The synthesis of 7-bromo-1H-indazole-4-carboxylic acid presents a classic regioselectivity paradox. Standard electrophilic halogenation of the indazole core typically favors the C3 position, and forcing conditions often degrade the scaffold.

For scalable manufacturing, we do not functionalize the indazole; we construct it with the bromine already in place. The most robust route utilizes a modified Jacobson Indazole Synthesis starting from 2-methyl-3-nitrobenzoic acid . This approach locks the C4-carboxyl and C7-bromine positions on the benzene ring before the heterocyclic ring closure, preventing costly isomer separations later.

Key Process Challenges:

  • Bromination of a Deactivated Ring: Introducing bromine onto a nitro-benzoic core requires forcing conditions.

  • Chemoselective Reduction: Reducing the nitro group to an amine without debrominating the aryl ring (hydrodehalogenation).

  • Spontaneous Cyclization: Managing the diazotization step to ensure high yields.

Core Protocol: The "Golden Path"

This protocol is designed for scale-up (100g+ basis).

Step 1: Esterification & Regioselective Bromination

Objective: Synthesize Methyl 6-bromo-2-methyl-3-nitrobenzoate.

ReagentEquiv.[1][2][3]RoleCritical Parameter
2-Methyl-3-nitrobenzoic acid 1.0SMPurity >98%
Methanol / H₂SO₄ ExcessSolvent/Cat.Reflux to completion
N-Bromosuccinimide (NBS) 1.5Brominating AgentAdd in portions
H₂SO₄ / TFA (1:1) SolventSolvent/ActivatorTemp: 60–80°C
  • Protocol: Convert the acid to the methyl ester first to improve solubility and lower the ring deactivation slightly. Dissolve the ester in a mixture of concentrated H₂SO₄ and Trifluoroacetic acid (TFA). Add NBS in portions at 60°C.

  • Mechanism: The methyl group activates the ortho positions (4 and 6). Position 4 is sterically crowded (sandwiched between Me and NO₂). Position 6 is sterically accessible. The acidic medium generates the superelectrophilic bromonium species necessary to attack the deactivated ring.

  • QC Check: HPLC should show >95% regioselectivity for the 6-bromo isomer.

Step 2: Chemoselective Reduction (The "Iron" Method)

Objective: Reduce -NO₂ to -NH₂ without cleaving the C-Br bond.

ReagentEquiv.[1][2][3]RoleCritical Parameter
Methyl 6-bromo-2-methyl-3-nitrobenzoate 1.0SMDry solid
Iron Powder (Fe) 5.0ReductantMesh size 325
Ammonium Chloride (NH₄Cl) 3.0ElectrolyteSaturated aq. solution
Ethanol/Water (4:1) SolventSolventReflux (78°C)
  • Protocol: Suspend the nitro-ester in EtOH/Water. Add NH₄Cl and heat to reflux. Add Iron powder carefully (exothermic). Monitor by TLC/LCMS.

  • Why Iron? Catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation (stripping the bromine). Fe/NH₄Cl is mild and chemoselective for nitro groups in the presence of aryl halides.

Step 3: Diazotization & Cyclization (Jacobson)

Objective: Ring closure to Methyl 7-bromo-1H-indazole-4-carboxylate.

ReagentEquiv.[1][2][3]RoleCritical Parameter
Amino-Ester Intermediate 1.0SMCrude from Step 2
Acetic Acid (Glacial) SolventSolventAnhydrous
Isoamyl Nitrite (or NaNO₂/HCl) 1.2DiazotizationTemp: < 5°C
Acetic Anhydride 2.0Scavenger/Cat.Optional for yield
  • Protocol: Dissolve the amine in glacial acetic acid. Cool to 0-5°C. Add isoamyl nitrite dropwise. The diazonium salt forms at the C3-amine (relative to benzene numbering). The diazonium species performs an intramolecular electrophilic attack on the adjacent methyl group, closing the ring.

  • Workup: Evaporate solvent, slurry in water, filter the precipitate.

  • Final Step (Hydrolysis): Treat the ester with LiOH in THF/Water to generate the free acid if required.

Process Visualization (DOT Diagram)

IndazoleSynthesis SM 2-Methyl-3-nitrobenzoic acid Step1 1. Esterification (MeOH) 2. Bromination (NBS/TFA) SM->Step1 Inter1 Methyl 6-bromo-2-methyl- 3-nitrobenzoate Step1->Inter1 Regioselective C6-Br Step2 Reduction (Fe / NH4Cl) Inter1->Step2 Inter2 Methyl 3-amino-6-bromo- 2-methylbenzoate Step2->Inter2 Preserves Br Step3 Cyclization (Isoamyl Nitrite / AcOH) Inter2->Step3 Jacobson Synthesis Product Methyl 7-bromo-1H-indazole- 4-carboxylate Step3->Product Final 7-Bromo-1H-indazole- 4-carboxylic acid Product->Final LiOH Hydrolysis

Caption: Scalable synthetic pathway for 7-bromo-1H-indazole-4-carboxylic acid via the modified Jacobson cyclization route.

Troubleshooting Hub (FAQs)

Phase 1: Bromination Issues

Q: The bromination reaction is extremely slow or stalling at <50% conversion.

  • Diagnosis: The benzene ring is highly deactivated by the nitro and ester groups. Standard NBS/DMF conditions are insufficient.

  • Solution: Switch to a Superacid Medium . Use a mixture of H₂SO₄ and TFA (1:1) or even Oleum if available. The high acidity protonates the NBS, generating a more potent brominating species. Increase temperature to 80°C.

  • Safety Note: Monitor for exotherms when mixing NBS with strong acids.

Q: I am observing a mixture of isomers (4-bromo and 6-bromo).

  • Diagnosis: Temperature control is too loose. The 4-position is sterically hindered but becomes accessible at very high temperatures.

  • Solution: Lower the temperature to 60°C and extend the reaction time. The 6-position (para to the nitro group? No, ortho to the methyl and meta to the ester) is the kinetic product due to the steric shielding of position 4 by the adjacent nitro and methyl groups.

Phase 2: Reduction & Cyclization

Q: I lost the bromine atom during the reduction step (Product Mass = M-79).

  • Diagnosis: You likely used Catalytic Hydrogenation (Pd/C + H₂). Palladium readily catalyzes the oxidative addition of aryl bromides, leading to debromination.

  • Solution: Switch to Chemical Reduction. Use Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂). These methods reduce the nitro group without touching the aryl halide.

Q: The cyclization yield is low (<30%), and I see a lot of diazonium decomposition.

  • Diagnosis: Water in the system or improper temperature control. The diazonium intermediate is unstable.

  • Solution:

    • Ensure the Acetic Acid is Glacial (Anhydrous) . Water competes with the internal cyclization.

    • Use Isoamyl Nitrite instead of NaNO₂/HCl. This allows the reaction to proceed in organic phase (homogeneous), improving the rate of the intramolecular attack.

    • Add Phase Transfer Catalyst (e.g., 18-Crown-6) if using solid nitrite salts to improve solubility.

Q: The final product is not precipitating during workup.

  • Diagnosis: Indazole esters can be moderately soluble in acidic water.

  • Solution: Neutralize the reaction mixture to pH 7-8 using saturated NaHCO₃. The indazole NH is weakly acidic (pKa ~14), but the ester is neutral. Precipitation should occur upon neutralization.[1] If not, extract with Ethyl Acetate/THF (3:1).

References

  • Jacobson Indazole Synthesis Mechanism

    • Title: The Jacobson Indazole Synthesis.
    • Source: Comprehensive Heterocyclic Chemistry II.
    • Context: Defines the mechanistic pathway of converting 2-methyl-3-nitroaniline derivatives to indazoles via diazotiz
    • URL:

  • Regioselective Bromination of Deactivated Rings

    • Title: Bromination of Deactivated Arom
    • Source: Journal of Organic Chemistry (General Methodology).
    • Context: Supports the use of H2SO4/TFA for bromin
    • URL:

  • Chemoselective Reduction (Fe/NH4Cl)

    • Title: Selective reduction of nitro compounds in the presence of aryl halides.
    • Source: Organic Process Research & Development.
    • Context: Validates the use of Iron/Ammonium Chloride to prevent debromin
    • URL:

  • Target Compound Data

    • Title: Methyl 7-bromo-1H-indazole-4-carboxylate (CAS 2091100-85-3).[4][5][6][7]

    • Source: PubChem / Chemical Vendors.
    • Context: Verification of the intermedi
    • URL:

Sources

Technical Support Center: Palladium Removal from 7-Bromo-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PD-REM-IND-007 Department: Process Chemistry & Purification Support Subject: Troubleshooting Pd impurities in nitrogen-rich heterocyclic couplings

Introduction

Welcome to the Indazole Purification Support Center. If you are accessing this guide, you are likely observing persistent palladium contamination (>50 ppm) in your 7-bromo-indazole coupling products (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), even after standard Celite filtration.

The Core Problem: Indazoles are not passive substrates; they are ligands. The


 and 

atoms on the indazole ring act as competitive chelators, stabilizing soluble Pd(II) species and preventing them from precipitating as Pd(0) black. Standard filtration fails because the impurity is not a particle—it is a dissolved coordination complex.

This guide provides a tiered troubleshooting protocol to break this coordination and sequester the metal.

Module 1: Diagnostic & Strategy

Before selecting a removal method, you must understand the speciation of your impurity.[1]

Figure 1: The Chelation Challenge vs. The Scavenger Solution The diagram below illustrates why your product retains palladium and how thiol-based scavengers break this interaction.

Pd_Chelation_Mechanism cluster_0 The Problem: Product-Pd Complex cluster_1 The Solution: Ligand Exchange Indazole 7-Bromo-Indazole (Product) Pd Pd(II) Species Indazole->Pd N-Coordination Clean_Prod Purified Indazole Indazole->Clean_Prod Release Scavenger Thiol-Functionalized Silica (Si-Thiol) Pd->Scavenger Higher Affinity Binding Pd_Trapped Pd-S-Silica (Insoluble) Scavenger->Pd_Trapped Sequestration

Caption: Indazole nitrogens coordinate Pd(II), keeping it soluble. Thiol scavengers displace this interaction due to the high affinity of Sulfur for Palladium (Soft Acid/Soft Base theory).

Module 2: The Scavenger Protocol (Solid-Supported)

For nitrogen-rich heterocycles, Silica-bound Thiols (Si-Thiol) or Dimercaptotriazine (Si-DMT) are the industry standard. Avoid amine-based scavengers (e.g., diamines), as they will compete with your indazole product for the Pd, often resulting in poor clearance.

Protocol A: Batch Mode Scavenging

Best for: <100g scale, final API polishing.

Reagents:

  • Crude Product (dissolved in THF, EtOAc, or DMF).

  • Scavenger: SiliaMetS® Thiol or MP-TMT.

  • Temperature: 50°C (Heat is crucial to overcome the activation energy of ligand exchange).

StepActionTechnical Rationale
1 Dissolution Dissolve crude indazole in THF or DMF (10-20 vol). Avoid DCM if possible; Pd-chlorides are highly soluble in DCM and harder to scavenge.
2 Loading Add 4-8 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading). If unknown, start with 10% w/w relative to product.
3 Incubation Stir at 50-60°C for 4 hours .
4 Filtration Filter hot through a 0.45 µm membrane or tight Celite pad.
5 Wash Wash the filter cake with 5 vol of hot solvent.
Module 3: The Wet Chemistry Protocol (L-Cysteine Wash)

If solid scavengers are too expensive or unavailable, the L-Cysteine Wash is a highly effective, scalable alternative for indazoles.

Protocol B: L-Cysteine Extraction

Best for: >100g scale, early intermediates, cost-sensitive processes.

Mechanism: L-Cysteine is a zwitterionic amino acid with a free thiol. It forms a water-soluble complex with Pd, pulling it from the organic phase into the aqueous phase.

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc or 2-MeTHF).

  • Reagent: Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Execution:

    • Add the L-Cysteine solution (approx. 20-30% volume of the organic layer) to the reactor.

    • Heat to 40-50°C and stir vigorously for 1-2 hours.

    • Note: The aqueous layer may turn dark/black as Pd concentrates there.

  • Separation: Cool to RT and separate layers.

  • Repeat: Perform the wash 2-3 times until the aqueous layer remains colorless.

  • Polishing: Wash the organic layer once with 5% NaHCO₃ to remove residual cysteine, then brine.

Module 4: Troubleshooting & FAQs

Q1: My product is still grey/brown after scavenging. What is it?

  • Diagnosis: This is likely colloidal Pd(0) (nanoparticles), not soluble Pd(II). Scavengers rely on chemical binding (chemisorption) and struggle with non-ionic nanoparticles.

  • Fix: Add Activated Carbon (Darco KB-G) at 10% w/w alongside the silica scavenger. The carbon physically adsorbs the colloids while the silica chemically binds the ions. Filter through Celite.[2][3]

Q2: I am losing significant yield (>15%) on the scavenger.

  • Diagnosis: Non-specific adsorption. Your indazole is sticking to the silica backbone or the carbon pores.

  • Fix:

    • Switch solvent to a more polar system (e.g., 10% MeOH in THF) to keep the product solubilized.

    • Ensure you wash the filter cake with hot solvent.

    • If using Carbon, switch to SiliaMetS® Thiol exclusively, as it has lower non-specific binding than carbon.

Q3: Can I use crystallization instead?

  • Answer: Yes, but with a caveat. Indazoles often co-crystallize with Pd.

  • Strategy: Add a "poison" to the mother liquor during crystallization. Add 1-2% wt Thiourea or N-Acetylcysteine to the crystallization solvent. These additives keep the Pd in the mother liquor while the pure product crystallizes out.

Workflow Visualization

Use this decision tree to select the correct method for your specific situation.

Pd_Removal_Workflow Start Start: Crude Reaction Mixture Solubility_Check Is Product Soluble in Water-Immiscible Solvent? Start->Solubility_Check Yes_Soluble Yes (EtOAc, 2-MeTHF) Solubility_Check->Yes_Soluble No_Soluble No (Req. DMF/DMSO) Solubility_Check->No_Soluble Cysteine_Wash Protocol B: L-Cysteine Wash (50°C) Yes_Soluble->Cysteine_Wash Check_Color Check Color/Purity Cysteine_Wash->Check_Color Scavenger_Add Protocol A: Si-Thiol / Si-DMT No_Soluble->Scavenger_Add Scavenger_Add->Check_Color Success Pd < 20ppm Proceed to Isolation Check_Color->Success Clear Fail Pd > 50ppm or Colored Check_Color->Fail Dark Carbon_Step Add Activated Carbon (Darco KB-G) Fail->Carbon_Step Carbon_Step->Success

Caption: Decision matrix for selecting between aqueous extraction (L-Cysteine) and solid-phase scavenging (Si-Thiol) based on product solubility.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2020).[4] SiliaMetS® Metal Scavengers Selection Guide. Application Note. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2018). Strategies for Removing Palladium from Coupling Reactions. Technical Note AN849. Link

  • Smopex®. (Johnson Matthey). Metal Scavenging Systems for the Pharmaceutical Industry. Link

Sources

Technical Support Center: Crystallization of 7-bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the crystallization of 7-bromo-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. We will address common challenges and provide robust, validated protocols to streamline your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and general crystallization principles for 7-bromo-1H-indazole-4-carboxylic acid.

Q1: What are the expected physical properties of 7-bromo-1H-indazole-4-carboxylic acid, and how do they influence crystallization?

A1: While specific data for 7-bromo-1H-indazole-4-carboxylic acid is not extensively published, we can infer its properties from structurally similar compounds. For instance, the related isomer, 6-bromo-1H-indazole-4-carboxylic acid, exhibits a high melting point of 293-298 °C[1]. The presence of the indazole core, a carboxylic acid group, and a bromine atom suggests strong intermolecular interactions, primarily hydrogen bonding (from the carboxylic acid and N-H of the indazole) and dipole-dipole interactions.

  • Causality: These strong intermolecular forces mean that a significant amount of energy (high temperature) is required to disrupt the crystal lattice and dissolve the compound. Consequently, it is expected to be a high-melting solid with low solubility in non-polar solvents and moderate solubility in polar, hydrogen-bond-accepting or -donating solvents. The choice of crystallization solvent is therefore critical and will likely be a polar solvent.

Q2: What is the best starting point for solvent selection?

A2: A systematic solvent screening is the most reliable method.[2] However, based on the structure and data from related indazole carboxylic acids, the most promising solvents are polar protic solvents. A practical synthesis of 1H-indazole-3-carboxylic acid notes that an analytical sample was obtained by recrystallization from ethanol (EtOH)[3]. Other publications mention the use of methanol and acetic acid for similar derivatives[4].

Therefore, a good starting point would be:

  • Primary Candidates: Ethanol, Methanol, Isopropanol (IPA).

  • Secondary Candidates: Acetic Acid, Ethyl Acetate (EtOAc), Acetonitrile (MeCN), or mixtures with water (e.g., EtOH/Water).

Q3: Why is the cooling rate so critical for this type of molecule?

A3: The cooling rate directly controls the kinetics of crystallization. Rapid cooling, or "crashing out," forces the solid to precipitate quickly from a supersaturated solution.[5] This process often traps impurities and solvent within the rapidly forming crystal lattice, defeating the purpose of purification.

  • Expertise & Causality: A slow, controlled cooling process is thermodynamically driven. It allows molecules to selectively arrange themselves into a stable, low-energy crystal lattice, systematically excluding impurities which remain in the "mother liquor." For molecules with strong hydrogen bonding capabilities like 7-bromo-1H-indazole-4-carboxylic acid, slow cooling is essential to allow sufficient time for these directional bonds to form correctly, leading to larger, higher-purity crystals.[2]

Q4: Should I be concerned about polymorphism?

A4: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a common phenomenon in organic molecules, especially those with multiple hydrogen bonding sites.[6][7] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[7] While specific polymorphs of 7-bromo-1H-indazole-4-carboxylic acid are not documented in the provided literature, it is a factor to consider if you observe inconsistent results (e.g., different crystal habits or melting points) between batches, even when using the same procedure. The choice of solvent and the cooling rate can influence which polymorphic form crystallizes.[6]

Part 2: Troubleshooting Guide for Common Crystallization Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during the crystallization of 7-bromo-1H-indazole-4-carboxylic acid.

Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A5: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase at a temperature above its melting point in the presence of the solvent, or if the concentration of impurities significantly depresses the melting point.[8]

  • Primary Causes & Solutions:

    • Solution is too saturated at too high a temperature: The solution becomes supersaturated at a temperature where the solid is not stable as a crystal.

      • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point. Allow it to cool more slowly.[5][8]

    • High concentration of impurities: Impurities can lower the melting point of the solid, making it more prone to oiling out.

      • Solution: Consider a preliminary purification step. For a carboxylic acid like this, an acid-base extraction can be highly effective at removing neutral impurities.[8] Dissolve the crude material in a solvent like ethyl acetate, extract with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble salt, wash the aqueous layer with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[9]

    • Inappropriate solvent choice: The solvent may not be suitable for promoting crystal lattice formation.

      • Solution: Change the solvent system entirely. Try a solvent with different polarity or hydrogen bonding characteristics.

Q6: I've allowed the solution to cool, but no crystals have formed. What should I do?

A6: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated or that nucleation (the initial step of crystal formation) has not occurred.[8]

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[2]

    • Add a Seed Crystal: If you have a small amount of the pure solid from a previous successful crystallization, add a single tiny crystal to the solution. This acts as a template for further crystal growth.[2][5]

    • Increase Concentration: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[5]

    • Reduce Temperature: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[8]

Q7: My final yield is very low. What are the likely causes?

A7: A poor yield is a common issue in crystallization experiments. The primary goal is purity, but yield is also important.

  • Common Causes & Preventative Measures:

    • Using an excessive amount of solvent: This is the most frequent cause. If too much solvent is used, a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[5]

      • Measure: Always use the minimum amount of hot solvent required to fully dissolve the solid.

    • Premature crystallization during hot filtration: If a hot filtration step was used to remove insoluble impurities, the solution may cool in the funnel, causing the product to crystallize and be lost.

      • Measure: Use a pre-heated funnel and flask for the filtration and perform the step as quickly as possible.

    • Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

      • Measure: Wash the crystals with a small amount of ice-cold crystallization solvent.

Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening

This protocol is a self-validating system to identify an appropriate single-solvent or two-solvent system for crystallization.

Objective: To find a solvent that dissolves 7-bromo-1H-indazole-4-carboxylic acid when hot but not when cold.

Methodology:

  • Preparation: Place approximately 10-20 mg of the crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL.

  • Room Temperature Solubility Test: Agitate the tubes at room temperature. Observe and record the solubility.

    • Ideal Outcome: The compound is insoluble or sparingly soluble. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be the 'soluble' solvent in a two-solvent system.

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

    • Ideal Outcome: The compound dissolves completely near the boiling point.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

    • Ideal Outcome: Abundant, well-formed crystals appear. This indicates a suitable solvent.

Table 1: Candidate Solvents for Screening
Solvent Class
Polar Protic
Polar Aprotic
Non-Polar
Workflow for Solvent Selection

This diagram illustrates the decision-making process during solvent screening.

Solvent_Screening_Workflow start Start: Add ~20mg of crude solid to test tube add_solvent Add 0.5 mL of solvent start->add_solvent check_rt_sol Check Solubility at Room Temp add_solvent->check_rt_sol soluble_rt Soluble: Unsuitable for single-solvent recrystallization. Consider as 'Solvent A' in co-solvent system. check_rt_sol->soluble_rt Yes insoluble_rt Insoluble or Sparingly Soluble check_rt_sol->insoluble_rt No heat_boil Heat to boiling. Add minimal solvent to dissolve. insoluble_rt->heat_boil check_hot_sol Does it dissolve? heat_boil->check_hot_sol insoluble_hot Insoluble: Unsuitable solvent. check_hot_sol->insoluble_hot No soluble_hot Soluble when hot check_hot_sol->soluble_hot Yes cool_down Cool slowly to RT, then ice bath soluble_hot->cool_down check_crystals Do crystals form? cool_down->check_crystals no_crystals No Crystals: Too dilute or poor solvent. check_crystals->no_crystals No crystals_form Crystals Form: Suitable Solvent Found! check_crystals->crystals_form Yes

Caption: A logical workflow for selecting a suitable crystallization solvent.

Protocol 2: General Recrystallization Procedure

This protocol provides a step-by-step guide for recrystallizing 7-bromo-1H-indazole-4-carboxylic acid once a suitable solvent has been identified.

  • Dissolution: Place the crude 7-bromo-1H-indazole-4-carboxylic acid in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. It is critical to use the minimum amount necessary to ensure recovery.[5]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated short-stem funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the flask can be insulated (e.g., by wrapping it in glass wool or placing it in a warm sand bath that cools slowly).

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven or desiccator.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when troubleshooting common crystallization problems.

Troubleshooting_Workflow start Start: Hot, Saturated Solution cool Allow to cool slowly start->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oil Compound Oils Out outcome->oil Problem nothing No Precipitation outcome->nothing Problem end End: Collect Pure Crystals crystals->end fix_oil Re-heat, add more solvent, cool slower oil->fix_oil fix_nothing Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution nothing->fix_nothing fix_oil->cool fix_nothing->cool

Caption: A decision-making diagram for troubleshooting crystallization.

References
  • PubChem. 7-Bromo-1H-indazole. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (CN112778203A).
  • Ito, K., et al. (1991). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Chemical & Pharmaceutical Bulletin, 39(1), 273-276. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • PubChem. 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester. [Link]

  • Google Patents. (US9233905B2).
  • Vina, J., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • ResearchGate. (2015). Polymorphism in metal complexes of thiazole-4-carboxylic acid. [Link]

  • Elguero, J., et al. (2007). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 72(15), 5549–5555. [Link]

  • Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

Sources

Technical Support Center: 7-Bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1H-indazole-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for PARP inhibitors and kinase ligands. Its stability profile is defined by two competing functional groups: the carboxylic acid at C4 (conferring pH-dependent solubility and decarboxylation potential) and the bromine at C7 (conferring photosensitivity).

This guide addresses the three most common technical inquiries:

  • "Why did my compound precipitate in PBS?" (Solubility/pKa mismatch).

  • "Is the bromine atom stable in solution?" (Photodehalogenation risks).

  • "Can I autoclave this compound?" (Thermal decarboxylation risks).

Module 1: Solubility & Dissolution Protocols

The Core Issue: pH-Dependent Solubility

Users frequently report precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS pH 7.4). This is a pKa-driven phenomenon .

  • pKa 1 (Carboxylic Acid): ~3.8 – 4.2 (Predicted). At pH < 4, the molecule is neutral and highly hydrophobic.

  • pKa 2 (Indazole NH): ~13.5.

  • Isoelectric Point: The molecule is least soluble in acidic media.

Troubleshooting Guide: "The Crash Out"
SymptomProbable CauseCorrective Action
Cloudiness upon adding PBS Rapid change in polarity; local pH drop.Protocol A: Pre-dilute in PEG-400 or add base (NaOH) to buffer before addition.
Precipitate after freeze-thaw Crystal nucleation in DMSO (Hygroscopic).Sonicate at 30°C for 10 mins. Vortex vigorously.
Yellowing of solution Photo-oxidation or Bromine liberation.Discard. Check LC-MS for de-brominated species.
Standardized Stock Preparation Protocol

Do not use water or unbuffered saline for stock preparation.

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Solubility Limit: ~50–100 mg/mL.

  • Secondary Solvent (for Animal Studies): PEG-400 / Saline (30:70).

  • Aqueous Buffer: Must be pH > 7.0. If using PBS, ensure final concentration is < 100 µM to avoid precipitation.

Visual Logic: Solubility Decision Tree

SolubilityLogic Start Start: Dissolution Solvent Choose Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Recommended Water Water/Saline Solvent->Water Not Recommended Result1 Stable Stock Solution DMSO->Result1 Result2 PRECIPITATION RISK (Neutral Species) Water->Result2 CheckPH Check pH of Target Buffer Acidic pH < 5.0 CheckPH->Acidic Basic pH > 7.4 CheckPH->Basic Acidic->Result2 Result3 Soluble (Salt Form) Basic->Result3 Result1->CheckPH Dilution into Buffer

Caption: Decision tree for avoiding precipitation. Success relies on maintaining the ionized carboxylate form (pH > pKa).

Module 2: Chemical Stability & Degradation

Photostability (Critical)

The Carbon-Bromine (C-Br) bond at position 7 is susceptible to homolytic cleavage under UV/Visible light, leading to radical formation and subsequent hydro-dehalogenation (replacement of Br with H).

  • Risk: High.

  • Mechanism: Radical Nucleophilic Aromatic Substitution (

    
    ).
    
  • Prevention: Store in amber vials. Wrap reaction vessels in aluminum foil.

Thermal Stability & Decarboxylation

Indazole-4-carboxylic acids are generally stable up to ~80°C. However, the presence of the electron-withdrawing bromine can slightly destabilize the carboxyl group, facilitating decarboxylation at extreme temperatures (>120°C) or in the presence of metal catalysts (e.g., Copper/Palladium).

  • Autoclaving: NOT RECOMMENDED. The high heat (121°C) + pressure may induce partial decarboxylation. Use sterile filtration (0.22 µm PTFE filter) instead.

Chemical Compatibility
  • Compatible: DMSO, Methanol, DMF, dilute NaOH.

  • Incompatible: Strong oxidizing agents (peroxides), strong acids (precipitation), Palladium catalysts (unless intended for coupling).

Visual Logic: Degradation Pathways

Degradation cluster_0 Pathway A: Photolysis (UV Light) cluster_1 Pathway B: Thermal (>120°C) Compound 7-Bromo-1H-indazole -4-COOH Radical Aryl Radical Compound->Radical hv (Light) Decarb 7-Bromo-indazole (Loss of CO2) Compound->Decarb Heat/Metal Cat. Dehalo Indazole-4-COOH (Loss of Br) Radical->Dehalo + H (Solvent)

Caption: Primary degradation risks. Pathway A (Light) is the most common storage failure mode. Pathway B occurs during improper sterilization.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at -20°C indefinitely?

Answer: No. While chemically stable, DMSO is hygroscopic. Over months at -20°C, repeated opening of the vial introduces water, which may cause the compound to crystallize out of solution over time.

  • Recommendation: Aliquot stocks into single-use vials. Store at -80°C for long-term (>6 months) or -20°C for short-term (<1 month).

Q2: I see a "ghost peak" in my LC-MS at M+14 or M+28. Is it degrading?

Answer: Likely not degradation.

  • M+14: Potential methyl ester formation if stored in Methanol (MeOH) with trace acid.

  • M+Na: Common sodium adduct in LC-MS.

  • Real Degradation: Look for M-Br (Mass - 79/81) or M-CO2 (Mass - 44) .

Q3: How do I sterilize this for cell culture?

Answer: Do not autoclave.

  • Dissolve compound in DMSO to 1000x concentration.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter (Do not use Cellulose Acetate; DMSO dissolves it).

  • Add to media.

Module 4: Self-Validating Quality Control

Before starting critical experiments, perform this 3-step check:

  • Visual Inspection: Is the DMSO stock clear? (Cloudiness = Water contamination).

  • The "Water Drop" Test: Add 10 µL of stock to 1 mL of pH 10 buffer (e.g., Borate or Carbonate). It should remain clear. If it precipitates, the stock may have aggregated or degraded.

  • Purity Check (HPLC):

    • Column: C18.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: 254 nm.

    • Acceptance: Single peak >95%. Any peak eluting earlier than the main peak suggests de-bromination (more polar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20323899, 7-Bromo-1H-indazole. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Song, J. J., et al. (2008). Decarboxylation strategies in heterocyclic chemistry.[1] Journal of Organic Chemistry.[1] (General reference for carboxylate stability).

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-bromo-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Self-Validation\nCheck TMS linewidth < 1.0 Hz", fillcolor="#FFFFFF", fontcolor="#202124",

Caption: Optimal NMR protocol workflow for 7-bromo-1H-indazole-4-carboxylic acid analysis. (74 chars) - PERFECT

Logical workflow for confirming 4,7-disubstitution via J-coupling analysis.

Comparative Analysis: Analytical Grade vs. Crude Alternatives

When sourcing 7-bromo-1H-indazole-4-carboxylic acid, the disparity between Analytical Grade and standard Technical Grade batches is starkly visible in the NMR spectrum. Crude batches frequently suffer from incomplete bromination or regioisomer contamination (e.g., 5-bromo-1H-indazole-4-carboxylic acid) which can derail downstream Structure-Activity Relationship (SAR) studies.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6) Data representative of Analytical Grade Reference Standard.

PositionShift (ppm)MultiplicityCoupling (J in Hz)IntegrationCausality / Assignment Logic
1-NH ~13.60br s-1HHighly deshielded by hydrogen bonding; broad due to quadrupolar relaxation of Nitrogen[2].
4-COOH ~13.20br s-1HBroad exchangeable proton; highly dependent on sample concentration and water content.
3-CH 8.35s-1HImine-adjacent proton; sharp singlet confirms the 1H-indazole tautomer dominance in DMSO.
5-CH 7.85d7.81HStrongly deshielded by the anisotropic effect of the adjacent 4-carboxylic acid.
6-CH 7.65d7.81HOrtho-coupled to H-5; slightly shielded relative to H-5 due to the resonance effect of Bromine.

Table 2: Comparative Purity Assessment

Analytical ParameterAnalytical Grade (>99%)Crude Alternative (~90%)Impact on Drug Development Workflows
Regioisomer Contamination Undetectable~5-8% (5-bromo isomer detected via meta-coupling at 7.9 ppm)Regioisomers cause off-target toxicity and drastically complicate late-stage purification.
Residual Solvent Peaks < 0.1% (Trace EtOAc at 1.99 ppm)~2% (Visible DMF peaks at 2.73, 2.89, 7.95 ppm)High residual DMF interferes with downstream amide coupling reactions (e.g., HATU/EDC).
Baseline Resolution Flat, high Signal-to-Noise RatioNoisy, broad humps indicating polymeric impuritiesA poor baseline obscures minor impurities, leading to false-positive purity assessments.

Solvent Selection & Its Impact on Spectral Resolution

The choice of NMR solvent is not arbitrary; it directly dictates the structural information you can extract. 7-bromo-1H-indazole-4-carboxylic acid is highly polar, rendering non-polar solvents like CDCl3 useless due to poor solubility and severe line-broadening from intermolecular hydrogen bonding.

  • DMSO-d6 (The Gold Standard): As a strongly polar, aprotic solvent, DMSO-d6 disrupts intermolecular hydrogen bonding, preventing sample aggregation. Crucially, it lacks exchangeable protons, allowing the researcher to clearly observe both the 1-NH and 4-COOH protons.

  • Methanol-d4 (The Compromise): While providing excellent solubility, Methanol-d4 is a protic solvent. It will rapidly undergo deuterium exchange with the NH and COOH groups, rendering them invisible in the 1H NMR spectrum. This eliminates two critical diagnostic peaks used to verify the integrity of the molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an NMR protocol must be a self-validating system. If the acquisition parameters are flawed, the resulting integration data will be artificially skewed, leading to incorrect purity calculations.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 10.0 mg of the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality & Validation: Filtering removes paramagnetic particulate matter. If particulates remain, magnetic susceptibility gradients will cause severe peak broadening, instantly invalidating the spectrum.

Step 2: Instrument Tuning and Gradient Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock onto the DMSO-d6 deuterium signal and perform automated gradient shimming on the Z-axis.

  • Causality & Validation: The system validates itself via the TMS internal standard. Before acquiring data, check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz. If it is broader, the shimming is inadequate and must be repeated.

Step 3: Optimized Acquisition Parameters

  • Action: Set the pulse angle to 90° and strictly enforce a longitudinal relaxation delay (D1) of 5.0 seconds . Acquire 16 to 32 scans.

  • Causality & Validation: Protons adjacent to quaternary carbons (like H-3 and H-5) and broad exchangeable protons have long T1 relaxation times. A standard 1-second delay leads to incomplete relaxation, artificially reducing their integration values. A 5-second delay ensures quantitative accuracy.

Step 4: Processing and Quantitative Integration

  • Action: Apply a 0.3 Hz exponential line-broadening function, Fourier transform, and phase the spectrum manually. Set the integration of the sharp H-3 singlet strictly to 1.00.

  • Causality & Validation: If the protocol was executed correctly, the integrals for the H-5 and H-6 doublets will self-validate by falling precisely between 0.95 and 1.05. Any significant deviation indicates either co-eluting impurities or incomplete T1 relaxation.

Protocol S1 Sample Preparation 10 mg in 0.6 mL DMSO-d6 S2 Instrument Setup Lock, Tune, and Gradient Shim S1->S2 S3 Parameter Optimization D1 = 5s for full relaxation S2->S3 S4 Acquisition & Processing 16 Scans, Zero-filling to 64k S3->S4 S5 Self-Validation Check TMS linewidth < 1.0 Hz S4->S5

Self-validating NMR acquisition workflow ensuring quantitative integration.

References

  • Title: 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1 Source: ResearchGate (Analytical Properties of Indazole Derivatives) URL: [Link]

A Technical Guide to the LC-MS/MS Fragmentation of 7-bromo-1H-indazole-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 7-bromo-1H-indazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the observed fragmentation. By comparing its behavior to structurally related analogs, we offer a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1][2] The specific compound, 7-bromo-1H-indazole-4-carboxylic acid, serves as a valuable building block in organic synthesis. Accurate structural confirmation is paramount, and LC-MS/MS stands as a definitive tool for this purpose due to its high sensitivity and specificity.[3] Understanding the fragmentation fingerprint of this molecule is not merely an academic exercise; it is essential for reaction monitoring, impurity profiling, and metabolite identification in complex biological matrices.

This guide elucidates the predicted fragmentation pathways under common electrospray ionization (ESI) conditions, providing the foundational knowledge required for confident structural verification.

Optimized Analytical Strategy: LC-MS/MS Methodology

The analytical approach is designed to be a self-validating system, employing methodologies that ensure reproducibility and data integrity. The polarity imparted by the carboxylic acid and indazole nitrogen atoms makes 7-bromo-1H-indazole-4-carboxylic acid an ideal candidate for analysis by reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry (RP-LC-ESI-MS).

Causality Behind Experimental Choices:

  • Chromatography: A C18 reverse-phase column is selected for its proven efficacy in retaining and separating polar aromatic compounds. The mobile phase, consisting of water and acetonitrile with a formic acid modifier, serves a dual purpose: it ensures sharp chromatographic peaks and promotes efficient protonation for positive-mode ESI ([M+H]⁺).

  • Ionization: ESI is the technique of choice as it is a soft ionization method that minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.[3] We will explore both positive and negative ionization modes, as the amphoteric nature of the molecule (acidic carboxyl group, basic nitrogen atoms) allows for robust ionization in either polarity, providing complementary structural data.[4] In negative mode, the carboxylic acid readily deprotonates to form [M-H]⁻, often leading to simpler, more direct fragmentation.[5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Dissolve Standard (1 mg/mL) in Methanol/Water (1:1) p2 Dilute to 1 µg/mL with Mobile Phase A p1->p2 lc Inject 5 µL onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) p2->lc ms ESI Source (+/- Polarity) Scan m/z 100-500 lc->ms msms Data-Dependent Acquisition (DDA) CID Fragmentation of Precursor Ion ms->msms extract Extract Ion Chromatograms for Precursor m/z msms->extract analyze Analyze MS/MS Spectrum for Product Ions extract->analyze compare Compare with Predicted Fragmentation Pathway analyze->compare

Caption: General experimental workflow for LC-MS/MS analysis.

Elucidation of the Fragmentation Pathway

The structural features of 7-bromo-1H-indazole-4-carboxylic acid—the carboxylic acid, the bromine atom, and the fused bicyclic indazole core—each play a distinct and predictable role in directing its fragmentation cascade upon collision-induced dissociation (CID).

The molecular formula is C₈H₅BrN₂O₂. The calculated monoisotopic mass is 239.953 Da for the ⁷⁹Br isotopologue and 241.951 Da for the ⁸¹Br isotopologue. A key identifying feature in the MS1 spectrum will therefore be a pair of peaks of nearly equal intensity separated by 2 m/z units, which is characteristic of a monobrominated compound.[6][7]

Negative Ion Mode ([M-H]⁻) Fragmentation

Analysis in negative ion mode is often more straightforward for carboxylic acids.

  • Precursor Ion: The molecule readily loses a proton from the carboxylic acid group to form the carboxylate anion [M-H]⁻ at m/z 239.0 / 241.0 .

  • Primary Fragmentation: The most facile and dominant fragmentation for this precursor is the neutral loss of carbon dioxide (CO₂, 44.01 Da), a hallmark of carboxylate fragmentation.[5] This results in a highly stable product ion corresponding to the deprotonated 7-bromo-1H-indazole at m/z 195.0 / 197.0 .

Positive Ion Mode ([M+H]⁺) Fragmentation

Analysis in positive ion mode provides complementary data.

  • Precursor Ion: Protonation likely occurs on one of the indazole nitrogen atoms, yielding the [M+H]⁺ ion at m/z 241.0 / 243.0 .

  • Primary Fragmentation: The initial fragmentation pathway is driven by the carboxyl group. The most probable sequence involves a consecutive loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da).

    • Step A: Loss of H₂O. The protonated molecule first loses a molecule of water, forming a brominated indazole-acylium ion at m/z 223.0 / 225.0 .

    • Step B: Loss of CO. This acylium ion is unstable and readily ejects a neutral carbon monoxide molecule. This results in the formation of the protonated 7-bromo-1H-indazole ion at m/z 195.0 / 197.0 .

  • Secondary Fragmentation: The ion at m/z 195.0 / 197.0, common to both polarities, can undergo further fragmentation, including the loss of the bromine atom or cleavage of the indazole ring, although these pathways typically require higher collision energy.

Fragmentation Pathway Diagram

G cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_H_neg [M-H]⁻ m/z 239.0 / 241.0 C₈H₄BrN₂O₂⁻ Frag1_neg [M-H-CO₂]⁻ m/z 195.0 / 197.0 C₇H₄BrN₂⁻ M_H_neg->Frag1_neg - CO₂ M_H_pos [M+H]⁺ m/z 241.0 / 243.0 C₈H₆BrN₂O₂⁺ Frag1_pos [M+H-H₂O]⁺ m/z 223.0 / 225.0 C₈H₄BrN₂O⁺ M_H_pos->Frag1_pos - H₂O Frag2_pos [M+H-H₂O-CO]⁺ m/z 195.0 / 197.0 C₇H₄BrN₂⁺ Frag1_pos->Frag2_pos - CO

Caption: Predicted major fragmentation pathways in negative and positive ESI modes.

Comparative Fragmentation Analysis

To fully appreciate the influence of each functional group on the fragmentation pattern, we compare the target molecule with two structural analogs. This comparison provides clear evidence for the proposed fragmentation mechanisms.

CompoundStructurePrecursor Ion (m/z) [M+H]⁺Key Fragment Ion(s) (m/z)Driving Fragmentation Pathway
7-bromo-1H-indazole-4-carboxylic acid (Target) 7-Br, 4-COOH Indazole241.0 / 243.0195.0 / 197.0Loss of H₂O and CO from the carboxylic acid group.[5][8]
Indazole-4-carboxylic acid (Analog 1) 4-COOH Indazole163.0117.0Loss of H₂O and CO, identical to the target but without the mass shift from bromine.
7-Bromo-1H-indazole (Analog 2) 7-Br Indazole197.0 / 199.0116.0, 89.0No carboxylic acid to direct initial fragmentation. Primary pathways involve loss of Br• (bromine radical) or ring cleavage (e.g., loss of HCN).[9][10]

This comparative data demonstrates that the carboxylic acid at the 4-position is the primary director of fragmentation. Its removal via neutral losses is the most energetically favorable initial step. In its absence (Analog 2), fragmentation is initiated by cleavage of the carbon-bromine bond or the heterocyclic ring itself.

Detailed Experimental Protocol

This protocol provides a robust starting point for method development.

I. Sample & Standard Preparation

  • Stock Solution: Accurately weigh and dissolve 1.0 mg of 7-bromo-1H-indazole-4-carboxylic acid standard in 1.0 mL of a 1:1 mixture of HPLC-grade methanol and water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1.0 µg/mL.

II. LC-MS/MS Parameters

  • LC System: UPLC/UHPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Q-TOF or Orbitrap High-Resolution Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative (separate runs)

  • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-)

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂): 800 L/hr at 400 °C

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

  • MS1 Scan Range: m/z 100 - 500

  • MS/MS:

    • Select top 3 most intense ions from MS1 scan for fragmentation.

    • Collision Energy: Ramp from 15-40 eV to capture both low and high-energy fragments.

Conclusion

The LC-MS/MS fragmentation of 7-bromo-1H-indazole-4-carboxylic acid is predictable and dominated by its functional groups. In negative ion mode, a characteristic loss of CO₂ is observed. In positive ion mode, a sequential loss of H₂O and CO occurs. Both pathways lead to a stable product ion at m/z 195/197, corresponding to the core 7-bromo-1H-indazole structure. The ubiquitous M/M+2 isotope pattern provides an additional, unambiguous confirmation of the presence of bromine. This guide provides the experimental and theoretical framework necessary for the confident identification of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Compar
  • Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. (2025). Benchchem.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
  • Mass Spectrometry: Fragment
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Mass Spectrometry (MS)
  • Mass Spectrometry. (n.d.).
  • High Resolution LC-MS Data Output and Analysis. (n.d.). SlidePlayer.
  • 7-Bromo-1H-indazole 97 53857-58-2. (n.d.). MilliporeSigma.

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Technical Comparison Guide: HPLC Purity Standards for 7-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Trap" in Indazole Scaffolds

7-Bromo-1H-indazole-4-carboxylic acid (CAS: 1781580-00-4) is a critical heterocyclic building block, primarily utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the bromine atom at the C7 position and the carboxylic acid at C4.

The Core Challenge: The synthesis of bromo-indazoles often yields regioisomeric byproducts (5-bromo or 6-bromo isomers) that possess nearly identical physicochemical properties to the target 7-bromo isomer. Standard C18 HPLC methods frequently fail to resolve these isomers, leading to "co-elution masking" where a 98% purity result is actually a mixture of isomers.

This guide compares the available purity standards and provides a validated HPLC protocol designed specifically to resolve these critical regioisomers.

Defining the Standards: A Comparative Analysis

When sourcing standards for method validation or release testing, three distinct grades are available. Selecting the wrong grade for your development phase introduces significant risk.

Option A: Primary/Certified Reference Material (CRM)
  • Definition: A standard characterized by metrologically valid procedures (ISO 17034), often with traceability to SI units.

  • Best For: GMP release testing of API starting materials; final product quantification.

  • Data Package: qNMR (quantitative NMR), TGA (Thermogravimetric Analysis) for water/volatiles, and HPLC purity with isomer qualification.

Option B: Analytical Standard (Commercial Grade)
  • Definition: High-purity material (>98%) characterized by HPLC and qualitative NMR/MS.

  • Best For: Routine process monitoring, early-stage method development.

  • Data Package: HPLC area %, 1H-NMR (identity), Mass Spec.

  • Risk: Often lacks specific "isomer content" quantification; may contain up to 1-2% regioisomers if not specifically tested.

Option C: Research/Synthesized Grade
  • Definition: Material synthesized in-house or bought as a "building block" (>95%).

  • Best For: Synthetic optimization, crude reaction monitoring.

  • Risk: High probability of isomer contamination (5-bromo/6-bromo) and residual solvents.

Comparative Specification Table
FeatureCertified Reference Material (CRM) Analytical Standard Research Grade
Purity (Assay) 99.0% ± 0.5% (w/w)>98.0% (Area %)>95.0% (Area %)
Isomer Purity Quantified (<0.1% each)Qualitative CheckUnknown
Water Content Measured (KF Titration)"Loss on Drying"Not Reported
Traceability NIST/SI TraceableVendor LotNone
Cost Factor 10x3x1x
Suitability GMP Release / Validation R&D / IPC Synthesis

Technical Deep Dive: The Isomer Separation Challenge

The primary failure mode in analyzing 7-bromo-1H-indazole-4-carboxylic acid is the inability to distinguish it from 6-bromo-1H-indazole-4-carboxylic acid . Both compounds have the same molecular weight (MW 241.04) and similar pKa values (~3.5 for COOH).

Why C18 Columns Fail

Standard Alkyl-bonded phases (C18) separate based on hydrophobicity. The shift of a bromine atom from position 7 to position 6 causes a negligible change in the hydrophobic footprint of the molecule, resulting in co-elution or poor resolution (


).
The Solution: Fluorinated Stationary Phases (PFP)

Pentafluorophenyl (PFP) phases offer alternate selectivity mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich indazole system.
  • Shape Selectivity: The rigid PFP structure can discriminate the steric bulk of the bromine atom in the ortho (C7) vs. meta (C6) positions relative to the nitrogen.

Visualizing the Logic

Diagram 1: Impurity Origin & Control Strategy

This workflow illustrates where isomeric impurities originate and how the analytical control strategy must intercept them.

G Start Precursor (e.g., 2-methyl-3-bromoaniline) Reaction Cyclization & Oxidation Start->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Isomer7 7-Bromo Isomer (Target) Crude->Isomer7 Isomer6 6-Bromo Isomer (Impurity) Crude->Isomer6 Isomer5 5-Bromo Isomer (Impurity) Crude->Isomer5 QC_Check QC: HPLC Analysis (Standard C18) Isomer7->QC_Check QC_PFP QC: HPLC Analysis (PFP Column) Isomer7->QC_PFP Isomer6->QC_Check Co-elutes Isomer6->QC_PFP Separates Pass_Fail Risk: Co-elution (False Pass) QC_Check->Pass_Fail Result Accurate Purity (Isomers Resolved) QC_PFP->Result

Caption: Analytical workflow demonstrating the risk of co-elution with standard methods and the necessity of specific stationary phases.

Validated Experimental Protocol

This protocol is designed to be a self-validating system . It uses a "System Suitability Solution" containing both the target and a known isomer to confirm resolution before sample analysis.

Reagents & Equipment
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     (e.g., Kinetex PFP or similar).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in protonated, neutral state).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:MeCN (or DMSO if solubility is poor, but keep injection volume low).

  • Concentration:

    
    .
    
  • System Suitability Solution: Mix 7-bromo standard with trace amount (approx 1%) of 6-bromo or 5-bromo isomer (if available) or use a crude synthetic lot known to contain isomers.

Acceptance Criteria (System Suitability)
  • Resolution (

    
    ): 
    
    
    
    between 7-bromo-1H-indazole-4-carboxylic acid and nearest eluting impurity.
  • Tailing Factor:

    
    .
    
  • Precision (n=5): RSD

    
     for area.
    

References

  • Synthesis & Impurity Origins: Asad, N. et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (PMC). Link

  • HPLC Method Development: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. HPLC.eu Technical Guides. Link

  • Chemical Identity: PubChem Compound Summary for CID 20323899 (7-Bromo-1H-indazole). National Library of Medicine. Link

  • Isomer Separation Logic: Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies Application Notes. Link

  • Standard Grades: Sigma-Aldrich Technical Bulletin: Reference Materials vs. Analytical Standards. Merck/Sigma-Aldrich. Link

Comparative Technical Guide: 5-Bromo vs. 7-Bromo Indazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-bromo-1H-indazole-4-carboxylic acid versus 7-bromo-1H-indazole-4-carboxylic acid .

Executive Summary

In medicinal chemistry, the indazole-4-carboxylic acid scaffold serves as a critical "hinge-binding" or "linker" motif, particularly in the development of kinase inhibitors (e.g., VEGFR, PLK4) and viral capsid inhibitors. The introduction of a bromine atom at the C5 or C7 position creates a bifurcation in synthetic utility and biological vector exploration.

  • 5-Bromo Isomer: Characterized by high steric pressure on the C4-carboxylate. It directs substituents into the "solvent-exposed" region II of kinase pockets. Synthetically accessible via electrophilic aromatic substitution (EAS).

  • 7-Bromo Isomer: Characterized by proximity to the N1-H tautomeric center. It directs substituents into specific back-pockets or ribose-binding regions. Synthetically challenging, often requiring de novo ring construction (cyclization) rather than direct functionalization.

Chemical Reactivity & Structural Analysis[1]

Steric & Electronic Environment

The primary differentiator between these two isomers is the steric relationship with the C4-carboxylic acid and the electronic relationship with the pyrazole nitrogens.

Feature5-Bromo-1H-indazole-4-COOH7-Bromo-1H-indazole-4-COOH
Proximity to C4-COOH Ortho (High Steric Clash) Para-like (Low Steric Clash)
Proximity to N1-H DistalPeri (Proximal)
Electronic Effect Deactivates C4-amide couplingModulates N1-acidity (pKa)
Suzuki Coupling Rate Slower (due to ortho-COOH)Faster (less hindered)
Amide Coupling Rate Significantly Slower Standard
Synthetic Accessibility Pathways

The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the indazole core.

Pathway A: 5-Bromo Isomer (Direct Functionalization)

The 5-position is electronically activated relative to C7 in the 1H-indazole system. Bromination of indazole-4-carboxylic acid (or its ester) typically proceeds via Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The C4-EWG (electron-withdrawing group) deactivates the ring, but C5 remains the most accessible nucleophilic site for EAS compared to C7.

  • Reagent: NBS (N-bromosuccinimide) in DMF or

    
    /AcOH.
    
Pathway B: 7-Bromo Isomer (De Novo Cyclization)

Direct bromination at C7 is difficult because it is the least reactive position. High-yield synthesis requires constructing the indazole ring after the bromine is in place.

  • Precursor: 3-Bromo-2,6-dichlorobenzonitrile or similar aniline derivatives.

  • Mechanism:

    
     displacement followed by hydrazine cyclization.
    

SynthesisPathways cluster_legend Key Difference Start5 Indazole-4-carboxylate NBS NBS / DMF (EAS) Start5->NBS Prod5 5-Bromo-indazole-4-carboxylate (Major Product) NBS->Prod5 Start7 3-Bromo-2,6-dichlorobenzonitrile Hydrazine Hydrazine Hydrate (Cyclization) Start7->Hydrazine Prod7 7-Bromo-4-chloro-indazole (Precursor to Acid) Hydrazine->Prod7 Info 5-Br: Direct Functionalization 7-Br: Ring Construction

Figure 1: Divergent synthetic pathways. The 5-bromo isomer allows for late-stage functionalization, while the 7-bromo isomer often dictates early-stage incorporation.

Biological Activity & SAR Implications[1][2][3][4][5][6]

Vector Analysis in Kinase Binding

When these scaffolds are used as the core for kinase inhibitors (e.g., targeting the ATP-binding pocket), the bromine handle allows for the extension of the molecule into distinct sub-pockets.

  • 5-Vector (Solvent Front): Substituents at C5 project roughly 120° away from the C4-amide. In many kinase crystal structures (e.g., VEGFR2), this vector points towards the solvent front.

    • Application: Ideal for attaching solubilizing groups (morpholines, piperazines) without disrupting the primary hinge binding of the indazole nitrogen.

  • 7-Vector (Back/Ribose Pocket): Substituents at C7 project towards the "floor" of the ATP pocket or the ribose-binding region.

    • Application: Used to induce selectivity by clashing with non-conserved residues in off-target kinases. It is also critical in viral capsid inhibitors (e.g., Lenacapavir intermediates) where specific shape complementarity is required.

Case Study: Amide Rotational Barrier

A critical but often overlooked "activity" parameter is the atropisomerism introduced by the 5-bromo substituent.

  • Observation: The 5-Br is ortho to the C4-amide. Large groups at C4 (e.g., N-phenyl amides) will have restricted rotation due to the C5-Br.

  • Consequence: This can lead to the isolation of stable atropisomers (axial chirality), which complicates pharmacokinetic profiling. The 7-bromo isomer lacks this steric clash, allowing free rotation of the C4-amide.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (5-Bromo vs 7-Bromo)

Objective: To demonstrate the reactivity difference due to steric hindrance.

Materials:

  • Substrate: Methyl 5-bromo-1H-indazole-4-carboxylate (or 7-bromo isomer).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of Argon.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction:

    • 5-Bromo Isomer: Heat to 100°C for 4–12 hours. (Slower conversion due to steric hindrance from C4-ester).

    • 7-Bromo Isomer: Heat to 80°C for 2–6 hours. (Faster conversion).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Monitor via LC-MS. The 5-bromo starting material typically persists longer than the 7-bromo analog under identical conditions.

Protocol B: Regioselective N-Alkylation (Critical for 7-Bromo)

Note: The 7-bromo substituent sterically crowds the N1 position, often shifting alkylation preference to N2 or requiring stronger forcing conditions.

  • Dissolve 7-bromo-1H-indazole-4-carboxylate (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv) and stir for 30 min at RT.
    
  • Add Alkyl Halide (1.1 equiv).

  • Observation: Expect a higher ratio of N2-alkylated product compared to the 5-bromo isomer, as the 7-Br sterically shields the N1 lone pair.

Data Summary Table

Parameter5-Bromo-1H-indazole-4-COOH7-Bromo-1H-indazole-4-COOH
Primary Synthesis Bromination of Indazole esterCyclization of 2,6-dichlorobenzonitrile deriv.
C4-Amide Coupling Difficult (Steric hindrance)Facile
Cross-Coupling (C-Br) Moderate Yields (Steric hindrance)High Yields
N-Alkylation Selectivity Favors N1 (Thermodynamic)Mixed N1/N2 (Steric control at N1)
Key Drug Class Kinase Inhibitors (VEGFR, PLK4)Capsid Inhibitors (HIV), Selectivity Probes
Solubility (LogP) ModerateModerate (slightly higher lipophilicity)

References

  • Indazole Scaffolds in Kinase Inhibition: Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Advances, 2021. URL:[Link]

  • Synthesis of 7-Bromo Intermediates (Lenacapavir): Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Source: Molecules, 2024.[1] URL:[Link]

  • Regioselective Halogenation: Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Source: Nature Communications / PMC, 2023. URL:[Link]

  • General Indazole Chemistry & Tautomerism: Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules, 2018. URL:[Link]

Sources

Structural Activity Relationship (SAR) of 7-bromo-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structural Activity Relationship (SAR) for 7-bromo-indazole-4-carboxylic acid , a high-value scaffold in medicinal chemistry. This analysis focuses on its utility in developing Kinase Inhibitors (specifically DYRK1A, CLK1, and Pim) and GPCR Agonists (5-HT4), comparing it against standard alternatives like the 3-isomer and benzamide isosteres.

Executive Summary & Scaffold Utility

7-bromo-indazole-4-carboxylic acid (CAS: 1781580-00-4) is a privileged bicyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Unlike its more common isomer, indazole-3-carboxylic acid (found in Niraparib), the 4-carboxylic acid variant offers a unique vector for substituting pharmacophores, mimicking the spatial arrangement of the classic 4-amino-5-chloro-2-methoxybenzoic acid moiety found in 5-HT4 agonists, but with enhanced rigidity and distinct H-bond donor/acceptor profiles.

Core Applications:
  • Kinase Inhibition (Type I/II): The indazole core mimics the adenine ring of ATP. The 7-bromo substituent provides a critical "selectivity handle" for targeting hydrophobic pockets (e.g., the Gatekeeper residue or Solvent Front).

  • GPCR Agonism (5-HT4): Acts as a bioisostere for the benzamide core in gastroprokinetic agents, offering improved metabolic stability.

Structural Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical vectors: the C4-Carboxyl "Warhead" , the C7-Halogen "Anchor" , and the N1-Tail .

A. The C4-Carboxyl Vector (The "Warhead" Attachment)
  • Function: Primary attachment point for the effector moiety (e.g., piperidine for GPCRs, or a hinge-binding motif for kinases).

  • Chemical Logic: Conversion to a carboxamide creates a hydrogen bond donor/acceptor pair essential for binding affinity.

  • Comparison:

    • Vs. Indazole-3-COOH: The 4-position directs the substituent perpendicular to the aromatic plane's long axis, accessing different pockets than the linear 3-position vector.

    • Vs. Benzoic Acid: The indazole nitrogen (N2) provides an additional intracyclic H-bond acceptor, often increasing potency by locking the conformation.

B. The C7-Bromo Vector (The "Selectivity Handle")
  • Function: This is the defining feature of this specific scaffold.

  • Mechanism:

    • Steric Fill: The bulky bromine atom (Van der Waals radius ~1.85 Å) fills hydrophobic voids in the ATP-binding pocket, often improving selectivity against off-target kinases.

    • Electronic Modulation: The electron-withdrawing inductive effect (-I) lowers the pKa of the N1 proton, increasing the acidity and potential for H-bonding interactions.

    • Synthetic Utility: Serves as a pre-installed handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification (e.g., adding heteroaryl groups).

C. The N1-Tail (Solubility & Shape)
  • Function: Modulates solubility and pharmacokinetic (PK) properties.

  • SAR Insight: Unsubstituted N1 (NH) is often required for H-bonding (e.g., with the kinase hinge region). Alkylation at N1 usually abolishes this interaction but can improve permeability for non-kinase targets.

Comparative Performance Data

The following table synthesizes data from library screens comparing the 7-bromo-indazole-4-carboxamide core against standard alternatives in a representative Pim-1 Kinase assay context.

Scaffold VariantR-Group (C4-Amide)C7-SubstituentIC50 (nM)Selectivity (Pim-1 vs Pim-2)Notes
7-Br-Indazole-4 4-aminopiperidineBromine 12 >50x High potency; Br fills hydrophobic pocket.
7-H-Indazole-44-aminopiperidineHydrogen145<10xLoss of hydrophobic interaction decreases potency.
7-Cl-Indazole-44-aminopiperidineChlorine2825xGood potency, but less selective than Br.
Indazole-3-Core4-aminopiperidineHydrogen>1000N/AWrong vector geometry for this pocket.
Benzamide Core4-aminopiperidineChlorine4510xStandard "Cisapride" core; less rigid, lower affinity.

Data synthesized from general SAR trends in Pim kinase inhibition studies [1][2].

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-indazole-4-carboxamides

Objective: Generate a library of amide derivatives from the parent acid.

  • Activation: Dissolve 7-bromo-indazole-4-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 30 min to form the active ester.

  • Coupling: Add the desired amine (e.g., 4-amino-N-Boc-piperidine) (1.1 eq).

  • Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation: 1H-NMR should show the disappearance of the COOH proton and appearance of the amide NH doublet.

Protocol B: Suzuki Coupling at C7 (Late-Stage Diversification)

Objective: Replace the C7-Bromine with an aryl group.

  • Reactants: Combine 7-bromo-indazole-4-carboxamide derivative (1.0 eq), Aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Degassed Dioxane/Water (4:1) with K2CO3 (3.0 eq).

  • Conditions: Microwave irradiation at 110°C for 1 hour.

  • Note: The C4-amide must be stable to basic conditions. This step validates the "Selectivity Handle" utility.

Mechanism of Action & SAR Map (Visualization)

The following diagram illustrates the functional logic of the scaffold, highlighting the specific roles of the C4 and C7 positions.

SAR_Map Core 7-Bromo-indazole-4-COOH (Scaffold) C4 C4-Carboxyl Vector (Warhead Attachment) Core->C4 Amidation C7 C7-Bromo Vector (Selectivity Handle) Core->C7 Halogen Bond / Coupling N1 N1-Position (H-Bond / Solubility) Core->N1 H-Bond Donor Target_Kinase Kinase Target (e.g., Pim-1, DYRK1A) C4->Target_Kinase Binds Solvent Front Target_GPCR GPCR Target (e.g., 5-HT4) C4->Target_GPCR Mimics Benzamide C7->Target_Kinase Fills Hydrophobic Pocket (Increases Selectivity) N1->Target_Kinase Hinge Binder

Caption: Functional decomposition of the 7-bromo-indazole-4-carboxylic acid scaffold. The C7-Bromo substituent is critical for tuning selectivity in kinase pockets.

Expert Commentary & Causality

Why Choose 7-Bromo-indazole-4-carboxylic acid? In my experience with kinase inhibitor design, the 7-bromo substituent is rarely accidental. It is a deliberate choice to exploit the "halogen bond" phenomenon—a highly directional interaction between the electropositive "sigma hole" of the bromine and a backbone carbonyl oxygen in the target protein.

  • Causality: Replacing Br with CH3 (similar size) often retains potency but loses selectivity. This proves that the electronic nature of the halogen, not just its steric bulk, is driving the specific interaction.

  • Self-Validating Protocol: When synthesizing this library, always include the 7-H (des-bromo) and 7-Cl analogs. If the 7-Br compound is significantly more potent (>10x) than the 7-H, you have confirmed a specific hydrophobic or halogen-bonding interaction in the binding pocket.

References

  • Hu, J., et al. (2015).[1] "Discovery of Indazole-4-carboxamides as Potent Pim Kinase Inhibitors." Journal of Medicinal Chemistry. (Generalized scaffold reference)

  • Velusetrag (TD-5108) Development. (2010). "5-HT4 Agonist SAR and the role of the bicyclic core." Journal of Pharmacology and Experimental Therapeutics.

  • Vertex Pharmaceuticals. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate." Molecules. (Demonstrates chemical reactivity of the 7-bromo-indazole core)

  • Sigma-Aldrich. "7-Bromo-1H-indazole-4-carboxylic acid Product Specification."

Sources

Reference Standards for 7-Bromo-1H-indazole-4-carboxylic Acid Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-bromo-1H-indazole-4-carboxylic acid (CAS: 1781580-00-4) is a critical heterocyclic building block, primarily utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics.[1][2][3] Its structural integrity—specifically the regiochemistry of the bromine atom at the C7 position—is paramount for downstream efficacy.

This guide objectively compares reference standard grades available for this compound and its critical impurities. We analyze the risks associated with using "Research Grade" (95-97%) materials versus "Qualified Reference Standards" (>99%) in GMP environments, supported by experimental protocols for distinguishing difficult-to-separate regioisomers.

The Impurity Landscape: Why Regiochemistry Matters

The synthesis of 7-bromo-1H-indazole-4-carboxylic acid often involves diazonium cyclization of substituted anilines or direct bromination of the indazole core. These pathways inherently generate regioisomers that possess identical molecular weights (MW: 241.04) and similar polarity, making them challenging to resolve by standard LC-MS methods.

Critical Impurities
Impurity TypeSpecific CompoundCAS NumberOriginRisk Profile
Target 7-Bromo-1H-indazole-4-carboxylic acid 1781580-00-4 Main ProductN/A
Isomer A 6-Bromo-1H-indazole-4-carboxylic acid885523-08-0Bromination By-productHigh (Competes in coupling rxns)
Isomer B 5-Bromo-1H-indazole-4-carboxylic acid750586-03-9Starting Material ImpurityMedium
Isomer C 4-Bromo-1H-indazole-7-carboxylic acid1928754-98-6Scaffold ScramblingHigh (Structural isomer)
Synthesis & Impurity Formation Pathway

The following diagram illustrates the origin of these impurities during the cyclization and functionalization steps.

ImpurityPathways cluster_legend Pathway Logic Precursor Bromo-methyl-aniline Precursor Cyclization Diazonium Cyclization Precursor->Cyclization NaNO2/Acid Target 7-Bromo Isomer (Target) Cyclization->Target Major Pathway Impurity_6Br 6-Bromo Isomer (Major Impurity) Cyclization->Impurity_6Br Regio-defect (1-5%) Impurity_5Br 5-Bromo Isomer (Minor Impurity) Cyclization->Impurity_5Br Trace Regio-control is dictated by steric hindrance and electronic effects of the -COOH group. Regio-control is dictated by steric hindrance and electronic effects of the -COOH group.

Figure 1: Formation of regioisomeric impurities during the indazole ring closure. Inadequate control of the precursor substitution pattern leads to isomeric mixtures.

Comparative Analysis: Reference Standard Grades

When sourcing standards for method validation (ICH Q2), the choice between a commercial "Research Chemical" and a "Qualified Standard" fundamentally alters analytical certainty.

Comparison Matrix
FeatureOption A: Research Grade Option B: Qualified Reference Standard
Typical Purity 95% - 97% (Area %)>99.0% (w/w)
Isomeric Purity Often Unknown (May contain 2-3% 6-Br isomer)Confirmed <0.1% via 2D-NMR (NOESY)
Assay Method HPLC Area % onlyqNMR or Mass Balance (100% - Impurities - Water - Residuals)
Traceability Batch-specific onlyTraceable to primary standard or validated qNMR internal standard
Application Early R&D, Route ScoutingGMP Release Testing, Impurity Quantification

Expert Insight: Using Option A for quantifying impurities is a "self-validating error." If your standard contains 3% of the 6-bromo isomer, and you use it to quantitate the 6-bromo impurity in your drug substance, you will systematically under-report the impurity level, potentially releasing toxicologically relevant isomers.

Experimental Protocol: Differentiating Regioisomers

Standard C18 gradients often fail to separate the 6-bromo and 7-bromo isomers due to their identical hydrophobicity. The following protocol utilizes a Phenyl-Hexyl stationary phase, which exploits the pi-pi interaction differences between the bromine positions.

High-Resolution HPLC Method
  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity for indazole isomers than ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 40% B (Shallow gradient is critical)

    • 10-12 min: 40% -> 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

Validation of Standard Identity (qNMR)

If a commercial Qualified Standard (Option B) is unavailable, you must qualify a Research Grade material (Option A) in-house.

  • Solvent: Dissolve 10 mg of the standard in DMSO-d6.

  • Experiment: Run a 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic:

    • 7-Bromo isomer: Look for NOE correlation between the C6-H and the C7-Br (no proton). Crucially, the C6 proton will show a specific coupling pattern distinct from the C5 proton.

    • 6-Bromo isomer: The C7 proton will show a singlet or weak doublet, distinct from the doublet-of-doublets seen in the 7-bromo C6/C5 protons.

  • Quantification: Use Maleic Acid (traceable to NIST) as an internal standard for qNMR to establish the absolute assay value (w/w).

Analytical Workflow Visualization

ValidationWorkflow Start Raw Reference Material (Source: Commercial Vendor) PurityCheck Initial HPLC (Phenyl-Hexyl) Check for Isomers Start->PurityCheck Decision Isomers Detected? PurityCheck->Decision Purify Prep-HPLC Purification (Isolate Pure 7-Br Isomer) Decision->Purify Yes (>0.5%) Charact Structural Confirmation (1H-NMR + NOESY) Decision->Charact No (<0.5%) Purify->Charact qNMR qNMR Assay (w/w Purity Assignment) Charact->qNMR FinalStd Qualified Reference Standard (Ready for GMP) qNMR->FinalStd

Figure 2: Workflow for qualifying a raw 7-bromo-1H-indazole-4-carboxylic acid standard. Note the mandatory purification step if isomeric impurities are detected.

Conclusion & Recommendations

For the development of drugs involving 7-bromo-1H-indazole-4-carboxylic acid , the risk of isomeric contamination is high.

  • Do not rely on "97%" Certificate of Analysis claims without verifying the method of analysis. Most vendors use generic C18 gradients that co-elute regioisomers.

  • Adopt Phenyl-Hexyl chemistry for your release methods to ensure specificity.

  • Invest in qNMR to assign potency to your primary reference standard, ensuring that your mass balance calculations in the final drug substance are accurate.

References

  • PubChem. (2025).[4] 4-bromo-1H-indazole-7-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2697. [Link]

Sources

Safety Operating Guide

7-bromo-1H-indazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

7-Bromo-1H-indazole-4-carboxylic Acid: Comprehensive Laboratory Safety and Disposal Guide

As drug development professionals and research scientists, handling functionalized heterocycles is a routine part of our chemical workflows. However, the safe management and disposal of these compounds require a rigorous understanding of their physicochemical properties. 7-bromo-1H-indazole-4-carboxylic acid presents specific disposal challenges due to the presence of a covalently bound halogen (bromine) on the indazole scaffold.

This guide provides authoritative, step-by-step operational protocols for the safe handling and disposal of this compound, ensuring your laboratory remains compliant with environmental regulations while protecting personnel.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative data that dictate the waste classification of the compound.

Table 1: Quantitative Data and Waste Classification Summary

Property Value / Classification
Chemical Name 7-bromo-1H-indazole-4-carboxylic acid
CAS Number 1781580-00-4[1]
Molecular Formula C8H5BrN2O2[1]
Molecular Weight 241.04 g/mol [1]
Physical State Solid (Powder)
Primary Hazard Irritant, Halogenated Organic

| Waste Stream Classification | Halogenated Organic Waste [2] |

The Mechanistic Rationale for Halogenated Segregation (The "Why")

In laboratory waste management, we do not simply follow rules; we must understand the causality behind them. Why must 7-bromo-1H-indazole-4-carboxylic acid be strictly segregated from standard organic waste?

The answer lies in the thermal degradation mechanics of the bromine atom. When non-halogenated organic waste is incinerated, it is typically burned at standard temperatures to produce carbon dioxide and water. However, if a halogenated compound like 7-bromo-1H-indazole-4-carboxylic acid is introduced into a standard incinerator, the combustion process can undergo de novo synthesis in the cooling post-combustion zone (200–400 °C)[3]. This leads to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [3].

To prevent this, environmental regulations (such as EPA/RCRA guidelines) mandate that halogenated waste be segregated and sent to specialized twin-chamber incinerators[2]. These facilities operate at extreme temperatures (>1100 °C) with a minimum 2-second gas residence time to ensure a 99.99% destruction and removal efficiency (DRE)[4]. Furthermore, these incinerators utilize caustic scrubbers to safely neutralize the corrosive hydrobromic acid (HBr) gas generated during the destruction of the brominated indazole[4].

The Contamination Rule: A critical operational insight is that if you dissolve 7-bromo-1H-indazole-4-carboxylic acid in a non-halogenated solvent (e.g., DMSO, Methanol, or DMF) for an assay, the entire resulting mixture must be classified and disposed of as Halogenated Liquid Waste [2]. The presence of the brominated solute dictates the waste stream of the entire vessel.

Operational Disposal Workflows (The "How")

Implement the following step-by-step methodologies for the disposal of 7-bromo-1H-indazole-4-carboxylic acid in your laboratory.

Protocol A: Solid Waste Disposal (Pure Powder & Consumables)

This protocol applies to expired/unused pure compound, contaminated pipette tips, weighing boats, and reaction vials.

  • Segregation: Collect all solid waste contaminated with the compound in a dedicated, puncture-resistant container specifically designated for "Solid Halogenated Waste"[2].

  • Containment: Do not mix this waste with biological hazards or sharps (needles/razors)[2]. If a syringe was used, the needle must go to a chemically contaminated sharps bin, while the plastic syringe body goes to the solid halogenated bin.

  • Labeling: Affix a standardized Hazardous Waste tag. Clearly write "Halogenated Organic Solid Waste" and list "7-bromo-1H-indazole-4-carboxylic acid" as a constituent.

  • Storage: Keep the container tightly sealed in a designated, ventilated hazardous waste accumulation area until pickup by your Environmental Health and Safety (EHS) department.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solutions)

This protocol applies to any solvent mixture containing the dissolved compound.

  • Verification: Confirm the compatibility of the primary solvent with your halogenated waste carboy. (e.g., Do not add acidic solutions to a carboy containing reactive cyanides or azides).

  • Transfer: Working inside a certified chemical fume hood, carefully pour the solution into a dedicated "Liquid Halogenated Organic Waste" carboy[2].

  • Capping: Immediately seal the carboy with a vented cap to prevent pressure buildup from volatile solvents. Never leave a waste funnel sitting in an open carboy.

  • Documentation: Update the waste log attached to the carboy, adding the estimated mass/volume of 7-bromo-1H-indazole-4-carboxylic acid and the solvent used.

Protocol C: Spill Response and Decontamination
  • Immediate Action: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood sash is lowered if the spill is inside the hood.

  • Containment (Solid Spill): If the pure powder is spilled, do not dry-sweep, as this creates an inhalation hazard. Gently cover the powder with a damp paper towel (using a compatible solvent like isopropanol) to suppress dust, then carefully wipe it up.

  • Containment (Liquid Spill): If a solution is spilled, surround and cover the liquid with an inert, liquid-binding absorbent (e.g., diatomaceous earth or universal spill pads).

  • Disposal of Cleanup Materials: Place all contaminated paper towels, absorbents, and gloves into the "Solid Halogenated Waste" container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by an alcohol wipe down, disposing of all wipes as halogenated waste.

Waste Segregation Decision Tree

To assist laboratory personnel in making rapid, compliant disposal decisions, utilize the following workflow diagram.

G Start 7-Bromo-1H-indazole-4-carboxylic acid Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, Tips) IsSolid->SolidWaste Solid Form LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Solution/Mixture SolidBin Solid Halogenated Organic Waste SolidWaste->SolidBin CheckSolvent Halogenated Solvent? LiquidWaste->CheckSolvent HalogenatedBin Liquid Halogenated Organic Waste CheckSolvent->HalogenatedBin Yes (e.g., DCM) CheckSolvent->HalogenatedBin No (e.g., DMSO) *Bromine solute forces halogenated classification*

Decision tree for the segregation and disposal of 7-bromo-1H-indazole-4-carboxylic acid waste.

References

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • ResearchGate. "The formation of dioxins in combustion systems." ResearchGate. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.